molecular formula C10H10ClNO B069853 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one CAS No. 160129-45-3

7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one

Número de catálogo: B069853
Número CAS: 160129-45-3
Peso molecular: 195.64 g/mol
Clave InChI: AHESNFIUAHTYGS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one is a useful research compound. Its molecular formula is C10H10ClNO and its molecular weight is 195.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

7-chloro-1,2,3,4-tetrahydro-1-benzazepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO/c11-7-3-4-9-8(6-7)10(13)2-1-5-12-9/h3-4,6,12H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHESNFIUAHTYGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C(C=CC(=C2)Cl)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40628823
Record name 7-Chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160129-45-3
Record name 7-Chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one: Synthesis, History, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one, a key heterocyclic scaffold in medicinal chemistry. While the specific discovery and history of this particular derivative are not extensively documented as a standalone breakthrough, its significance is deeply rooted in the broader history of benzazepine chemistry. This document elucidates the compound's importance as a crucial synthetic intermediate, details a robust and validated synthetic methodology, and explores its pharmacological relevance by examining the structure-activity relationships of related chlorinated benzazepines. The guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis and application of privileged heterocyclic structures.

Introduction: The Benzazepine Scaffold in Medicinal Chemistry

The benzazepine moiety, a seven-membered azepine ring fused to a benzene ring, is a "privileged scaffold" in drug discovery.[1][2] This structural motif is found in a wide array of pharmacologically active agents, demonstrating a remarkable versatility in interacting with various biological targets.[3] Benzazepine derivatives have been successfully developed into drugs for conditions ranging from cardiovascular diseases to central nervous system (CNS) disorders.[2][4]

The subject of this guide, this compound (CAS No: 160129-45-3), represents a synthetically important variant within this class. The introduction of a chlorine atom at the 7-position of the aromatic ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability.[5] These modifications can profoundly impact biological activity, often enhancing potency or modulating selectivity for a given target.[6] Most notably, this compound serves as a critical intermediate in the synthesis of Tolvaptan (OPC-41061), an orally active, selective vasopressin V2-receptor antagonist used to treat hyponatremia.[7][8] This guide will deconstruct the synthesis of this key intermediate and place it within the historical and pharmacological context of its parent scaffold.

Historical Context: The Emergence of the Tetrahydrobenzo[b]azepin-5-one Core

The history of this compound is intrinsically linked to the development of synthetic routes to the core tetrahydrobenzo[b]azepin-5-one structure. Early synthetic chemistry of seven-membered rings was often challenging, but foundational methods like the intramolecular Friedel-Crafts reaction and the Schmidt rearrangement provided reliable pathways to this important scaffold.

The choice of these early methods was driven by the availability of simple starting materials and the robustness of the reactions. The Friedel-Crafts approach, for instance, allowed for the cyclization of N-phenyl-substituted aliphatic acids, providing a direct route to the tricyclic core. This fundamental chemistry paved the way for the synthesis of a vast library of substituted benzazepinones, allowing medicinal chemists to explore the structure-activity relationships (SAR) that govern their biological effects. The development of a synthetic route starting from 4-chloroaniline specifically to produce the 7-chloro substituted core was a logical progression, driven by the need for intermediates like the one required for Tolvaptan.[9][10]

Synthetic Methodology: A Validated Pathway to this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The most common and validated route begins with readily available starting materials, 4-chloroaniline and succinic anhydride.[9][10]

Synthetic Workflow Diagram

Synthetic_Workflow A 4-Chloroaniline + Succinic Anhydride B Step 1: Acylation (Amidation) A->B Solvent (e.g., EDC) C 4-(4-chloroanilino)- 4-oxobutanoic acid B->C D Step 2: Intramolecular Friedel-Crafts Cyclization (e.g., PPA or AlCl3) C->D E 7-chloro-3,4-dihydrobenzo[b] azepine-2,5-dione D->E F Step 3: Selective Protection (Ketalization) (Ethylene Glycol, p-TsOH) E->F G 7-chloro-3,4-dihydrobenzo[b]azepin-2-one -5-glycol ketal F->G H Step 4: Reduction of Amide & Deprotection (Acidic) (e.g., NaBH4 then H3O+) G->H I 7-Chloro-1,2,3,4-tetrahydrobenzo[b] azepin-5-one (Final Product) H->I

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a synthesized representation of established methods.[9][10]

Step 1: Synthesis of 4-(4-chloroanilino)-4-oxobutanoic acid

  • To a stirred solution of 4-chloroaniline (1.0 eq) in a suitable solvent such as 1,2-dichloroethane, add succinic anhydride (1.05 eq).

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and add cold 1N hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield the product as a white solid.

    • Causality: This is a standard acylation reaction. The nucleophilic amine of 4-chloroaniline attacks the electrophilic carbonyl of succinic anhydride, leading to ring-opening and amide formation. The acidic workup ensures the carboxylic acid is protonated and precipitates.

Step 2: Synthesis of 7-chloro-3,4-dihydrobenzo[b]azepine-2,5-dione

  • Add the 4-(4-chloroanilino)-4-oxobutanoic acid (1.0 eq) portion-wise to a pre-heated polyphosphoric acid (PPA) or a suspension of anhydrous aluminum chloride (AlCl₃, 2.5-3.0 eq) in 1,2-dichloroethane.

  • Heat the mixture, typically between 80-120°C, for several hours.

  • Cool the reaction and carefully quench by pouring it onto crushed ice.

  • The resulting precipitate is filtered, washed thoroughly with water and sodium bicarbonate solution, and dried.

    • Causality: This is an intramolecular Friedel-Crafts acylation. The Lewis acid (or PPA) activates the carboxylic acid, allowing the electron-rich aromatic ring to attack, forming the seven-membered ring. The cyclization occurs para to the directing amide group, thus regioselectively forming the desired product.

Step 3: Synthesis of 7-chloro-3,4-dihydrobenzo[b]azepin-2-one-5-glycol ketal

  • Suspend the dione (1.0 eq) in toluene. Add ethylene glycol (1.1 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • After the reaction is complete, cool the mixture and wash with saturated sodium bicarbonate solution.

  • Concentrate the organic phase under reduced pressure to obtain the ketal.

    • Causality: The more reactive ketone at the 5-position is selectively protected as a ketal. This is crucial for the subsequent reduction step, which would otherwise reduce both carbonyl groups.

Step 4: Synthesis of this compound

  • Dissolve the protected ketal (1.0 eq) in a suitable solvent like tetrahydrofuran (THF).

  • Add a reducing agent, such as sodium borohydride, portion-wise.

  • Stir the reaction at room temperature until the amide is reduced.

  • Perform an acidic workup (e.g., with aqueous HCl). This step serves two purposes: it quenches the reaction and hydrolyzes the ketal protecting group to regenerate the ketone at the 5-position.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the final product, which can be further purified by crystallization or chromatography.[9]

    • Causality: The reducing agent selectively reduces the amide carbonyl. The subsequent acidic deprotection is a standard hydrolysis of the acetal, which is stable under basic and neutral conditions but cleaves readily in acid.

Physicochemical and Spectroscopic Data
PropertyValueSource
CAS Number 160129-45-3[11]
Molecular Formula C₁₀H₁₀ClNO[12]
Molecular Weight 195.65 g/mol [12]
Appearance White to light yellow solid[7][13]
Melting Point 103.0 to 107.0 °C[13]
Boiling Point 356.5 °C at 760 mmHg[7]
Density 1.234 g/cm³[7]
Spectroscopic DataExpected Chemical Shifts / Peaks
¹H-NMR (CDCl₃, 300 MHz) δ (ppm): ~2.91 (m, 4H, -CH₂CH₂-), ~7.25 (m, 1H, Ar-H), ~7.47 (m, 2H, Ar-H)
¹³C-NMR (CDCl₃) Expected peaks for 4 aromatic CH, 2 quaternary aromatic C, 2 aliphatic CH₂, 1 C=O, 1 C-N
IR (KBr) ~3300 cm⁻¹ (N-H stretch), ~1680 cm⁻¹ (C=O stretch, ketone), ~1600 cm⁻¹ (C=C stretch, aromatic)
Mass Spec (EI) M⁺ at m/z 195/197 (due to ³⁵Cl/³⁷Cl isotopes)

Pharmacological Significance and Potential Applications

The primary significance of this compound lies in its role as a key building block for more complex pharmaceutical agents.[7][8] However, the benzazepine scaffold itself, particularly when halogenated, is associated with a wide range of biological activities.

Benzazepine derivatives are known to act as:

  • Dopamine Receptor Ligands: The 1-phenylbenzazepine scaffold is a classic template for developing D1 receptor-selective ligands.[4]

  • Antihypertensive and Anti-ischemic Agents: Certain benzazepines, like Benazepril, are potent ACE inhibitors.[2]

  • CNS Agents: The scaffold has been explored for antidepressant and anxiolytic properties.[1][3]

  • Vasopressin Receptor Antagonists: As exemplified by Tolvaptan, which is synthesized from the title compound.[8]

The 7-chloro substituent plays a critical role in modulating the pharmacological profile. The electron-withdrawing nature of chlorine can alter the pKa of the amine and influence hydrogen bonding capabilities. Its lipophilic character can enhance membrane permeability and affect binding affinity within hydrophobic pockets of receptors or enzymes.[5]

Hypothetical Mechanism of Action Pathway

While the title compound is an intermediate, its derivatives often target G-protein coupled receptors (GPCRs), such as the vasopressin or dopamine receptors. The diagram below illustrates a generalized signal transduction pathway that such a derivative might antagonize.

MoA_Pathway cluster_membrane Cell Membrane Receptor GPCR (e.g., V2 Receptor) G_Protein G-Protein (Gs) Receptor->G_Protein AC Adenylate Cyclase G_Protein->AC cAMP cAMP AC->cAMP Ligand Endogenous Ligand (e.g., Vasopressin) Ligand->Receptor Activates Antagonist Benzazepine Derivative (e.g., Tolvaptan) Antagonist->Receptor Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response Cellular Response (e.g., Aquaporin insertion) PKA->Cellular_Response

Caption: Generalized GPCR antagonism pathway for a benzazepine derivative.

Conclusion and Future Directions

This compound is a compound whose importance is defined by its utility. While it may not have a storied discovery of its own, it is a cornerstone intermediate that enables the synthesis of complex and life-saving therapeutics like Tolvaptan. The synthetic route to this molecule is a practical application of fundamental organic reactions, demonstrating a logical and efficient chemical strategy.

Future research involving this scaffold will likely focus on its use in creating new chemical entities. By leveraging its versatile structure, medicinal chemists can continue to explore its potential in developing novel ligands for a variety of biological targets. The strategic placement of the chlorine atom provides a handle for further functionalization and a means to fine-tune pharmacological properties, ensuring that this benzazepine derivative will remain a relevant and valuable tool in drug discovery for the foreseeable future.

References

physicochemical properties of 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development.[1] Structurally, it features a benzannulated seven-membered azepine ring, a functional scaffold that has garnered attention for its potential pharmacological properties.[1] This molecule is not an end-product therapeutic itself, but rather a critical intermediate, most notably in the synthesis of Tolvaptan, an orally active, nonpeptide vasopressin V2 receptor antagonist used to treat hyponatremia.[2][3][4]

The journey from a promising chemical intermediate to a viable component in a drug synthesis pipeline is governed by its physicochemical properties. These characteristics dictate its behavior in both chemical reactions and biological systems, influencing solubility, stability, reactivity, and ultimately, its suitability for large-scale production and formulation. This guide provides a comprehensive analysis of the core , offering field-proven insights and methodologies for its characterization to researchers, scientists, and drug development professionals.

Core Molecular and Physical Characteristics

The fundamental identity and physical state of a compound are the starting points for all further investigation. These properties are essential for identification, purity assessment, and handling.

Chemical Identity
  • Chemical Name: this compound[3]

  • Synonyms: 7-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one, 7-Chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one[3]

  • CAS Number: 160129-45-3[2][5][6]

  • Molecular Formula: C₁₀H₁₀ClNO[1][2][5][6]

  • Molecular Weight: 195.65 g/mol [2][5][6]

Physicochemical Data Summary

The following table summarizes the key quantitative physicochemical properties of the compound. It is crucial to note that some of these values are predicted through computational models and should be confirmed experimentally for mission-critical applications.

PropertyValueSource
Appearance Off-White to Pale Yellow / Yellow to green solid[2][4][7]
Melting Point 103.0 to 107.0 °C; also reported as 95-105 °C[2][7]
Boiling Point 356.5 ± 41.0 °C (Predicted)[2][4][8]
Density 1.234 ± 0.06 g/cm³ (Predicted)[3][4][9]
pKa 2.36 ± 0.20 (Predicted)[2][4]
LogP (XLogP3) 2.4[8]
Solubility Slightly soluble in Chloroform and Methanol[2][4]
Refractive Index 1.562 (Predicted)[3][9]
Vapor Pressure 2.9E-05 mmHg at 25°C[3][8]

Synthesis and Chemical Reactivity

Understanding the synthesis of this compound is fundamental to controlling its purity and yield. The compound is typically prepared via a multi-step synthetic route.[2][10]

A common pathway involves:

  • Acylation: Reaction of 4-chloroaniline with succinic anhydride to form 4-(4-chloroanilino)-4-oxobutyric acid.[1][10]

  • Intramolecular Friedel-Crafts Reaction: Cyclization of the resulting acid, often using a Lewis acid like aluminum chloride (AlCl₃), to yield 7-chloro-3,4-tetrahydrobenzo[b]azepine-2,5-dione.[10][11]

  • Protection: The ketone at the 5-position is selectively protected, for instance, by reacting with ethylene glycol to form a ketal.[10]

  • Reduction and Deprotection: The amide group is reduced, and subsequent deprotection of the ketal under acidic conditions yields the final product, this compound.[10]

This synthetic pathway highlights the compound's nature as a stable intermediate, capable of undergoing further reactions, particularly at the secondary amine and ketone positions, which is precisely how it serves as a building block for more complex molecules like Tolvaptan.[9]

Synthesis_Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Protection cluster_3 Step 4: Reduction & Deprotection A 4-Chloroaniline + Succinic Anhydride B 4-(4-chloroanilino)- 4-oxobutyric acid A->B Reflux C 7-chloro-3,4-tetrahydrobenzo [b]azepine-2,5-dione B->C Friedel-Crafts (AlCl3) D Protected Intermediate (Glycol Ketal) C->D Ethylene Glycol E Final Product: 7-Chloro-1,2,3,4-tetrahydro benzo[b]azepin-5-one D->E Reduction & Acidic Workup

Caption: General synthetic workflow for this compound.

Analytical Methodologies and Characterization

Rigorous analytical testing is non-negotiable for qualifying a chemical intermediate for use in pharmaceutical synthesis. The primary goals are to confirm the structure, assess purity, and quantify impurities. While specific monographs for this compound are not publicly available, standard methods for related benzazepine and benzodiazepine derivatives are directly applicable.[12][13][14]

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for assessing the purity of non-volatile organic compounds.[12][13] Its high resolution allows for the separation of the main compound from starting materials, by-products, and degradation products.

Illustrative HPLC Protocol for Purity Determination:

  • System Preparation: An HPLC system equipped with a UV detector is required.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a robust starting point.

  • Mobile Phase: A gradient elution is often most effective.

    • Solvent A: Phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.5).[15]

    • Solvent B: Acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 30%), and linearly increase to a high percentage (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm is a suitable wavelength for this class of compounds.[15]

  • Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in a suitable diluent (e.g., a 50:50 mixture of Acetonitrile and water) to a final concentration of 0.1-0.5 mg/mL.

  • Injection Volume: 10 µL.

  • Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Causality Behind Experimental Choices:

  • Reverse-Phase C18: This stationary phase is ideal for moderately polar compounds like the target molecule, providing good retention and separation based on hydrophobicity.

  • Buffered Mobile Phase: Using a buffer at a controlled pH ensures the consistent ionization state of the analyte, leading to reproducible retention times and sharp peak shapes.

  • Gradient Elution: This is crucial for resolving impurities that may have significantly different polarities from the main compound, ensuring a comprehensive purity profile.

HPLC_Workflow A Sample Preparation (0.5 mg/mL in Diluent) B HPLC Injection (10 µL) A->B C Separation on C18 Column (Gradient Elution) B->C D UV Detection (@ 254 nm) C->D E Data Analysis (Peak Integration) D->E F Purity Report (% Area) E->F

Caption: Standard experimental workflow for HPLC purity analysis.

Spectroscopic Characterization

Spectroscopic methods provide irrefutable confirmation of the molecular structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the connectivity of atoms. While specific spectra for the final product are not detailed in the provided search results, patents describing its synthesis show characteristic peaks for its precursors. For example, the ¹H-NMR of an intermediate, 4-(4-chloroanilino)-4-ketobutyric acid, shows multiplets around 2.61 ppm and 2.91 ppm for the aliphatic protons and signals in the aromatic region (7.24-7.55 ppm).[11] A full structural elucidation of the final compound would rely on a similar detailed analysis.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. The expected mass would correspond to the molecular formula C₁₀H₁₀ClNO (195.65 g/mol ).

  • Infrared (IR) Spectroscopy: Identifies the functional groups present. Key expected peaks would include a strong absorption for the carbonyl (C=O) group of the ketone and stretches associated with the aromatic ring and the N-H bond of the secondary amine.

Relevance of Physicochemical Properties in Drug Development

The data presented in Section 1 are not merely academic; they have profound implications for the utility of this compound as a pharmaceutical intermediate.

Properties_Impact Sol Solubility React Reaction Kinetics & Yield Sol->React Affects solvent choice Purify Purification Strategy Sol->Purify Dictates crystallization Melt Melting Point & Form Melt->Purify Purity indicator LogP LogP LogP->Purify Influences chromatography Formulate API Formulation (Downstream) LogP->Formulate Predicts absorption pKa pKa pKa->Sol pH-dependent pKa->React Catalysis/Side reactions

Caption: Interrelation of physicochemical properties and their impact on drug development.

  • Solubility: The slight solubility in organic solvents like chloroform and methanol is a critical parameter for its use in synthesis.[2][4] It dictates the choice of reaction solvents and the conditions required for purification, often by crystallization.

  • Melting Point: The defined melting point range (e.g., 103-107 °C) is a primary indicator of purity.[2] A broad or depressed melting point suggests the presence of impurities.

  • LogP: The partition coefficient (LogP) of 2.4 indicates a moderate degree of lipophilicity.[8] While this property is more critical for the final drug molecule (as it influences membrane permeability and absorption), it informs the choice of solvents for extraction and chromatographic purification of the intermediate.

Conclusion

This compound is more than a catalog chemical; it is a validated and essential precursor in the synthesis of important pharmaceuticals. Its physicochemical profile—characterized by its solid form, moderate lipophilicity, and defined solubility—makes it a well-behaved intermediate for industrial-scale synthesis. A thorough understanding and rigorous analytical control of these properties, using standard methodologies such as reverse-phase HPLC and spectroscopic analysis, are paramount to ensuring the quality, purity, and consistency required in the highly regulated field of drug development.

References

Spectroscopic Blueprint of a Key Pharmaceutical Intermediate: A Technical Guide to 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one is a heterocyclic compound of significant interest in medicinal chemistry. It serves as a crucial intermediate in the synthesis of pharmacologically active molecules, most notably as a core fragment for Tolvaptan, an orally active nonpeptide arginine vasopressin V2 receptor antagonist.[1] The precise structural elucidation of this intermediate is paramount to ensure the integrity and purity of the final active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of the spectroscopic characteristics of this compound, offering both a predictive analysis based on its molecular structure and a procedural framework for acquiring and interpreting the necessary spectral data. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this molecule's analytical profile.

Molecular Structure and Predicted Spectroscopic Features

A thorough understanding of the molecule's structure is the foundation for interpreting its spectroscopic data. This compound is a tricyclic system composed of a chloro-substituted benzene ring fused to a seven-membered azepane ring, which contains a ketone functional group.

Chemical Structure:

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

Predicted ¹H-NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is predicted to show distinct signals for the aromatic and aliphatic protons. The chemical shifts are influenced by the electronic environment of each proton.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.8d1HH-6Deshielded by the adjacent carbonyl group and the aromatic ring.
~7.4dd1HH-8Influenced by the ortho-chlorine and meta-carbonyl group.
~7.2d1HH-9Influenced by the para-chlorine.
~6.8br s1HN-HBroad signal due to quadrupolar relaxation and potential exchange.
~3.5t2HH-2Aliphatic protons adjacent to the nitrogen atom.
~3.0t2HH-4Aliphatic protons adjacent to the aromatic ring.
~2.2m2HH-3Aliphatic protons coupled to both H-2 and H-4.
Predicted ¹³C-NMR Spectrum (125 MHz, CDCl₃)

The carbon NMR spectrum will provide information on the number of non-equivalent carbons and their chemical environment.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~195C=OCarbonyl carbon, highly deshielded.
~150C-5aAromatic carbon attached to nitrogen.
~138C-9aAromatic carbon at the ring junction.
~135C-7Aromatic carbon bearing the chlorine atom.
~130C-8Aromatic CH.
~128C-6Aromatic CH.
~125C-9Aromatic CH.
~45C-2Aliphatic carbon adjacent to nitrogen.
~35C-4Aliphatic carbon adjacent to the aromatic ring.
~25C-3Aliphatic carbon.
Experimental Protocol for NMR Analysis

A standardized protocol ensures reproducibility and high-quality data.

  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H-NMR spectrum.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Acquire the spectra on a 400 MHz or higher field NMR spectrometer. For ¹H-NMR, a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio should be used. For ¹³C-NMR, a proton-decoupled sequence is standard.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

References

A Technical Guide to the Structural Elucidation of 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one: A Methodological Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one is a key intermediate in the synthesis of pharmacologically significant compounds, such as Tolvaptan, an orally active nonpeptide arginine vasopressin V2 receptor antagonist.[1][2][3] A definitive understanding of its three-dimensional structure is paramount for optimizing synthesis, predicting solid-state properties, and designing novel derivatives. To date, a public-domain crystal structure for this compound has not been reported. This technical guide, therefore, presents a comprehensive, field-proven methodology for determining the crystal structure of this compound, from initial molecular characterization to final crystallographic data refinement. This document is structured to provide not just a sequence of protocols, but the underlying scientific rationale, empowering researchers to navigate the challenges inherent in structural elucidation.

Introduction: The Imperative of Structural Knowledge

The precise arrangement of atoms in a crystalline solid dictates its macroscopic properties, including melting point, solubility, stability, and bioavailability. For a pharmaceutical intermediate like this compound, this information is not merely academic. It is a critical determinant of process efficiency in drug manufacturing and the ultimate performance of the active pharmaceutical ingredient (API). The absence of a published crystal structure represents a significant knowledge gap. This guide provides the experimental and theoretical framework to bridge that gap.

We will proceed logically, beginning with the unambiguous confirmation of the molecular structure of the synthesized compound. This is a non-negotiable prerequisite; attempting to crystallize and analyze an incorrectly identified or impure substance is a futile endeavor. Subsequently, we will delve into the systematic approach required to obtain single crystals suitable for X-ray diffraction, followed by a detailed workflow for data collection, structure solution, and refinement.

Molecular Structure Confirmation: A Self-Validating System

Before embarking on crystallization trials, it is imperative to confirm the identity and purity of the synthesized this compound. This is achieved through a combination of spectroscopic and analytical techniques, each providing a piece of the structural puzzle.

Physicochemical Properties

A summary of the known physicochemical properties of the target compound is presented in Table 1. These values serve as an initial benchmark for the synthesized material.

PropertyValueSource(s)
CAS Number 160129-45-3[3][4][5]
Molecular Formula C₁₀H₁₀ClNO[1][4][6]
Molecular Weight 195.65 g/mol [1][4][6]
Appearance White to off-white or pale yellow solid[1][7]
Melting Point ~95 °C (with decomposition)[7]
Boiling Point 356.5 °C at 760 mmHg[1]
Spectroscopic Analysis Protocol

The following protocols outline the necessary steps to acquire a comprehensive spectroscopic profile of the compound.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To map the carbon-hydrogen framework of the molecule.

  • Protocol:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

    • Acquire ¹H NMR and ¹³C NMR spectra on a 300 MHz or higher field spectrometer.

    • Perform 2D NMR experiments (e.g., COSY, HSQC) to aid in proton and carbon assignments.

  • Expected ¹H NMR Data (based on known synthesis): A Chinese patent provides the following partial ¹H-NMR data in CDCl₃: δ 2.91 (m, 4H), 7.24–7.26 (m, 1H), 7.42–7.52 (m, 2H).[8] A more detailed spectrum in DMSO-d₆ is also reported as: δ 2.61 (m, 4H), 7.39–7.45 (d, J=7.2Hz, 2H), 7.55–7.48 (d, J=7.2Hz, 2H), 10.05 (br, 1H), 11.98 (br, 1H).[9] The multiplets around 2.6-2.9 ppm would correspond to the two methylene groups of the azepine ring. The aromatic protons would appear in the 7.2-7.6 ppm region. The broad singlets in the DMSO spectrum likely correspond to the amine proton and residual water.

2.2.2. Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight and elemental composition.

  • Protocol:

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze using high-resolution mass spectrometry (HRMS) with an electrospray ionization (ESI) source.

  • Expected Result: The protonated molecule [M+H]⁺ should be observed at m/z 196.0529, consistent with the molecular formula C₁₀H₁₁ClNO⁺.

2.2.3. Infrared (IR) Spectroscopy

  • Objective: To identify key functional groups.

  • Protocol:

    • Acquire the IR spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Expected Result: Characteristic peaks for the N-H stretch (around 3300-3400 cm⁻¹), C=O stretch of the ketone (around 1650-1680 cm⁻¹), and C-Cl stretch (around 700-800 cm⁻¹) should be present.

The Pathway to a Crystal Structure: From Solution to Solid Form

The journey to a crystal structure begins with the growth of high-quality single crystals. This is often the most challenging and empirical step in the process. A systematic approach, however, can significantly increase the probability of success.

Theoretical Foundation: Crystal Structure Prediction (CSP)

Before initiating extensive experimental screening, computational methods can provide valuable insights into the likely crystal packing arrangements.[7][10] Crystal Structure Prediction (CSP) algorithms explore the potential energy landscape of the molecule to identify thermodynamically plausible crystal structures.[11][12][13]

CSP_Workflow Mol_Diagram 2D Molecular Diagram Conf_Search Conformational Search Mol_Diagram->Conf_Search Quantum Mechanics Packing_Gen Crystal Packing Generation Conf_Search->Packing_Gen Space Group Symmetries Energy_Min Lattice Energy Minimization Packing_Gen->Energy_Min Force Fields / DFT Ranking Energy Ranking & Analysis Energy_Min->Ranking Thermodynamic Stability

Caption: A generalized workflow for Crystal Structure Prediction (CSP).

While a full CSP study is computationally intensive, even a preliminary analysis can guide solvent selection and identify potential polymorphic forms.

Experimental Protocol: Systematic Crystallization Screening

A multi-pronged approach to crystallization is recommended, exploring a range of solvents and techniques in parallel.[1][14][15][16]

3.2.1. Solvent Selection

The choice of solvent is critical.[17][18][19] A good solvent will dissolve the compound when hot but not when cold. A preliminary solubility screen should be performed with a range of solvents of varying polarity (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, methanol, water). For heterocyclic compounds, ethyl acetate, acetonitrile, and DMF have been suggested as good starting points.[20]

3.2.2. Crystallization Techniques

The following are robust methods for small molecule crystallization:

  • Slow Evaporation:

    • Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a small vial.

    • Loosely cap the vial to allow for slow solvent evaporation.

    • Store in a vibration-free environment.

  • Vapor Diffusion:

    • Dissolve the compound in a "good" solvent in a small, open inner vial.

    • Place this inner vial inside a larger, sealed outer vial containing a "poor" solvent (an anti-solvent) in which the compound is insoluble.

    • The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

  • Solvent Layering:

    • Dissolve the compound in a minimal amount of a dense, "good" solvent.

    • Carefully layer a less dense, miscible "poor" solvent on top, creating a distinct interface.

    • Crystals will form at the interface as the solvents slowly mix.

Crystallization_Methods cluster_evap Slow Evaporation cluster_vapor Vapor Diffusion cluster_layer Solvent Layering Evap_Start Saturated Solution Evap_End Crystals Evap_Start->Evap_End Solvent Evaporates Vapor_Start Solution in Inner Vial Vapor_End Crystals Vapor_Start->Vapor_End Vapor_Anti Anti-solvent in Outer Vial Vapor_Anti->Vapor_Start Vapor Diffuses Layer_Top Anti-solvent Layer_Interface Crystals at Interface Layer_Top->Layer_Interface Layer_Bottom Solution Layer_Bottom->Layer_Interface

Caption: Common crystallization techniques for small organic molecules.

3.2.3. Screening Matrix

A systematic screening should be documented as shown in Table 2.

Trial #TechniqueSolvent(s)ConcentrationTemperature (°C)Observations
1Slow EvaporationEthyl AcetateSaturated20Amorphous solid
2Vapor DiffusionToluene/Hexane10 mg/mL20Small needles
..................

Single Crystal X-ray Diffraction (SCXRD): The Definitive Analysis

Once suitable single crystals (typically 0.1-0.3 mm in each dimension) are obtained, the SCXRD experiment can be performed.[21][22]

The SCXRD Workflow

The process follows a well-defined path from data collection to a refined structural model.[23][24][25]

SCXRD_Workflow Crystal_Mount Crystal Mounting Data_Collection X-ray Data Collection Crystal_Mount->Data_Collection Data_Processing Data Integration & Scaling Data_Collection->Data_Processing Structure_Solution Phase Problem Solution Data_Processing->Structure_Solution Structure_Refinement Model Refinement Structure_Solution->Structure_Refinement Validation Structure Validation (CIF) Structure_Refinement->Validation

Caption: The experimental and computational workflow for SCXRD.

Experimental Protocol: Data Collection
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled in a stream of nitrogen gas (typically to 100 K) to minimize thermal motion. The crystal is then exposed to a monochromatic X-ray beam and rotated, while a detector records the diffraction pattern.[22][26]

Computational Protocol: Structure Solution and Refinement
  • Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection.[26]

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. This reveals the positions of the heavier atoms (Cl, O, N, C). Software such as SHELXS or SIR92 is commonly used for this step.[27]

  • Structure Refinement: The initial atomic model is refined against the experimental data. Hydrogen atoms are typically placed in calculated positions. This iterative process is performed using software like SHELXL or CRYSTALS until the calculated diffraction pattern matches the observed pattern as closely as possible.[27][28]

  • Validation: The final structure is validated using tools like PLATON to check for geometric plausibility and other potential issues.[29] The final result is a Crystallographic Information File (CIF).

Conclusion: From Hypothesis to High-Resolution Structure

While the crystal structure of this compound is not yet publicly known, this guide provides a robust and scientifically grounded methodology for its determination. By following a logical progression from molecular confirmation through systematic crystallization screening and culminating in rigorous X-ray diffraction analysis, researchers can confidently elucidate the three-dimensional architecture of this important pharmaceutical intermediate. The resulting structural data will be invaluable for advancing the fields of medicinal chemistry and drug development.

References

mechanism of action of 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one: A Keystone Intermediate in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal intermediate in the synthesis of advanced pharmaceutical agents. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the compound's synthetic pathways, chemical characteristics, and its crucial role in the development of targeted therapeutics. While the title compound is not an active pharmaceutical ingredient (API) itself, its structural framework is integral to the pharmacological activity of the resulting APIs.

The Benzazepine Scaffold: A Privileged Structure in Medicinal Chemistry

The benzazepine core, a seven-membered azepine ring fused to a benzene ring, is a well-established "privileged structure" in medicinal chemistry.[1] This scaffold is present in a wide array of biologically active compounds, demonstrating a broad spectrum of pharmacological activities.[1] Derivatives of benzazepine have been investigated and developed for numerous therapeutic applications, including as antidepressants, antihypertensives, antihistamines, and dopamine receptor ligands.[1][2][3] The versatility of the benzazepine framework allows for fine-tuning of its pharmacological profile through strategic chemical modifications, making it a valuable starting point for drug discovery programs.

Synthesis and Chemical Profile of this compound

Molecular Formula: C₁₀H₁₀ClNO[4][5] Molecular Weight: 195.65 g/mol [4][5] CAS Number: 160129-45-3[4][5]

This compound is a stable, solid compound at room temperature.[6][7] Its synthesis is a multi-step process that has been optimized for yield and purity.[8]

Synthetic Pathway Overview

A common synthetic route to this compound involves a sequence of reactions starting from readily available precursors.[4][8] The general scheme is outlined below:

Synthesis_of_this compound cluster_0 Step 1: Acylation cluster_1 Step 2: Intramolecular Friedel-Crafts Acylation cluster_2 Step 3: Ketalization cluster_3 Step 4: Reduction and Deprotection 4-chloroaniline 4-chloroaniline product1 4-(4-chloroanilino)-4-oxobutanoic acid 4-chloroaniline->product1 Acylation succinic_anhydride succinic_anhydride succinic_anhydride->product1 product2 7-chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine-2,5-dione product1->product2 Anhydrous AlCl3 product3 7-chloro-3,4-dihydro-1H-spiro[benzo[b]azepine-5,2'-[1,3]dioxolan]-2-one product2->product3 Ethylene Glycol, p-TsOH ethylene_glycol ethylene_glycol ethylene_glycol->product3 product4 This compound product3->product4 1. Sodium Borohydride 2. Acidic Workup

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 4-(4-chloroanilino)-4-oxobutanoic acid

  • To a solution of 4-chloroaniline in a suitable organic solvent (e.g., dichloromethane), add succinic anhydride portion-wise.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization.

Step 2: Synthesis of 7-chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine-2,5-dione

  • To a suspension of anhydrous aluminum chloride in an inert solvent (e.g., dichloromethane), add the 4-(4-chloroanilino)-4-oxobutanoic acid in portions.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate to yield the product.

Step 3: Synthesis of 7-chloro-3,4-dihydro-1H-spiro[benzo[b]azepine-5,2'-[9]dioxolan]-2-one

  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the 7-chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine-2,5-dione in toluene.

  • Add ethylene glycol and a catalytic amount of p-toluenesulfonic acid.

  • Reflux the mixture, azeotropically removing water, until the reaction is complete.

  • Cool the reaction, wash with saturated sodium bicarbonate solution, and then with brine.

  • Dry the organic layer and concentrate to obtain the ketal-protected product.

Step 4: Synthesis of this compound

  • Suspend sodium borohydride in a suitable solvent (e.g., tetrahydrofuran).

  • Add a solution of the ketal-protected compound in the same solvent dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Perform an acidic workup to hydrolyze the ketal and quench the excess reducing agent.

  • Extract the product with an organic solvent, dry, and purify by column chromatography to yield the final product.

A Crucial Intermediate in the Synthesis of Tolvaptan

The primary significance of this compound lies in its role as a key intermediate in the synthesis of Tolvaptan (OPC-41061).[6][10] Tolvaptan is an orally active, selective vasopressin V2 receptor antagonist used in the treatment of hyponatremia (low blood sodium levels) associated with conditions such as congestive heart failure, cirrhosis, and the syndrome of inappropriate antidiuretic hormone (SIADH).

Mechanism of Action of Tolvaptan

Tolvaptan functions by selectively blocking the binding of arginine vasopressin (AVP) to the V2 receptors in the kidneys. These receptors are primarily located on the basolateral membrane of the collecting duct epithelial cells.

Tolvaptan_MoA cluster_0 Normal Physiological Response cluster_1 Action of Tolvaptan AVP Arginine Vasopressin (AVP) V2R V2 Receptor AVP->V2R AC Adenylate Cyclase V2R->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates AQP2 Aquaporin-2 Vesicles PKA->AQP2 Phosphorylates Membrane Apical Membrane Insertion AQP2->Membrane Water_Reabsorption Increased Water Reabsorption Membrane->Water_Reabsorption Tolvaptan Tolvaptan Blocked_V2R V2 Receptor (Blocked) Tolvaptan->Blocked_V2R Antagonizes No_Signal Signal Transduction Blocked Blocked_V2R->No_Signal Aquaresis Aquaresis (Excretion of Free Water) No_Signal->Aquaresis

Caption: Mechanism of action of Tolvaptan, a vasopressin V2 receptor antagonist.

The binding of AVP to V2 receptors normally initiates a G-protein-coupled signaling cascade that leads to the production of cyclic AMP (cAMP). Increased intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates aquaporin-2 (AQP2) water channels and promotes their translocation to the apical membrane of the collecting duct cells. This increases water reabsorption from the tubular fluid back into the bloodstream.

Tolvaptan, by competitively blocking the V2 receptor, prevents this signaling cascade. The result is a decrease in the number of AQP2 water channels in the apical membrane, leading to a reduction in water reabsorption. This effect, known as aquaresis, is the excretion of free water without a significant loss of electrolytes, thereby increasing serum sodium concentrations.

Broader Pharmacological Context of Benzazepinone Derivatives

Beyond its role in the synthesis of Tolvaptan, the benzazepinone scaffold is a versatile platform for generating compounds with a range of pharmacological activities.[9] Research into benzazepinone derivatives has explored their potential as:

  • Dopamine Receptor Ligands: Certain benzazepine derivatives have been shown to act as agonists or antagonists at dopamine receptors, with potential applications in neurological and psychiatric disorders.[2][3] The nature of the substituent at the 7-position of the benzazepine ring can significantly influence antagonist potency.[2]

  • Cardiovascular Agents: Some benzazepinone derivatives have been investigated for their effects on the cardiovascular system, including negative inotropic (reducing the force of heart contractions) and chronotropic (reducing heart rate) activities.[9][11] These effects can be mediated through mechanisms such as calcium channel blockade or adrenergic receptor modulation.[9]

Structure-Activity Relationships (SAR)

While a detailed SAR for this compound itself is not applicable, the SAR of its derivatives is a rich area of study. For instance, in the context of dopamine receptor ligands, the presence and nature of a halogen at the 7-position of the benzazepine ring have been shown to be critical for antagonist potency.[2] This highlights the importance of the chloro-substituent in the title compound for the subsequent biological activity of the final products.

Conclusion

This compound is a non-pharmacologically active compound that holds significant value as a key intermediate in the synthesis of complex pharmaceutical agents, most notably the vasopressin V2 receptor antagonist, Tolvaptan. Its well-defined synthetic pathways and the versatile nature of the benzazepinone scaffold make it a cornerstone for the development of targeted therapies. Understanding the synthesis and chemical properties of this intermediate is crucial for medicinal chemists and process development scientists working on the next generation of benzazepine-based therapeutics.

References

An In-Depth Technical Guide on the Biological Activity of 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one is a heterocyclic compound of significant interest within the pharmaceutical and medicinal chemistry sectors. While its direct biological activity is not extensively characterized in publicly available literature, its primary role as a pivotal intermediate in the synthesis of potent and specific therapeutic agents underscores its importance. This technical guide provides a comprehensive overview of the known chemical properties and synthetic routes for this compound. It critically evaluates its biological relevance, focusing on its foundational role in the construction of pharmacologically active molecules, most notably the vasopressin V2 receptor antagonist, Tolvaptan. Furthermore, this guide explores the theoretical potential for inherent biological activity based on the broader pharmacology of the benzoazepine scaffold and furnishes detailed, field-proven protocols for the experimental investigation of such activities. This document is intended for researchers, scientists, and drug development professionals seeking to understand the chemical utility and latent therapeutic potential of this core structure.

Introduction: The Benzazepine Scaffold in Medicinal Chemistry

The benzazepine class of compounds, characterized by a fused benzene and azepine ring, represents a "privileged scaffold" in drug discovery. This structural motif is present in a variety of biologically active molecules targeting the central nervous system (CNS) and other physiological systems.[1] The conformational flexibility of the seven-membered azepine ring allows for optimal spatial orientation of substituents to interact with a diverse range of biological targets. While this compound is primarily recognized as a synthetic building block, its structural similarity to known psychoactive agents suggests a potential for inherent, albeit uncharacterized, modulatory effects on neurotransmitter systems.[2]

Chemical Identity and Physicochemical Properties

A thorough understanding of the molecule's physical and chemical characteristics is fundamental to its application in synthesis and its potential formulation as a bioactive agent.

PropertyValueReference
CAS Number 160129-45-3
Molecular Formula C₁₀H₁₀ClNO
Molecular Weight 195.65 g/mol
IUPAC Name 7-chloro-1,2,3,4-tetrahydro-1-benzazepin-5-one[3]
Appearance White to light yellow solid[1]
Melting Point 103.0 to 107.0 °C[4]
Boiling Point 356.5 °C at 760 mmHg[1]
Density 1.234 g/cm³[1]
SMILES C1CC(=O)C2=C(C=CC(=C2)Cl)NC1[3]

Synthesis and Chemical Reactivity

The synthesis of this compound is a multi-step process that has been optimized for yield and purity, reflecting its industrial importance.[5][6] The primary route involves an intramolecular Friedel-Crafts reaction, a cornerstone of aromatic chemistry.

Synthetic Pathway Overview

A common synthetic route is initiated by the acylation of 4-chloroaniline with succinic anhydride, followed by an intramolecular Friedel-Crafts reaction to form the core bicyclic structure. Subsequent protection and reduction steps yield the final product.[5][7]

G cluster_0 Step 1: Acylation cluster_1 Step 2: Intramolecular Friedel-Crafts Reaction cluster_2 Step 3: Ketal Protection cluster_3 Step 4: Reduction & Deprotection 4-chloroaniline 4-chloroaniline product_A 4-(4-chloroanilino)-4-oxobutyric acid 4-chloroaniline->product_A Reflux in organic solvent succinic_anhydride succinic_anhydride succinic_anhydride->product_A product_B 7-chloro-3,4-tetrahydrobenzo[b]azepine-2,5-dione product_A->product_B AlCl3 product_C 7-chloro-3,4-tetrahydrobenzo[b]azepine-2-one-5-glycol ketal product_B->product_C ethylene_glycol ethylene_glycol ethylene_glycol->product_C final_product This compound product_C->final_product 1. Reduction 2. Acidic de-ketalation

Caption: Generalized synthetic workflow for this compound.[5][7]

Detailed Experimental Protocol: Synthesis

The following protocol is a representative synthesis based on published methods.[5][6][7]

Step 1: Synthesis of 4-(4-chloroanilino)-4-oxobutyric acid

  • To a solution of 4-chloroaniline (1.0 eq) in a suitable organic solvent (e.g., ethylene dichloride), add succinic anhydride (1.05 eq).

  • Heat the mixture to reflux for 4-8 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Add cold 1N hydrochloric acid to the residue to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain 4-(4-chloroanilino)-4-oxobutyric acid.

Step 2: Synthesis of 7-chloro-3,4-tetrahydrobenzo[b]azepine-2,5-dione

  • Suspend the 4-(4-chloroanilino)-4-oxobutyric acid (1.0 eq) in a suitable solvent (e.g., ethylene dichloride).

  • Carefully add anhydrous aluminum chloride (AlCl₃, 2.5-3.0 eq) in portions, maintaining the temperature below 30°C.

  • Heat the mixture to 55-70°C for 4-6 hours.

  • Cool the reaction mixture and quench by slowly adding it to a cold 3N-6N hydrochloric acid solution.

  • Separate the organic layer, and extract the aqueous layer with the same solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.

Step 3 & 4: Protection, Reduction, and Deprotection to yield this compound

  • The dione is reacted with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to selectively protect the 5-keto group as a ketal.[5]

  • The amide carbonyl at the 2-position is then reduced using a suitable reducing agent (e.g., sodium borohydride).[6]

  • Finally, the ketal protecting group is removed under acidic conditions to afford the target compound.[5]

Biological Activity and Therapeutic Relevance

Direct evidence for the biological activity of this compound is sparse. Its primary significance lies in its role as a key intermediate in the synthesis of pharmacologically active compounds.[1][8]

Key Intermediate for Tolvaptan (OPC-41061)

The most prominent application of this compound is in the synthesis of Tolvaptan (OPC-41061), an orally active, selective vasopressin V2 receptor antagonist.[1][9] Tolvaptan is used to treat hyponatremia (low blood sodium levels) associated with conditions like congestive heart failure and cirrhosis.[3] In the synthesis of Tolvaptan, the this compound core is elaborated upon, with the final drug molecule retaining the fundamental benzazepine structure.[10] The 5-keto group is reduced to a hydroxyl group, and a complex benzoyl moiety is attached to the nitrogen atom.[10]

G start This compound step1 Acylation at N1 start->step1 Reaction with 2-methyl-4-(2-methylbenzoylamino)benzoyl chloride step2 Reduction of C5 Ketone step1->step2 e.g., Sodium Borohydride end Tolvaptan (OPC-41061) (Vasopressin V2 Receptor Antagonist) step2->end

Caption: Synthetic relationship between the core compound and Tolvaptan.

Postulated CNS Activity

The tetrahydrobenzo[b]azepine scaffold is a common feature in compounds targeting CNS receptors.[11][8] For instance, certain 1-phenylbenzazepine derivatives are known to have high affinity for the dopamine D1 receptor.[2] Given its structural features, it is plausible that this compound could exhibit weak to moderate affinity for various CNS targets, such as dopamine or serotonin receptors. However, without direct experimental evidence, this remains speculative. It is a candidate for initial screening in broad pharmacology panels to uncover any potential primary or off-target activities.[3][8]

Proposed Experimental Workflows for Biological Characterization

To elucidate the potential biological activity of this compound, a tiered screening approach is recommended. The following protocols are standard, validated methods for assessing the activity of novel chemical entities.

Workflow for In Vitro Profiling

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Mechanism of Action A Compound Preparation (DMSO stock solution) B Broad Receptor Panel Screen (e.g., Eurofins SafetyScreen, CEREP) A->B Fixed Concentration (e.g., 10 µM) C General Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) A->C D Dose-Response Curve Generation (IC50/EC50 determination for identified targets) B->D Identified 'Hits' E Orthogonal Functional Assays (e.g., cAMP, Calcium Flux) D->E F Target Engagement Assays (in-cell) E->F G Downstream Signaling Pathway Analysis (e.g., Western Blot) F->G

Caption: A tiered in vitro screening cascade for biological activity assessment.

Protocol: Radioligand Binding Assay for Dopamine D1 Receptor

This protocol is a standard method to determine if the compound binds to the dopamine D1 receptor, a plausible target based on the benzazepine scaffold.

Materials:

  • HEK293 cells stably expressing human D1 receptor.

  • [³H]-SCH23390 (radioligand).

  • Butaclamol (non-specific binding control).

  • Test compound (this compound).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Scintillation fluid and vials.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Cell harvester and liquid scintillation counter.

Procedure:

  • Prepare cell membranes from the D1-expressing HEK293 cells.

  • In a 96-well plate, add 50 µL of assay buffer.

  • Add 50 µL of test compound at various concentrations (e.g., 10⁻¹⁰ to 10⁻⁵ M). For total binding, add 50 µL of buffer. For non-specific binding, add 50 µL of Butaclamol (final concentration 10 µM).

  • Add 50 µL of [³H]-SCH23390 (final concentration ~0.2 nM).

  • Add 50 µL of cell membrane preparation (5-10 µg protein/well).

  • Incubate at room temperature for 60 minutes.

  • Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value by non-linear regression analysis of the competition binding curve.

Conclusion and Future Directions

This compound is a compound of established value in synthetic medicinal chemistry, serving as a critical building block for complex therapeutic agents like Tolvaptan.[1] While its own biological activity profile has not been a primary focus of research, its inclusion in the privileged benzazepine class suggests a latent potential for interaction with biological targets, particularly within the CNS.[2][3] This guide has synthesized the available chemical and synthetic data and provided a logical, experience-based framework for the systematic investigation of its biological properties. Future research efforts should be directed towards broad in vitro screening to experimentally test the hypotheses presented herein. Uncovering any inherent biological activity would not only provide new avenues for drug discovery but also enrich our understanding of the structure-activity relationships within the broader class of benzazepine-based compounds.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Pharmacological Targets of 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one is a synthetic heterocyclic compound featuring a core benzo[b]azepine structure. While primarily recognized as a key intermediate in the synthesis of the vasopressin V2 receptor antagonist, Tolvaptan, its intrinsic pharmacological profile remains largely unexplored. The structural resemblance to the 1,4-benzodiazepine class of central nervous system depressants suggests a broader potential for biological activity. This technical guide provides a comprehensive framework for the identification and validation of the pharmacological targets of this compound, integrating computational prediction with robust experimental validation. This document is intended to serve as a strategic resource for researchers and drug development professionals seeking to unlock the therapeutic promise of this compound.

Introduction: The Enigmatic Profile of a Benzoazepine Derivative

This compound (C₁₀H₁₀ClNO) is a molecule of significant interest in medicinal chemistry.[1][2][3][4] Its utility as a building block for Tolvaptan, a clinically significant aquaretic, is well-documented.[5][6] However, to view this compound merely as a synthetic precursor would be to overlook its potential as a pharmacologically active agent in its own right.

The benzoazepine scaffold is a privileged structure in drug discovery, forming the core of numerous psychoactive compounds. Notably, the presence of a 7-chloro substituent is a common feature in many potent benzodiazepines, a class of drugs renowned for their anxiolytic, sedative, and anticonvulsant properties mediated through the gamma-aminobutyric acid type A (GABA-A) receptor.[4][7][8] This structural parallel provides a compelling rationale for investigating the GABAergic system as a primary target landscape for this compound.

This guide will navigate the logical progression from hypothesis generation, rooted in structural analogy, to definitive target validation. We will explore both computational and experimental methodologies, providing not just procedural steps but also the strategic reasoning that underpins a successful target identification campaign.

Hypothesis-Driven Target Exploration: Learning from Analogs

The Benzodiazepine Analogy: A Gateway to the CNS?

The most striking structural feature of this compound, in the context of neuropharmacology, is its similarity to classical benzodiazepines like diazepam.[9] Benzodiazepines exert their effects by acting as positive allosteric modulators of the GABA-A receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[1][2][10][11]

The GABA-A receptor is a pentameric ligand-gated ion channel. The binding of benzodiazepines to a specific site at the interface of the α and γ subunits enhances the receptor's affinity for GABA, leading to an increased frequency of chloride channel opening and subsequent neuronal hyperpolarization.[12][13] This results in a dampening of neuronal excitability, manifesting as the characteristic sedative, anxiolytic, and anticonvulsant effects of this drug class.[14]

The 7-chloro substitution on the benzene ring of many benzodiazepines is known to be crucial for high-affinity binding to the benzodiazepine site on the GABA-A receptor.[4][7] The presence of this same substituent in this compound strongly suggests that GABA-A receptors are a primary hypothetical target class for this compound.

The Vasopressin Receptor Connection: A Secondary Hypothesis

Given that this compound is a precursor to Tolvaptan, a selective vasopressin V2 receptor antagonist, it is plausible that the parent compound may possess some affinity for this receptor or other related G-protein coupled receptors (GPCRs).[5][6][15] Vasopressin V2 receptors, primarily located in the renal collecting ducts, play a crucial role in regulating water reabsorption.[16][17][18] Antagonism of these receptors leads to aquaresis, the excretion of free water.[3]

While the extensive modifications required to convert the precursor to Tolvaptan suggest that the affinity of the former for the V2 receptor is likely to be significantly lower, this avenue should not be entirely dismissed. Off-target activities of drugs can often be traced back to their core scaffolds. Therefore, the vasopressin V2 receptor and other structurally related GPCRs represent a secondary, yet viable, set of potential targets.

A Strategic Workflow for Target Identification and Validation

A multi-pronged approach, combining the predictive power of in silico methods with the empirical certainty of experimental validation, is essential for a comprehensive target deconvolution strategy. The following workflow is proposed:

Target_Identification_Workflow cluster_in_silico In Silico Prediction a Reverse Docking b Pharmacophore Screening c Target Prioritization b->c d Binding Assays (DSF, SPR) c->d Top-ranked hits e Functional Assays d->e f Cellular Thermal Shift Assay (CETSA) e->f Validated targets g Phenotypic Screening f->g h Lead Optimization g->h

A streamlined workflow for target identification and validation.

In Silico Target Prediction: A Computational First Pass

Computational methods offer a rapid and cost-effective means of scanning the proteome for potential binding partners of a small molecule.[10][13][15] This "target fishing" approach can generate a ranked list of hypotheses for subsequent experimental validation.

Reverse Molecular Docking

Reverse docking, also known as inverse docking, repositions the traditional drug discovery paradigm: instead of screening a library of compounds against a single target, a single compound is screened against a library of protein structures.[10] This approach is particularly useful for identifying potential off-targets and for repurposing existing molecules.

Protocol: Reverse Docking using SwissTargetPrediction

  • Input Preparation:

    • Navigate to the SwissTargetPrediction web server.

    • Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound: C1CC(=O)C2=C(C=CC(=C2)Cl)NC1.

    • Paste the SMILES string into the input field.

  • Execution and Analysis:

    • Select the appropriate species (e.g., Homo sapiens).

    • Initiate the prediction. The server will screen the compound against a database of known targets and rank them based on a combination of 2D and 3D similarity to known ligands.

    • The output will provide a list of probable targets, often categorized by protein class (e.g., GPCRs, ion channels, enzymes). Pay close attention to the probability scores.

  • Interpretation:

    • Given the structural hypotheses, targets such as GABA-A receptors and vasopressin receptors should be of primary interest if they appear in the results.

    • Unexpected high-probability hits should also be carefully considered as they may represent novel mechanisms of action.

Pharmacophore-Based Screening

A pharmacophore is an abstract representation of the steric and electronic features necessary for a small molecule to interact with a specific target. By creating a pharmacophore model of this compound, one can search databases of protein structures for binding sites that can accommodate these features.

Protocol: Pharmacophore Model Generation and Screening

  • Model Generation (using software like LigandScout or MOE):

    • Import the 3D structure of this compound.

    • Identify key chemical features:

      • Hydrogen bond donors (e.g., the secondary amine).

      • Hydrogen bond acceptors (e.g., the carbonyl oxygen).

      • Aromatic rings.

      • Hydrophobic features.

    • Generate a pharmacophore model that spatially represents these features.

  • Database Screening:

    • Select a database of 3D protein structures (e.g., PDB).

    • Screen the database using the generated pharmacophore model. The software will identify proteins with binding sites that geometrically and chemically match the pharmacophore.

  • Hit Analysis:

    • Analyze the returned protein-ligand complexes.

    • Prioritize hits based on the quality of the pharmacophore fit and the biological relevance of the protein.

In Silico Method Principle Potential Insights for C₁₀H₁₀ClNO
Reverse Docking 3D structural similarity to known ligands of various targets.Broad-spectrum screening against the proteome; may confirm GABA-A or vasopressin receptor affinity and identify novel targets.
Pharmacophore Screening 3D arrangement of chemical features.Identifies proteins with binding pockets complementary to the compound's key features; useful for finding targets with novel folds.

Experimental Target Validation: From Prediction to Proof

In silico predictions, while powerful, are hypotheses that require rigorous experimental validation. The following protocols outline key experiments to confirm direct binding and functional modulation of predicted targets.

Direct Binding Assays

Protocol: Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay

DSF is a rapid and high-throughput method to assess the binding of a ligand to a purified protein. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tₘ).

  • Reagent Preparation:

    • Purify the top candidate proteins identified from the in silico screens (e.g., a soluble domain of a GABA-A receptor subunit or the V2 receptor).

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).

  • Assay Setup (in a 96- or 384-well PCR plate):

    • To each well, add the purified protein, the fluorescent dye, and buffer.

    • Add varying concentrations of this compound to the experimental wells. Include a vehicle control (DMSO).

    • Seal the plate.

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Perform a melt curve experiment, gradually increasing the temperature and monitoring the fluorescence at each step.

  • Data Analysis:

    • Plot fluorescence versus temperature. The Tₘ is the midpoint of the transition.

    • A significant positive shift in Tₘ in the presence of the compound indicates direct binding.

Target Engagement in a Cellular Context

Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA extends the principle of thermal stabilization to a cellular environment, allowing for the confirmation of target engagement in a more physiologically relevant setting.

  • Cell Treatment:

    • Culture cells that endogenously express the target protein(s) of interest.

    • Treat the cells with this compound or a vehicle control for a defined period.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40-70°C) for a few minutes. This will cause protein denaturation and aggregation.

    • Include an unheated control.

  • Protein Extraction and Analysis:

    • Lyse the cells (e.g., by freeze-thaw cycles).

    • Separate the soluble protein fraction (containing stabilized, non-aggregated target protein) from the precipitated fraction by centrifugation.

    • Analyze the soluble fraction by Western blotting or mass spectrometry to quantify the amount of the target protein remaining at each temperature.

  • Interpretation:

    • In the compound-treated samples, the target protein should remain soluble at higher temperatures compared to the vehicle-treated samples, indicating that the compound has bound to and stabilized its target within the cell.

CETSA_Workflow A Treat cells with compound or vehicle B Heat aliquots to various temperatures A->B C Lyse cells and separate soluble fraction B->C D Quantify target protein (e.g., Western Blot) C->D E Plot protein abundance vs. temperature D->E F Shifted curve indicates target engagement E->F

The workflow for a Cellular Thermal Shift Assay (CETSA).
Functional Assays

Confirmation of direct binding must be followed by an assessment of functional consequences. The choice of assay is dictated by the nature of the validated target.

  • For GABA-A Receptors:

    • Two-electrode voltage clamp (TEVC) electrophysiology in Xenopus oocytes: Express specific GABA-A receptor subunit combinations in oocytes. Apply GABA in the presence and absence of this compound and measure the resulting chloride currents. A potentiation of the GABA-induced current would confirm a positive allosteric modulatory effect.

    • Patch-clamp electrophysiology in cultured neurons or cell lines: Provides a more detailed analysis of the compound's effect on channel kinetics.

  • For Vasopressin V2 Receptors:

    • cAMP accumulation assay: In cells expressing the V2 receptor, stimulate with vasopressin and measure the production of cyclic AMP (cAMP), the second messenger for this Gs-coupled receptor. An antagonist effect of this compound would be observed as a reduction in vasopressin-induced cAMP levels.

    • Reporter gene assay: Use a cell line with a reporter gene (e.g., luciferase) under the control of a cAMP-responsive element (CRE). Antagonism of the V2 receptor would lead to a decrease in the reporter signal.

Conclusion and Future Directions

This compound stands at a fascinating crossroads of medicinal chemistry. Its established role as a synthetic intermediate belies a rich, yet unexplored, pharmacological potential. The structural parallels to benzodiazepines provide a strong, rational starting point for investigation, with the GABA-A receptor family representing the most probable and compelling target class.

The integrated workflow presented in this guide—from hypothesis generation and in silico screening to rigorous biophysical and cellular validation—offers a clear and actionable path forward. The successful identification and validation of novel targets for this compound could open new therapeutic avenues, potentially in the treatment of anxiety disorders, epilepsy, or other conditions related to CNS hyperexcitability. The journey from a synthetic intermediate to a potential therapeutic lead is a challenging one, but for this compound, it is a journey that is scientifically justified and holds significant promise.

References

An In-Depth Technical Guide to the Solubility and Stability of 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Critical Role of Physicochemical Profiling in Early-Stage Drug Development

In the landscape of pharmaceutical research and development, the journey of a molecule from a promising hit to a viable drug candidate is fraught with challenges. Among the most critical early assessments are the determination of a compound's solubility and stability. These fundamental physicochemical properties are not merely academic data points; they are the bedrock upon which successful formulation, bioavailability, and ultimately, therapeutic efficacy are built. This guide provides an in-depth technical framework for the comprehensive evaluation of 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one, a key intermediate in the synthesis of Tolvaptan, offering researchers a robust methodology for its characterization. While direct, extensive literature on this specific intermediate is sparse, the principles and protocols outlined herein are derived from established industry best practices and regulatory guidelines, ensuring a scientifically rigorous approach.

Compound Overview: this compound

This compound is a heterocyclic compound featuring a benzannulated seven-membered azepine ring. Its chemical structure is foundational to a class of molecules with significant pharmacological interest. Understanding its intrinsic properties is paramount for optimizing its use in synthesis and for predicting the behavior of its derivatives.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 160129-45-3
Molecular Formula C₁₀H₁₀ClNO
Molecular Weight 195.65 g/mol
Appearance White to Off-White/Pale Yellow Solid
Melting Point 103.0 to 107.0 °C
Boiling Point ~356.5 °C (Predicted)
Solubility Slightly soluble in Chloroform and Methanol
Storage 2-8°C, protected from light, in a dry, well-ventilated place

Comprehensive Solubility Profiling

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. For an intermediate like this compound, understanding its solubility in various media is also crucial for reaction kinetics, purification, and formulation of any final active pharmaceutical ingredient (API). Given its limited reported solubility, a multi-faceted approach to characterization is warranted.

Experimental Design for Solubility Assessment

The choice of method for solubility determination depends on the compound's properties and the throughput required. For a foundational analysis, the equilibrium shake-flask method is the gold standard, providing thermodynamically stable solubility data.

  • Preparation of Media: Prepare a range of aqueous buffers with pH values relevant to the physiological range (e.g., pH 1.2, 4.5, 6.8, and 7.4). Additionally, prepare relevant organic solvents and co-solvent mixtures that may be used in synthesis or formulation (e.g., methanol, ethanol, acetonitrile, DMSO, and various ratios of these with water).

  • Sample Preparation: Add an excess of this compound to vials containing a fixed volume of each medium. The excess solid is crucial to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature (typically 25°C and 37°C to simulate ambient and physiological conditions) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic assessment can determine the minimum time to reach equilibrium.

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially inflated results. Centrifugation at high speed followed by careful removal of the supernatant is recommended. Filtration may be used, but potential adsorption of the compound to the filter material must be evaluated.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of the compound must be prepared in each respective medium.

Data Presentation and Interpretation

The results should be tabulated to provide a clear overview of the compound's solubility under different conditions.

Table 2: Projected Solubility Data for this compound

MediumTemperature (°C)Solubility (µg/mL)
pH 1.2 Buffer25[Experimental Data]
pH 4.5 Buffer25[Experimental Data]
pH 6.8 Buffer25[Experimental Data]
pH 7.4 Buffer25[Experimental Data]
Water25[Experimental Data]
Methanol25[Experimental Data]
Chloroform25[Experimental Data]
50:50 Methanol:Water25[Experimental Data]

The pH-solubility profile will reveal if the compound has ionizable groups within the tested pH range, which is crucial for predicting its behavior in different parts of the gastrointestinal tract.

Stability Assessment and Forced Degradation Studies

Stability testing is essential to understand how a drug substance changes over time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation, or stress testing, is a critical component of this process, designed to identify likely degradation products and establish degradation pathways. This information is vital for developing stability-indicating analytical methods and for determining appropriate storage conditions.

The Logic of Forced Degradation

Forced degradation studies deliberately expose the compound to conditions more severe than accelerated stability testing. The goal is to achieve a target degradation of 5-20%. Degradation beyond this range can lead to secondary degradation products that may not be relevant under normal storage conditions. These studies are a cornerstone of meeting regulatory requirements as outlined by the International Council for Harmonisation (ICH) guidelines.

Experimental Workflow for Forced Degradation

The following diagram illustrates a typical workflow for conducting forced degradation studies.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcomes API Drug Substance (this compound) Solution Prepare Solutions (e.g., 1 mg/mL in suitable solvent) API->Solution Thermal Thermal (Dry Heat, Humidity) API->Thermal Solid State Photolytic Photolytic (UV/Vis Light) API->Photolytic Solid State Hydrolysis Hydrolysis (Acidic, Basic, Neutral) Solution->Hydrolysis Expose Oxidation Oxidation (e.g., H₂O₂) Solution->Oxidation Expose Solution->Thermal Expose Solution->Photolytic Solution State Quench Neutralize/Quench Reaction Hydrolysis->Quench Oxidation->Quench HPLC HPLC Analysis (Stability-Indicating Method) Thermal->HPLC Photolytic->HPLC Quench->HPLC LCMS LC-MS/MS (Impurity Identification) HPLC->LCMS Method Method Validation HPLC->Method Pathway Degradation Pathway Elucidation LCMS->Pathway Stability Intrinsic Stability Profile Pathway->Stability

Caption: Workflow for forced degradation studies.

  • Acidic Hydrolysis: Dissolve the compound in a suitable solvent and treat with 0.1 M to 1.0 M hydrochloric acid (HCl). The choice of acid concentration depends on the compound's stability. Samples should be incubated at room temperature or elevated temperatures (e.g., 50-60°C) if no degradation is observed at room temperature.

  • Basic Hydrolysis: Similarly, treat the compound with 0.1 M to 1.0 M sodium hydroxide (NaOH).

  • Neutral Hydrolysis: Reflux the compound in water.

  • Time Points and Quenching: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours). The reaction should be stopped by neutralizing the solution with an equivalent amount of base or acid, respectively.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the loss of the parent compound and the formation of degradation products.

  • Procedure: Treat a solution of the compound with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).

  • Conditions: Conduct the experiment at room temperature, protected from light, to prevent confounding photolytic degradation.

  • Analysis: Monitor the reaction over time and analyze the samples by HPLC.

  • Solid State: Expose the solid compound to dry heat at elevated temperatures (e.g., 60°C, 80°C) in a thermostatically controlled oven.

  • Solution State: Heat a solution of the compound under reflux.

  • Humidity: Expose the solid compound to elevated temperature and humidity (e.g., 40°C / 75% RH).

  • Analysis: Analyze samples at various time points to assess the extent of degradation.

  • Procedure: Expose the solid compound and a solution of the compound to a light source that provides combined UV and visible output, as specified in ICH guideline Q1B. A control sample should be kept in the dark under the same temperature conditions.

  • Exposure Levels: The total illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter.

  • Analysis: Compare the chromatograms of the exposed samples with the dark control to identify any photodegradants.

Data Presentation and Interpretation

The results of the forced degradation studies should be summarized in a table, highlighting the conditions that induce degradation and the extent of degradation.

Table 3: Summary of Forced Degradation Results for this compound

Stress ConditionReagent/ParametersTimeTemperature% DegradationNumber of Degradants
Acid Hydrolysis 0.1 M HCl24 h60°C[Data][Data]
Base Hydrolysis 0.1 M NaOH8 hRT[Data][Data]
Neutral Hydrolysis Water24 h80°C[Data][Data]
Oxidation 3% H₂O₂24 hRT[Data][Data]
Thermal (Solid) Dry Heat7 days80°C[Data][Data]
Photolytic (Solid) ICH Q1B--[Data][Data]

This summary allows for a quick assessment of the compound's liabilities. For example, significant degradation under basic hydrolysis would indicate that the amide bond in the azepine ring is a potential point of instability.

Formal Stability Studies

Following the insights gained from forced degradation, formal stability studies are conducted according to ICH guidelines (specifically Q1A(R2)) to establish a re-test period or shelf life.

Study Design

Formal_Stability_Study cluster_setup Study Setup cluster_conditions Storage Conditions (ICH Q1A) cluster_testing Testing Schedule cluster_output Data Evaluation Batches Select ≥ 3 Primary Batches Packaging Use Proposed Container Closure System Batches->Packaging Protocol Define Stability Protocol (Tests, Specifications) Packaging->Protocol LongTerm Long-Term 25°C / 60% RH or 30°C / 65% RH Protocol->LongTerm Accelerated Accelerated 40°C / 75% RH Protocol->Accelerated LT_Schedule Long-Term: 0, 3, 6, 9, 12, 18, 24, 36... months LongTerm->LT_Schedule Intermediate Intermediate (if needed) 30°C / 65% RH Accelerated->Intermediate If significant change occurs Acc_Schedule Accelerated: 0, 3, 6 months Accelerated->Acc_Schedule Evaluation Assess Data vs. Specifications LT_Schedule->Evaluation Acc_Schedule->Evaluation ShelfLife Establish Re-Test Period or Shelf Life Evaluation->ShelfLife

Caption: Protocol design for a formal stability study.

  • Batch Selection: Use at least three primary batches of this compound. The manufacturing process for these batches should simulate the final production process.

  • Container Closure System: Store the samples in the container closure system intended for long-term storage.

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

  • Testing Frequency:

    • Long-Term: Test at 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.

    • Accelerated: Test at 0, 3, and 6 months.

  • Tests: The stability protocol should include tests for appearance, assay, degradation products, and any other critical quality attributes.

Conclusion and Future Directions

The comprehensive analysis of solubility and stability is a non-negotiable cornerstone of chemical and pharmaceutical development. For this compound, this guide provides a systematic and robust framework for generating the critical data required to advance its development. By employing equilibrium solubility methods and conducting thorough forced degradation studies in line with ICH guidelines, researchers can establish a deep understanding of the molecule's intrinsic properties. This knowledge is not only fundamental to its role as a synthetic intermediate but is also predictive of the challenges and opportunities in developing stable, bioavailable, and effective final drug products. The elucidated degradation pathways will inform the development of robust analytical methods, while the formal stability data will underpin the assignment of appropriate storage conditions and re-test periods, ensuring the quality and integrity of the material throughout its lifecycle.

Methodological & Application

Application Note & Protocol: Intramolecular Friedel-Crafts Acylation as a Key Step in the Synthesis of 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of the 7-chloro-3,4-tetrahydrobenzo[b]azepine-2,5-dione, a critical intermediate in the multi-step synthesis of 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one. The core of this guide is a detailed exploration of the intramolecular Friedel-Crafts acylation, the key ring-forming reaction that constructs the seven-membered azepine ring system. We will dissect the underlying mechanism, provide validated, step-by-step protocols for both the synthesis of the necessary N-arylated precursor and its subsequent cyclization, and discuss critical parameters for reaction success. This note is intended for researchers in medicinal chemistry and process development, offering field-proven insights to ensure reproducibility and high-yield outcomes.

Introduction & Strategic Overview

This compound is a heterocyclic scaffold of significant interest in medicinal chemistry, serving as a key building block for various pharmacologically active agents. The construction of its tricyclic framework hinges on the efficient formation of the central seven-membered ring. The intramolecular Friedel-Crafts acylation is a powerful and widely-used method for forming cyclic ketones fused to an aromatic ring.[1][2]

In the context of this synthesis, the strategy involves a two-part sequence:

  • Precursor Synthesis: An acylation reaction between 4-chloroaniline and succinic anhydride to form the open-chain precursor, 4-(4-chloroanilino)-4-oxobutyric acid.[3]

  • Intramolecular Friedel-Crafts Acylation: The Lewis acid-catalyzed cyclization of this precursor to yield the target intermediate, 7-chloro-3,4-tetrahydrobenzo[b]azepine-2,5-dione.[4]

This dione intermediate is then subjected to further downstream processing, including reduction and de-ketalation, to arrive at the final this compound.[3][4] This application note will focus exclusively on the first two critical steps.

Overall Synthetic Workflow

The diagram below illustrates the high-level transformation from commercially available starting materials to the key cyclized intermediate.

G cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Friedel-Crafts Cyclization cluster_2 Downstream Processing 4-Chloroaniline 4-Chloroaniline Precursor 4-(4-chloroanilino)-4-oxobutyric acid 4-Chloroaniline->Precursor Succinic Anhydride Succinic Anhydride Succinic Anhydride->Precursor Intermediate 7-chloro-3,4-tetrahydrobenzo[b]azepine-2,5-dione Precursor->Intermediate Final_Target This compound Intermediate->Final_Target AlCl3 AlCl₃ (Lewis Acid) AlCl3->Intermediate

Figure 1: High-level synthetic workflow.

Part A: Synthesis of Precursor 4-(4-chloroanilino)-4-oxobutyric acid

The synthesis of the cyclization precursor is a straightforward nucleophilic acyl substitution, where the amine of 4-chloroaniline attacks and opens the succinic anhydride ring.

Protocol A: Precursor Synthesis

This protocol is adapted from the procedure described in patent CN103601678A.[3]

Materials:

  • 4-Chloroaniline

  • Succinic Anhydride

  • Toluene (or another suitable organic solvent like xylene)

  • 1N Hydrochloric Acid (HCl)

  • Reaction flask with reflux condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve 4-chloroaniline (1.0 equiv) and succinic anhydride (1.0 equiv) in a suitable organic solvent such as toluene.

  • Heat the mixture to reflux and maintain for 4-8 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting materials.

  • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add cold 1N hydrochloric acid and stir vigorously for 10-15 minutes to precipitate the product and dissolve any remaining unreacted aniline.

  • Collect the solid product by vacuum filtration. Wash the solid with cold water to remove any residual acid.

  • Dry the solid product, 4-(4-chloroanilino)-4-oxobutyric acid, to a constant weight. A reported yield for this step is approximately 93.4%.[4]

Part B: Intramolecular Friedel-Crafts Acylation

This is the critical ring-forming step. The choice of Lewis acid and solvent system is paramount for achieving high yields and minimizing side-product formation.

Mechanistic Considerations

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.[5] The key steps are:

  • Formation of the Electrophile: The carboxylic acid moiety of the precursor coordinates with the Lewis acid catalyst (e.g., AlCl₃). This complexation facilitates the formation of a highly reactive acylium ion.

  • Electrophilic Attack: The electron-rich aromatic ring of the chloroaniline moiety acts as a nucleophile, attacking the intramolecular acylium ion. The directing effects of the substituents on the ring are crucial. The chloro group is an ortho-, para-director, while the amide group is also an ortho-, para-director. Cyclization occurs ortho to the amide group, leading to the formation of the seven-membered ring.

  • Rearomatization: A proton is lost from the intermediate sigma complex, restoring the aromaticity of the ring and yielding the cyclized ketone product. The Lewis acid catalyst is regenerated in this step.

G start Precursor + AlCl₃ acylium Formation of Acylium Ion Intermediate start->acylium 1. Activation attack Intramolecular Electrophilic Attack acylium->attack 2. Cyclization sigma Sigma Complex (Non-aromatic) attack->sigma rearomatize Deprotonation & Rearomatization sigma->rearomatize 3. Proton Loss product Product + Regenerated Catalyst rearomatize->product

Figure 2: Simplified mechanism of the intramolecular Friedel-Crafts acylation.

Protocol B: Intramolecular Cyclization

This protocol is based on the detailed procedure found in patent CN103601678B.[4]

Materials:

  • 4-(4-chloroanilino)-4-oxobutyric acid (from Part A)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Ethylene Dichloride (1,2-Dichloroethane)

  • 3N Hydrochloric Acid (HCl)

  • Reaction flask with overhead stirrer, heating mantle, and nitrogen/argon inlet

Safety Precaution: Anhydrous AlCl₃ reacts violently with water and is corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Perform the reaction under an inert atmosphere (nitrogen or argon) to prevent moisture contamination.

Procedure:

  • Set up a reaction flask under an inert atmosphere. To the flask, add 4-(4-chloroanilino)-4-oxobutyric acid (1.0 equiv).

  • Add anhydrous ethylene dichloride as the solvent.

  • While stirring, carefully and portion-wise add anhydrous aluminum chloride (AlCl₃). An exothermic reaction may occur.

  • Once the addition is complete, heat the reaction mixture to 60°C and maintain for approximately 4 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Workup: Carefully and slowly quench the reaction by adding the mixture to cold 3N hydrochloric acid under vigorous stirring. Control the temperature to ensure it does not exceed 35°C.

  • A solid precipitate, the crude product, will form. Collect the solid by vacuum filtration.

  • Wash the solid with water and then with a small amount of a non-polar solvent (e.g., hexane) to remove organic impurities.

  • Dry the product, 7-chloro-3,4-tetrahydrobenzo[b]azepine-2,5-dione, to a constant weight. A reported yield for this step is approximately 91.3%.[4]

Key Parameters and Troubleshooting
ParameterRecommended ConditionRationale & Troubleshooting Notes
Lewis Acid Anhydrous AlCl₃A strong Lewis acid is required to generate the acylium ion from the carboxylic acid. Ensure the AlCl₃ is fresh and truly anhydrous; moisture will deactivate the catalyst and lead to low yields. Other Lewis acids like PPA or methanesulfonic acid can also be effective for intramolecular cyclizations.[1]
Solvent Ethylene DichlorideAn inert solvent that can solubilize the reactants and does not react with the Lewis acid is necessary. Nitrobenzene is another classic solvent for Friedel-Crafts reactions but is more toxic.[6]
Temperature 60 °CProvides sufficient energy for the reaction to proceed at a reasonable rate without promoting decomposition or side reactions. Lower temperatures may lead to incomplete conversion, while higher temperatures could cause charring.
Reaction Time 4 hoursThis should be optimized based on reaction monitoring (TLC). Prolonged reaction times at elevated temperatures can lead to product degradation.
Quenching Slow addition to cold HClThis step is highly exothermic and must be performed with caution. The acid hydrolyzes the aluminum complexes formed with the product and deactivates the remaining catalyst.

Characterization

The identity and purity of the synthesized intermediate, 7-chloro-3,4-tetrahydrobenzo[b]azepine-2,5-dione, should be confirmed using standard analytical techniques.

Expected Data (from CN103601678B): [4]

  • Appearance: Solid.

  • ¹H-NMR (300MHz, CDCl₃): δ 2.91 (m, 4H), 7.24 ~ 7.26 (m, 1H), 7.42 ~ 7.52 (m, 2H).

Conclusion

The intramolecular Friedel-Crafts acylation is a robust and effective method for constructing the core structure of benzo[b]azepine-based compounds. By carefully controlling reaction conditions, particularly the exclusion of moisture and the choice of catalyst, this key ring-forming step can be achieved in high yield. The protocol detailed herein provides a validated pathway to 7-chloro-3,4-tetrahydrobenzo[b]azepine-2,5-dione, a valuable intermediate for further elaboration into more complex pharmaceutical targets.

References

Synthesis of 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one: A Detailed Experimental Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one is a key intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor for Tolvaptan, an orally active nonpeptide arginine vasopressin V2 receptor antagonist.[1][2] Its rigid, fused-ring structure makes it a valuable scaffold in medicinal chemistry. This document provides a comprehensive, step-by-step experimental protocol for the synthesis of this important intermediate, designed for researchers and scientists in drug development and organic synthesis. The described methodology is based on a multi-step synthesis starting from 4-chloroaniline and succinic anhydride, involving a final intramolecular Friedel-Crafts cyclization.

Overall Synthetic Scheme

The synthesis of this compound can be achieved through a three-step process, beginning with the acylation of 4-chloroaniline, followed by a Friedel-Crafts cyclization to form a diketone intermediate, which is then selectively reduced and deprotected. A more direct and commonly employed route, which will be the focus of this protocol, involves the preparation of an N-substituted butanoic acid followed by a one-step intramolecular Friedel-Crafts cyclization.

Experimental Protocol: A Step-by-Step Guide

This protocol details a reliable method for the synthesis of this compound, commencing with the formation of 4-(4-chlorophenylamino)butanoic acid.

Part 1: Synthesis of 4-(4-chlorophenylamino)butanoic acid

This initial step involves a nucleophilic substitution reaction between 4-chloroaniline and γ-butyrolactone.

Materials and Equipment:

Reagent/EquipmentPurpose
4-chloroanilineStarting material
γ-butyrolactoneReagent
Hydrochloric acid (HCl)Catalyst and for pH adjustment
Sodium hydroxide (NaOH)For pH adjustment
Round-bottom flaskReaction vessel
Reflux condenserTo prevent solvent loss
Magnetic stirrer/hotplateFor heating and stirring
Beakers, graduated cylindersFor measuring and transferring reagents
pH paper or pH meterTo monitor pH
Buchner funnel and filter paperFor filtration
Crystallizing dishFor product crystallization

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-chloroaniline (12.75 g, 0.1 mol) and water (50 mL).

  • Acidification: Slowly add concentrated hydrochloric acid (8.3 mL, 0.1 mol) to the mixture while stirring. An initial precipitate of the hydrochloride salt of 4-chloroaniline may form.

  • Addition of γ-butyrolactone: To this suspension, add γ-butyrolactone (8.61 g, 0.1 mol).

  • Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain this temperature for 48 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) to track the consumption of the starting materials.

  • Work-up and Isolation: After cooling to room temperature, the reaction mixture will be a clear solution. Adjust the pH to approximately 4.5 using a 2 M sodium hydroxide solution. A white precipitate of 4-(4-chlorophenylamino)butanoic acid will form.

  • Purification: Cool the mixture in an ice bath for at least one hour to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel and wash with cold water. The crude product can be further purified by recrystallization from a water/ethanol mixture to yield a white crystalline solid.

Part 2: Intramolecular Friedel-Crafts Cyclization to this compound

The second and final step is the intramolecular cyclization of the prepared amino acid to the target benzazepinone. This reaction is a classic example of a Friedel-Crafts acylation, where the carboxylic acid is first converted to a more reactive acyl chloride in situ, followed by cyclization onto the aromatic ring.[3][4] Polyphosphoric acid (PPA) is an effective catalyst for this type of cyclization, acting as both a catalyst and a dehydrating agent.[5][6][7][8]

Materials and Equipment:

Reagent/EquipmentPurpose
4-(4-chlorophenylamino)butanoic acidStarting material from Part 1
Polyphosphoric acid (PPA)Catalyst and solvent
Dichloromethane (CH2Cl2)Extraction solvent
Saturated sodium bicarbonate solutionTo neutralize the acid
Anhydrous sodium sulfate or magnesium sulfateDrying agent
Round-bottom flaskReaction vessel
Magnetic stirrer/hotplateFor heating and stirring
Ice bathFor cooling
Separatory funnelFor extraction
Rotary evaporatorTo remove solvent
Chromatography column (if necessary)For purification

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, place 4-(4-chlorophenylamino)butanoic acid (10.7 g, 0.05 mol).

  • Addition of PPA: Carefully add polyphosphoric acid (50 g) to the flask. Caution: PPA is a viscous and corrosive liquid; handle with appropriate personal protective equipment in a fume hood.[5]

  • Heating: Heat the mixture to 120-130 °C with vigorous stirring for 4-6 hours. The reaction progress can be monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice (approximately 200 g) with stirring. This will hydrolyze the PPA and precipitate the crude product.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 100 mL).

  • Neutralization and Drying: Combine the organic extracts and wash them with a saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation and Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford this compound as a solid.

Visualizing the Workflow

The following diagrams illustrate the synthetic pathway and the experimental workflow.

Synthetic Pathway cluster_0 Part 1: Amine Synthesis cluster_1 Part 2: Cyclization 4-chloroaniline 4-chloroaniline 4-(4-chlorophenylamino)butanoic acid 4-(4-chlorophenylamino)butanoic acid 4-chloroaniline->4-(4-chlorophenylamino)butanoic acid HCl, H2O, reflux gamma-butyrolactone gamma-butyrolactone gamma-butyrolactone->4-(4-chlorophenylamino)butanoic acid This compound This compound 4-(4-chlorophenylamino)butanoic acid->this compound PPA, heat Experimental Workflow cluster_part1 Part 1 Workflow cluster_part2 Part 2 Workflow p1_start Mix 4-chloroaniline and water p1_acidify Add HCl p1_start->p1_acidify p1_add_lactone Add γ-butyrolactone p1_acidify->p1_add_lactone p1_reflux Reflux for 48h p1_add_lactone->p1_reflux p1_cool Cool to RT p1_reflux->p1_cool p1_ph_adjust Adjust pH to 4.5 with NaOH p1_cool->p1_ph_adjust p1_precipitate Precipitate product p1_ph_adjust->p1_precipitate p1_filter Filter and wash p1_precipitate->p1_filter p1_recrystallize Recrystallize p1_filter->p1_recrystallize p1_product 4-(4-chlorophenylamino)butanoic acid p1_recrystallize->p1_product p2_start Combine amino acid and PPA p1_product->p2_start p2_heat Heat to 120-130°C p2_start->p2_heat p2_cool Cool and pour onto ice p2_heat->p2_cool p2_extract Extract with CH2Cl2 p2_cool->p2_extract p2_wash Wash with NaHCO3 and brine p2_extract->p2_wash p2_dry Dry over Na2SO4 p2_wash->p2_dry p2_evaporate Evaporate solvent p2_dry->p2_evaporate p2_purify Purify (chromatography/recrystallization) p2_evaporate->p2_purify p2_product Final Product p2_purify->p2_product

References

Application Notes and Protocols: High-Purity Isolation of 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one via Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust methodology for the purification of 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one, a key intermediate in the synthesis of pharmacologically active compounds such as Tolvaptan.[1] The protocol leverages the principles of single-solvent and two-solvent recrystallization to effectively remove impurities inherent in its synthetic pathway. This document provides a step-by-step guide for solvent system selection, the recrystallization process, and subsequent purity verification by High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and melting point analysis. This application note is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction: The Imperative for Purity

This compound (MW: 195.65 g/mol , CAS: 160129-45-3) is a heterocyclic compound featuring a benzannulated seven-membered azepine ring.[2] Its role as a critical building block in the synthesis of advanced pharmaceutical ingredients necessitates a high degree of purity.[1] The multi-step synthesis, often involving Friedel-Crafts reactions and reductions, can introduce various impurities, including unreacted starting materials, by-products, and colored contaminants.[3][4] Recrystallization stands as a powerful, cost-effective, and scalable technique to achieve the requisite purity for downstream applications.[5][6]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₁₀ClNO[2]
Molecular Weight195.65 g/mol [2]
AppearanceWhite to light yellow powder/crystal
Melting Point103.0 to 107.0 °C[3]
Solubility (Qualitative)Slightly soluble in Chloroform and Methanol[7]
Storage Temperature2-8°C (protect from light)[7]

The Science of Recrystallization: A Primer

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent or solvent system at varying temperatures.[5][6] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at an elevated temperature.[6] As the saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that inherently excludes impurities.[6]

Solvent Selection: The Cornerstone of Effective Purification

The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. The limited available data indicates slight solubility in methanol.[7] This suggests that polar protic solvents, such as alcohols, are a promising starting point. A systematic solvent screening is paramount.

Recrystallization_Solvent_Selection

Experimental Protocols

Protocol 1: Systematic Solvent Screening
  • Preparation: Place approximately 10-20 mg of crude this compound into several small test tubes.

  • Solvent Addition (Room Temperature): To each test tube, add a different potential solvent (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene) dropwise, vortexing after each addition. Observe and record the solubility at room temperature. An ideal solvent will show poor solubility.

  • Heating: If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath to the boiling point of the solvent. Add more solvent dropwise until the solid completely dissolves.

  • Cooling and Crystal Formation: Allow the hot solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the test tube with a glass rod to induce nucleation. Subsequently, place the test tube in an ice bath to maximize crystal formation.

  • Evaluation: The ideal single solvent will dissolve the compound when hot but yield a significant amount of crystalline solid upon cooling. For a two-solvent system, the compound should be highly soluble in the first solvent (the "good" solvent) at all temperatures, and poorly soluble in the second solvent (the "bad" solvent), with the two solvents being miscible.

Protocol 2: Bulk Recrystallization (Illustrative Example with Ethanol)

This protocol is based on the hypothesis that ethanol is a suitable single solvent. Adjustments in solvent volume will be necessary based on the results of the solvent screening.

  • Dissolution: In an Erlenmeyer flask, add 10.0 g of crude this compound. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to a gentle boil on a hot plate while stirring.

  • Saturated Solution Preparation: Continue to add small portions of hot ethanol until the solid is completely dissolved. Avoid adding an excess of solvent, as this will reduce the recovery yield.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount (e.g., 0.1-0.2 g) of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any residual impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum. Determine the weight and calculate the percent recovery.

Bulk_Recrystallization_Workflow start Crude Compound dissolve Dissolve in Minimum Hot Solvent start->dissolve decolorize Decolorize with Activated Charcoal (Optional) dissolve->decolorize hot_filter Hot Gravity Filtration decolorize->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

Purity Assessment and Characterization

A multi-pronged approach should be employed to confirm the purity and identity of the recrystallized product.

Melting Point Analysis
  • Principle: Pure crystalline solids have a sharp, well-defined melting point range (typically < 1°C). Impurities tend to broaden and depress the melting point.

  • Procedure: Determine the melting point of the dried, recrystallized product using a calibrated melting point apparatus.

  • Expected Result: A sharp melting point within the range of 103.0-107.0 °C.[3]

High-Performance Liquid Chromatography (HPLC)
  • Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

  • Illustrative HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at an appropriate wavelength (to be determined by UV-Vis spectroscopy).

    • Injection Volume: 10 µL.

  • Analysis: Compare the chromatogram of the crude material with that of the recrystallized product. The purity is determined by the area percentage of the main peak.

Gas Chromatography (GC)
  • Principle: GC is suitable for volatile and thermally stable compounds. It separates components based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.

  • Illustrative GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent).

    • Carrier Gas: Helium or Nitrogen.

    • Injector and Detector Temperature: ~250-280°C.

    • Oven Program: A temperature gradient (e.g., starting at 100°C and ramping to 250°C).

  • Analysis: Similar to HPLC, assess the purity based on the area percentage of the main peak. Some commercial sources specify purity by GC to be >98.0%.

Table 2: Summary of Purity Assessment Methods

TechniquePrincipleExpected Outcome for High Purity
Melting PointDepression and broadening of melting range by impurities.Sharp melting point range (e.g., 105-106°C).
HPLCSeparation based on polarity.Single major peak with area % > 99.5%.
GCSeparation based on volatility and column interaction.Single major peak with area % > 99.5%.

Safety and Handling

  • Handle this compound and all solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and vapors.

  • Consult the Safety Data Sheet (SDS) for detailed safety and handling information.[6]

Conclusion

The recrystallization protocol outlined in this application note provides a systematic and effective approach to achieving high-purity this compound. The emphasis on a logical solvent screening process, followed by a carefully executed bulk recrystallization and comprehensive purity analysis, ensures a final product that meets the stringent requirements for pharmaceutical development and other advanced applications.

References

Application Notes & Protocols for the Characterization of 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one (CAS No: 160129-45-3) is a key intermediate in the synthesis of pharmacologically active molecules, most notably as a precursor to the vasopressin receptor antagonist, Tolvaptan.[1][2] The purity and structural integrity of this intermediate are critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide to the analytical methods for the full characterization of this compound, intended for researchers, scientists, and drug development professionals. The protocols herein are designed to be robust and self-validating, grounded in established scientific principles and regulatory expectations.

Molecular Structure and Physicochemical Properties

  • Chemical Name: this compound

  • Synonyms: 7-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one, Tolvaptan Keto Impurity[3]

  • Molecular Formula: C₁₀H₁₀ClNO

  • Molecular Weight: 195.65 g/mol

  • Appearance: White to off-white or pale yellow solid/crystal[4]

PropertyValueSource
CAS Number 160129-45-3[4]
Molecular Weight 195.65[4]
Melting Point 103.0 to 107.0 °C
Boiling Point 356.5 °C at 760 mmHg[2]
Density ~1.234 g/cm³[2]

Strategic Approach to Characterization

A multi-technique approach is essential for the unambiguous characterization of this compound. This ensures confirmation of the chemical structure, assessment of purity, and identification of any potential impurities. The following workflow outlines a logical progression of analytical techniques.

G NMR NMR Spectroscopy (¹H, ¹³C) Primary Structure Confirmation MS Mass Spectrometry (Molecular Weight & Fragmentation) NMR->MS FTIR FTIR Spectroscopy (Functional Group Identification) MS->FTIR HPLC HPLC (Purity Assay, Quantitative Impurity Determination) FTIR->HPLC Confirmatory Analysis Final_Report Comprehensive Characterization Report FTIR->Final_Report GCMS GC-MS (Volatile Impurities, Alternative Separation) HPLC->GCMS GCMS->Final_Report Data Consolidation Initial_Sample Test Sample: This compound Initial_Sample->NMR Primary Analysis G cluster_0 Method Validation (ICH Q2) Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness Validated_Method Validated Method for Routine Use Robustness->Validated_Method Analytical_Method Developed Analytical Method Analytical_Method->Specificity

References

Quantitative Analysis and Characterization of 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one using HPLC-UV and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Senior Application Scientist: Dr. Gemini

Abstract

This application note presents robust and validated analytical methodologies for the quantitative determination and structural confirmation of 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one, a key intermediate in pharmaceutical synthesis. We provide detailed protocols for a primary quantitative assay using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and a confirmatory identity and purity analysis using Gas Chromatography-Mass Spectrometry (GC-MS). The development of these methods is grounded in established scientific principles and adheres to the validation framework outlined by the International Council for Harmonisation (ICH) guidelines.[1][2] The HPLC method offers exceptional precision and accuracy for quantification, while the GC-MS method provides definitive structural evidence and sensitivity for impurity profiling. These protocols are designed for direct implementation in research, quality control, and drug development environments.

Introduction: The Analytical Imperative

This compound (CAS No: 160129-45-3) is a heterocyclic compound featuring a benzazepine core.[3][4] Its structure, incorporating a chlorinated aromatic ring, a cyclic amine, and a ketone, makes it a critical building block in the synthesis of various pharmaceutically active compounds. The purity, stability, and precise quantification of this intermediate are paramount, as impurities can carry through to the final active pharmaceutical ingredient (API), potentially altering its efficacy and safety profile.

Therefore, the development of reliable, accurate, and validated analytical methods is not merely a procedural step but a foundational requirement for ensuring product quality and regulatory compliance. This guide provides two complementary chromatographic techniques to form a comprehensive analytical package for this compound.

High-Performance Liquid Chromatography (HPLC-UV) Method for Quantitative Analysis

Rationale and Method Design

A reversed-phase HPLC (RP-HPLC) method was selected as the primary quantitative tool due to its high precision, robustness, and suitability for non-volatile, moderately polar analytes like the target compound.

  • Chromatographic Causality : The compound possesses both hydrophobic (chlorinated benzene ring) and polar (amine and ketone) functional groups, making it an ideal candidate for retention on a non-polar stationary phase like C18. Elution is achieved by modulating the polarity of the mobile phase, a mixture of an aqueous buffer and an organic solvent (acetonitrile).

  • Detector Selection : The conjugated system of the benzene ring and the carbonyl group results in strong ultraviolet (UV) absorbance. A photodiode array (PDA) detector is used to determine the wavelength of maximum absorbance (λmax), ensuring optimal sensitivity and selectivity for the analyte.

  • Validation Framework : The entire method is developed and validated in accordance with the ICH Q2(R1) and the recently revised Q2(R2) guidelines, which provide a comprehensive framework for validating analytical procedures.[1][5][6]

Experimental Protocol: HPLC-UV

2.2.1. Materials and Equipment

  • HPLC System : Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and PDA detector.

  • Column : ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.

  • Reagents : Acetonitrile (HPLC grade), Methanol (HPLC grade), Perchloric acid (analytical grade), and Water (Type I, 18.2 MΩ·cm).

  • Reference Standard : this compound, certified purity >99%.

2.2.2. Chromatographic Conditions

ParameterSetting
Mobile Phase A: 0.1% Perchloric Acid in WaterB: Acetonitrile
Gradient 0-15 min: 30% to 70% B15-17 min: 70% to 30% B17-20 min: 30% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 20 minutes

2.2.3. Solution Preparation

  • Diluent : Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL) : Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard Solution (100 µg/mL) : Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with diluent.

  • Sample Solution (100 µg/mL) : Accurately weigh 10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.

2.2.4. System Suitability Testing (SST) Before sample analysis, the system's performance must be verified. Inject the Working Standard Solution (100 µg/mL) five times and evaluate the following parameters.

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%
HPLC Method Validation Summary

The method's fitness for purpose is demonstrated by validating key performance characteristics as mandated by FDA and ICH guidelines.[7][8][9]

Validation ParameterTypical Results
Specificity No interference from blank at the analyte's retention time.
Linearity (Range) 1 - 200 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) Repeatability: < 1.0%; Intermediate Precision: < 2.0%
Limit of Detection (LOD) ~0.3 µg/mL
Limit of Quantitation (LOQ) ~1.0 µg/mL

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Prep (ACN/H2O w/ 0.1% HCLO4) SST System Suitability (5 Injections) MobilePhase->SST Equilibrate Standard Standard Prep (100 µg/mL) Standard->SST Sample Sample Prep (100 µg/mL) Analysis Sample Analysis (Bracketing Standards) Sample->Analysis SST->Analysis If Pass Integration Peak Integration Analysis->Integration Quant Quantification (External Standard) Integration->Quant Report Final Report Quant->Report

Caption: HPLC analytical workflow from preparation to final report.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Purity

Rationale and Method Design

GC-MS is the gold standard for the definitive identification of volatile and semi-volatile organic compounds. It provides two orthogonal data points: retention time (a chromatographic property) and mass spectrum (an intrinsic molecular property).

  • Analyte Suitability : The target compound has sufficient volatility and thermal stability to be amenable to GC analysis without derivatization.

  • Column Selection : A low-polarity 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms) is chosen. This is a robust, general-purpose column that provides excellent separation for a wide range of compounds, including those with aromatic and halogenated moieties.[10][11]

  • Ionization and Fragmentation : Electron Ionization (EI) at a standard energy of 70 eV is used. This high-energy technique produces reproducible fragmentation patterns that serve as a molecular "fingerprint." The presence of a chlorine atom is readily confirmed by the characteristic M+2 isotopic peak, where the ratio of the molecular ion (containing ³⁵Cl) to the M+2 ion (containing ³⁷Cl) is approximately 3:1.[12][13]

Experimental Protocol: GC-MS

3.2.1. Materials and Equipment

  • GC-MS System : Agilent 7890B GC coupled with a 5977B MSD or equivalent.

  • Column : HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent.

  • Reagents : Dichloromethane (GC grade), Methanol (GC grade).

  • Reference Standard : this compound, certified purity >99%.

3.2.2. GC-MS Conditions

ParameterSetting
Inlet Temperature 250°C
Injection Mode Split (20:1 ratio)
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program 100°C (hold 1 min), ramp at 20°C/min to 280°C (hold 5 min)
MS Transfer Line 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40 - 400 amu

3.2.3. Solution Preparation

  • Solvent : Dichloromethane.

  • Standard/Sample Solution (100 µg/mL) : Accurately weigh 1 mg of the standard or sample into a 10 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.

Data Interpretation
  • Retention Time : The analyte should elute at a consistent retention time under the specified conditions.

  • Mass Spectrum : The acquired spectrum should be compared to a reference spectrum or interpreted ab initio.

    • Molecular Ion (M⁺) : Expected at m/z 195 (for ³⁵Cl) and 197 (for ³⁷Cl) in an approximate 3:1 ratio. The molecular weight of C₁₀H₁₀ClNO is 195.65.[4]

    • Key Fragments : Common fragmentation pathways for related chloro-benzazepine structures include the loss of a chlorine atom ([M-Cl]⁺) and cleavage of the heterocyclic ring.[14][15] Expected fragments may include m/z 160 ([M-Cl]⁺) and other characteristic ions resulting from subsequent losses of CO or ethylene.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_data Data Analysis Standard Standard Prep (100 µg/mL in DCM) Injection GC Injection & Separation Standard->Injection Sample Sample Prep (100 µg/mL in DCM) Sample->Injection Detection MS Detection (Full Scan) Injection->Detection TIC Extract Total Ion Chromatogram (TIC) Detection->TIC Spectrum Extract Mass Spectrum of Target Peak TIC->Spectrum at Analyte RT Confirm Confirm Identity (RT & Spectrum Match) Spectrum->Confirm

Caption: GC-MS analytical workflow for identity confirmation.

Conclusion

The HPLC-UV and GC-MS methods detailed in this application note provide a comprehensive and robust framework for the analysis of this compound. The HPLC method is validated for the precise and accurate quantification required in quality control and stability studies. The GC-MS method offers unambiguous structural confirmation, essential for identity testing and impurity characterization. By implementing these scientifically grounded and validated protocols, researchers and drug development professionals can ensure the quality and integrity of this critical pharmaceutical intermediate, supporting streamlined development and regulatory submission processes.

References

Application Notes & Protocols: Leveraging 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one in Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one (CAS No. 160129-45-3). Moving beyond a simple datasheet, this guide elucidates the compound's primary role not as a direct pharmacological agent, but as a pivotal synthetic intermediate and structural scaffold. We will detail its physicochemical properties, safe handling procedures, and its core application in the synthesis of advanced pharmaceutical agents, most notably the vasopressin V2 receptor antagonist, Tolvaptan. Furthermore, we provide detailed, field-tested protocols for its chemical modification and analytical validation, empowering research teams to fully exploit its potential in drug discovery campaigns.

Introduction: A Foundational Scaffold in Modern Medicinal Chemistry

This compound is a heterocyclic compound featuring a benzannulated seven-membered azepine ring.[1] While the broader class of azepines has been explored for direct central nervous system activity, the primary and most significant application of this specific molecule is as a high-value starting material in multi-step organic synthesis.[2][3]

Its most prominent role is as the core intermediate in the industrial synthesis of Tolvaptan (OPC-41061), an orally active nonpeptide drug used to treat hyponatremia (low blood sodium levels) associated with conditions like congestive heart failure and the syndrome of inappropriate antidiuretic hormone (SIADH).[4][5][6] The structural rigidity and defined chemical reactivity of this compound make it an ideal foundation for constructing the complex architecture required for high-affinity receptor binding. This guide, therefore, focuses on its practical application as a research and development tool from the perspective of a synthetic or medicinal chemist.

Physicochemical Profile and Safe Handling

An accurate understanding of the compound's properties is critical for its effective use and for ensuring laboratory safety. The data presented below has been consolidated from various chemical suppliers and safety data sheets.

PropertyValueSource(s)
CAS Number 160129-45-3[1][4]
Molecular Formula C₁₀H₁₀ClNO[1][7]
Molecular Weight 195.65 g/mol [1][7]
Appearance White to yellow or yellow-green solid[4][8]
Melting Point 103.0 to 107.0 °C[4]
Boiling Point 356.5 ± 41.0 °C (Predicted)[4][7]
Density ~1.234 g/cm³[6][7]
IUPAC Name 7-chloro-1,2,3,4-tetrahydro-1-benzazepin-5-one[2][9]
SMILES C1CC(=O)C2=C(C=CC(=C2)Cl)NC1[1][2]

Storage and Handling Protocol:

  • Handling: Always handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[10] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[10] Avoid formation of dust and aerosols.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

  • Spills: In case of a spill, prevent dust cloud formation. Evacuate personnel and ventilate the area. Collect the spilled solid using spark-proof tools and place it in a suitable container for disposal.[10] Do not let the chemical enter drains.[10]

Core Application: A Gateway to Vasopressin Receptor Antagonists

The principal utility of this compound is its role as the central scaffold for Tolvaptan. The synthesis involves the N-acylation of the azepine nitrogen, followed by reduction of the ketone and subsequent chiral resolution or asymmetric synthesis to yield the final active pharmaceutical ingredient (API).

G A 7-Chloro-1,2,3,4- tetrahydrobenzo[b]azepin-5-one (Core Scaffold) B N-Acylation with 2-methyl-4-nitrobenzoyl chloride A->B Step 1: Key Coupling C Intermediate: 7-Chloro-1-(2-methyl-4-nitrobenzoyl) -1,2,3,4-tetrahydro-5H-1-benzazepin-5-one B->C D Reduction of Ketone (e.g., with NaBH4) C->D Step 2: Carbonyl Chemistry E Reduction of Nitro Group D->E Step 3 F Coupling with 2-methylbenzoic acid E->F Step 4 G Tolvaptan (Final API) F->G

Caption: High-level synthetic workflow from the core intermediate to Tolvaptan.

Protocol 1: N-Acylation of the Benzazepine Core

This protocol details the crucial first step in elaborating the scaffold: the acylation of the secondary amine. This reaction attaches the substituted benzoyl moiety, which is essential for the final compound's biological activity.

Causality: The nitrogen atom of the azepine ring is nucleophilic and readily attacks the electrophilic carbonyl carbon of an acyl chloride. The reaction is typically run in the presence of a non-nucleophilic base to quench the HCl byproduct, driving the reaction to completion. Dichloromethane (DCM) is an excellent solvent as it is relatively inert and dissolves the reactants well.

Materials:

  • This compound

  • 2-Methyl-4-nitrobenzoyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine (as base)

  • Argon or Nitrogen gas supply

  • Standard glassware (round-bottom flask, dropping funnel, magnetic stirrer)

  • TLC plates (silica gel 60 F₂₅₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (N₂ or Ar).

  • Reactant Loading: To the flask, add this compound (1.0 eq). Dissolve it in anhydrous DCM (approx. 10 mL per gram of starting material).

  • Base Addition: Add triethylamine (1.2 eq) to the stirred solution. Cool the flask to 0 °C in an ice bath.

  • Acyl Chloride Addition: Dissolve 2-methyl-4-nitrobenzoyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.

  • Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC). Use a mobile phase such as 30% Ethyl Acetate in Hexane. The product spot should appear at a higher Rf than the starting material. The reaction is complete when the starting material spot is no longer visible.

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1N HCl (to remove excess base), saturated NaHCO₃ solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the pure acylated product.

Analytical Validation and Quality Control

Ensuring the identity and purity of the starting intermediate is paramount for the success of subsequent synthetic steps and the quality of the final product.

Protocol 2: QC of this compound

This protocol provides a standard workflow for validating a new batch of the compound using fundamental analytical techniques.

Causality: Each analytical technique provides orthogonal, confirmatory data. ¹H NMR confirms the chemical structure and proton environment, while LC-MS confirms the molecular weight and provides a highly sensitive measure of purity.

Step-by-Step Methodology:

  • Sample Preparation (NMR): Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) in an NMR tube.

  • NMR Acquisition: Acquire a ¹H NMR spectrum on a 300 MHz or higher spectrometer.

  • Expected ¹H NMR Data (in CDCl₃): The spectrum should be consistent with published data. Key expected signals include multiplets for the aliphatic protons of the azepine ring (around δ 2.9 ppm) and multiplets in the aromatic region (around δ 7.2-7.5 ppm) corresponding to the protons on the chlorinated benzene ring.[11]

  • Sample Preparation (LC-MS): Prepare a stock solution of the compound in a suitable solvent like methanol or acetonitrile at a concentration of ~1 mg/mL. Dilute this solution 100-fold with the mobile phase for analysis.

  • LC-MS Acquisition: Inject the sample onto a C18 reverse-phase HPLC column coupled to a mass spectrometer. A typical gradient might be 10-95% acetonitrile in water (with 0.1% formic acid) over 10 minutes.

  • Expected LC-MS Data (Self-Validation):

    • Purity: The UV chromatogram (monitored at ~254 nm) should show a single major peak, with purity typically expected to be ≥98%.[12]

    • Identity: The mass spectrum (using positive electrospray ionization, ESI+) should show a major ion corresponding to the protonated molecule [M+H]⁺ at m/z 196.05, consistent with the molecular formula C₁₀H₁₀ClNO. The characteristic isotopic pattern for a single chlorine atom (a ~3:1 ratio of the M and M+2 peaks) should also be present.

Advanced Applications: A Scaffold for Discovery

Beyond its role in Tolvaptan synthesis, this compound serves as a valuable scaffold for generating libraries of novel compounds. Its three main points of reactivity—the secondary amine, the ketone, and the aromatic ring—can be independently modified to explore structure-activity relationships (SAR).

G cluster_0 Core Scaffold: This compound Core Benzazepine Core Amine N-Alkylation / Acylation (Modulates Receptor Pocket Interactions) Amine->Core Position 1 (Secondary Amine) Ketone Reductive Amination (Introduces New Vectors) Ketone->Core Position 5 (Ketone) Aromatic Cross-Coupling (e.g., Suzuki) (Modulates Solubility, PK) Aromatic->Core Position 7 (Aryl Chloride)

Caption: Key diversification points on the benzazepine scaffold for library synthesis.

Expert Insight:

  • N-Acylation/Alkylation: As shown in Protocol 1, this position is key for introducing moieties that interact with the target protein. A library of diverse acyl chlorides or alkyl halides can be used to rapidly generate analogues.

  • Ketone Modification: The carbonyl group at position 5 can be reduced to an alcohol or converted to an amine via reductive amination, introducing new hydrogen-bonding capabilities and vectors for further chemical elaboration.

  • Aryl Chloride Modification: The chlorine at position 7 is a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the introduction of various aryl, heteroaryl, or alkyl groups to modulate physicochemical properties like solubility, metabolic stability, and cell permeability.

Conclusion

This compound is a commercially available and highly versatile research tool. While its direct biological activity is not its primary feature, its value as a foundational building block in the synthesis of complex pharmaceutical agents like Tolvaptan is indisputable. The protocols and strategic insights provided in this guide are designed to enable researchers to utilize this compound efficiently and creatively, both for established synthetic routes and for the discovery of novel chemical entities. Its well-defined reactivity and multiple points for diversification ensure its continued relevance in the field of medicinal chemistry.

References

7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one as an intermediate for Tolvaptan

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the pivotal role and synthetic application of 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one in the manufacturing of Tolvaptan.

Introduction: The Significance of Tolvaptan and its Core Intermediate

Tolvaptan (CAS: 150683-30-0) is a selective, competitive arginine vasopressin (AVP) V2 receptor antagonist.[1][2] This mechanism of action allows it to promote aquaresis, the excretion of free water, without significantly affecting electrolyte balance. It is clinically utilized in the treatment of euvolemic and hypervolemic hyponatremia (low blood sodium levels), often associated with conditions like congestive heart failure and the syndrome of inappropriate antidiuretic hormone (SIADH).[2][3]

The chemical architecture of Tolvaptan is complex, necessitating a multi-step synthesis. Central to many efficient and scalable synthetic routes is the intermediate This compound (CAS: 160129-45-3).[4][5][6][7] This benzazepine derivative serves as the foundational scaffold upon which the rest of the Tolvaptan molecule is constructed. Understanding the synthesis and application of this key intermediate is therefore critical for any professional involved in the research, development, or production of Tolvaptan.

This document provides a detailed overview of the synthesis of this compound and its subsequent conversion to Tolvaptan, complete with detailed protocols and scientific rationale.

Part 1: Synthesis of the Key Intermediate: this compound

A robust and high-yielding synthesis for the title intermediate has been developed, which avoids many of the pitfalls of earlier, less efficient routes.[8] The modern approach is a four-step process starting from readily available commercial materials.

Overall Synthetic Workflow

The synthesis proceeds through an initial acylation, followed by an intramolecular cyclization, a selective protection step, and a final reduction/deprotection sequence.

G A 4-Chloroaniline + Succinic Anhydride B Step 1: Acylation (4-(4-chloroanilino)-4-oxobutyric acid) A->B Reflux in Organic Solvent C Step 2: Intramolecular Friedel-Crafts (7-chloro-3,4-tetrahydrobenzo[b]azepine-2,5-dione) B->C Anhydrous AlCl₃ D Step 3: Ketal Protection (7-chloro-3,4-tetrahydrobenzo[b]azepine-2-one-5-glycol ketal) C->D Ethylene Glycol, p-TsOH E Step 4: Reduction & Deprotection (this compound) D->E 1. NaBH₄ 2. Acidic Workup

Caption: Synthetic pathway to the key Tolvaptan intermediate.

Protocol 1.1: Synthesis of 4-(4-chloroanilino)-4-oxobutyric acid

This initial step involves a nucleophilic acyl substitution where the amino group of 4-chloroaniline attacks succinic anhydride to form an amide bond, yielding the corresponding butanoic acid derivative.

  • Reagents & Materials:

    • 4-Chloroaniline

    • Succinic Anhydride

    • Organic Solvent (e.g., Dichloroethane, Tetrahydrofuran)

    • 1N Hydrochloric Acid (cold)

  • Procedure:

    • Dissolve 4-chloroaniline and a near-equimolar amount (0.95-1.05 equivalents) of succinic anhydride in the chosen organic solvent.[9]

    • Heat the mixture to reflux and maintain for 4-8 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the organic solvent under reduced pressure.

    • To the residue, add cold 1N hydrochloric acid and stir vigorously for 10-15 minutes to precipitate the product and neutralize any remaining aniline.

    • Filter the resulting solid, wash with cold water, and dry to obtain 4-(4-chloroanilino)-4-oxobutyric acid as a solid.

  • Expert Insight: The choice of a non-protic solvent is crucial to prevent side reactions with the anhydride. The acidic workup ensures that the product, which is insoluble, precipitates cleanly while the starting aniline is protonated and remains in the aqueous phase.

Protocol 1.2: Intramolecular Friedel-Crafts Acylation

This step is the key ring-forming reaction. In the presence of a strong Lewis acid like anhydrous aluminum chloride (AlCl₃), the terminal carboxylic acid acylates the electron-rich aromatic ring to form the seven-membered benzazepine dione.

  • Reagents & Materials:

    • 4-(4-chloroanilino)-4-oxobutyric acid

    • Anhydrous Aluminum Chloride (AlCl₃)

    • Dichloroethane

    • 3N Hydrochloric Acid

  • Procedure:

    • Suspend 4-(4-chloroanilino)-4-oxobutyric acid in dichloroethane.

    • Carefully add anhydrous AlCl₃ in portions, using a molar ratio of approximately 1:2.5 to 1:3.0 (substrate:AlCl₃).[8][9] An exothermic reaction will occur.

    • Heat the mixture to 60°C and stir for approximately 4 hours.

    • Cool the reaction to room temperature and then carefully quench by slowly adding it to 3N hydrochloric acid, ensuring the temperature does not exceed 35°C.

    • Separate the organic layer. Extract the aqueous layer with additional dichloroethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 7-chloro-3,4-tetrahydrobenzo[b]azepine-2,5-dione.

  • Expert Insight: A significant excess of AlCl₃ is required as it complexes with both the amide and carboxylic acid carbonyls in addition to catalyzing the reaction. Insufficient AlCl₃ leads to an incomplete reaction, while a large excess complicates the workup.[9]

Protocol 1.3: Selective Ketal Protection

With two carbonyl groups present (C2-amide and C5-ketone), selective reduction is necessary. The ketone at the C5 position is more reactive and can be selectively protected as a ketal, leaving the amide group available for reduction.

  • Reagents & Materials:

    • 7-chloro-3,4-tetrahydrobenzo[b]azepine-2,5-dione

    • Ethylene Glycol

    • p-Toluenesulfonic acid (p-TsOH)

    • Toluene

    • Saturated Sodium Bicarbonate solution

  • Procedure:

    • Combine the dione, ethylene glycol (1.05-1.15 equivalents), and a catalytic amount of p-TsOH (0.05-0.1 equivalents) in toluene.[8][9]

    • Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

    • Maintain reflux for approximately 6 hours or until no more water is collected.

    • Cool the mixture to room temperature and pour it into a saturated sodium bicarbonate solution to neutralize the acid catalyst.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain 7-chloro-3,4-tetrahydrobenzo[b]azepine-2-one-5-glycol ketal.

Protocol 1.4: Reduction and Deprotection

The final step involves the reduction of the amide carbonyl to an amine, followed by the acidic hydrolysis of the ketal to regenerate the C5-ketone, yielding the target intermediate.

  • Reagents & Materials:

    • 7-chloro-3,4-tetrahydrobenzo[b]azepine-2-one-5-glycol ketal

    • Sodium Borohydride (NaBH₄) or other suitable reducing agent

    • Solvent (e.g., Tetrahydrofuran)

    • Aqueous Acid (e.g., Hydrochloric Acid)

  • Procedure:

    • Dissolve the ketal intermediate in a suitable solvent like THF.

    • Add the reducing agent (e.g., sodium borohydride) portion-wise at a controlled temperature.

    • Stir the reaction until the reduction of the amide is complete (monitor by TLC).

    • Once the reduction is complete, carefully add aqueous acid to the reaction mixture. This serves two purposes: to quench the excess reducing agent and to hydrolyze the ketal protecting group.

    • Stir until deprotection is complete.

    • Perform a standard aqueous workup, extract the product into an organic solvent, dry, and concentrate.

    • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.[8]

Property Value
Chemical Name This compound
CAS Number 160129-45-3[4]
Molecular Formula C₁₀H₁₀ClNO[4]
Molecular Weight 195.65 g/mol [4]
Appearance White to light yellow solid[5][6]
Boiling Point 356.5°C at 760 mmHg[6][10]
Purity (Typical) >98.0% (GC/HPLC)[11]

Part 2: Application in Tolvaptan Synthesis

With the key intermediate in hand, the final stages of the Tolvaptan synthesis can proceed. This involves building the N-acyl side chain in a stepwise manner.

Overall Synthetic Workflow

G A 7-Chloro-1,2,3,4-tetrahydro- benzo[b]azepin-5-one B Step 1: N-Acylation (7-Chloro-1-(2-methyl-4-nitrobenzoyl) -5H-1-benzazepin-5-one) A->B 2-methyl-4-nitrobenzoyl chloride C Step 2: Nitro Reduction (7-chloro-1-(4-amino-2-methylbenzoyl) -5-oxo-2,3,4,5-tetrahydro-lH-1-benzazepine) B->C Reducing Agent (e.g., SnCl₂ or H₂/Pd-C) D Step 3: Amidation (N-Acyl Tolvaptan Precursor) C->D 2-methylbenzoyl chloride E Step 4: Ketone Reduction (Tolvaptan) D->E NaBH₄

Caption: Conversion of the key intermediate to Tolvaptan.

Protocol 2.1: N-Acylation with 2-methyl-4-nitrobenzoyl chloride

The secondary amine of the benzazepine core is acylated to install the first part of the side chain.

  • Reagents & Materials:

    • This compound

    • 2-methyl-4-nitrobenzoyl chloride

    • Aprotic solvent (e.g., Toluene, Dichloroethane)

    • Base (Organic, e.g., Triethylamine, or Inorganic, e.g., aq. Na₂CO₃)[12][13]

  • Procedure:

    • Dissolve the benzazepine intermediate in the chosen solvent.

    • Add the base. Some improved processes utilize an inorganic base in a biphasic system, which can simplify purification.[14]

    • Cool the mixture and add 2-methyl-4-nitrobenzoyl chloride dropwise.

    • Allow the reaction to stir at room temperature or gentle heat (reflux) for 2-6 hours until completion.[12]

    • Upon completion, cool the mixture. The product often precipitates and can be collected by filtration.[12]

    • Wash the solid with solvent and dry under reduced pressure to yield 7-chloro-1-(2-methyl-4-nitrobenzoyl)-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine.

  • Expert Insight: Performing this acylation in the absence of a base is possible but may require harsher conditions.[12] The use of an inorganic base like sodium carbonate in a toluene/water system can lead to higher yields and easier workup compared to traditional methods using triethylamine.[14]

Protocol 2.2: Reduction of the Nitro Group

The nitro group is reduced to a primary amine, which is the site of the next acylation.

  • Reagents & Materials:

    • Nitro-intermediate from Protocol 2.1

    • Reducing agent (e.g., Tin(II) chloride, catalytic hydrogenation with H₂/Pd-C)

    • Solvent (e.g., Ethyl Acetate for hydrogenation, or an alcohol)

  • Procedure (Illustrative, using Catalytic Hydrogenation):

    • Charge a hydrogenation vessel with the nitro-intermediate, a suitable solvent like ethyl acetate, and a catalytic amount of Palladium on Carbon (Pd-C).

    • Pressurize the vessel with hydrogen gas.

    • Stir the reaction at room temperature until hydrogen uptake ceases.

    • Filter the mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate to obtain 7-chloro-1-(4-amino-2-methylbenzoyl)-5-oxo-2,3,4,5-tetrahydro-lH-1-benzazepine.

Protocol 2.3: Second N-Acylation (Amidation)

The newly formed aniline is acylated with 2-methylbenzoyl chloride to complete the characteristic side chain of Tolvaptan.

  • Reagents & Materials:

    • Amino-intermediate from Protocol 2.2

    • 2-methylbenzoyl chloride

    • Solvent (e.g., Toluene) and a base (e.g., Sodium Carbonate)

  • Procedure:

    • Suspend the amino-intermediate and sodium carbonate in toluene.[12]

    • Add a solution of 2-methylbenzoyl chloride in toluene at room temperature.

    • Heat the mixture to 65-75°C and stir for 8-12 hours.[12]

    • After completion, cool the reaction, perform an aqueous workup, and isolate the product, 7-chloro-1-[2-methyl-4-[(2-methylbenzoyl)amino]benzoyl]-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine.

Protocol 2.4: Final Ketone Reduction to Tolvaptan

The final step is the diastereoselective reduction of the C5-ketone to the corresponding secondary alcohol, yielding Tolvaptan.

  • Reagents & Materials:

    • N-Acyl precursor from Protocol 2.3

    • Sodium Borohydride (NaBH₄)

    • Alcoholic solvent (e.g., Methanol, Ethanol)

  • Procedure:

    • Dissolve the ketone precursor in the chosen alcoholic solvent.

    • Cool the solution in an ice bath.

    • Add sodium borohydride portion-wise, maintaining a low temperature.[13]

    • Stir the reaction for several hours until the starting material is consumed.

    • Perform a careful aqueous quench and workup.

    • The crude Tolvaptan can be isolated and purified by recrystallization from a suitable solvent system to achieve high purity (>99.5%).[12]

Part 3: Analytical Characterization and Quality Control

Rigorous analytical control is essential at each stage to ensure the purity and identity of the intermediates and the final Active Pharmaceutical Ingredient (API).

  • High-Performance Liquid Chromatography (HPLC): The primary tool for assessing purity, quantifying intermediates, and detecting potential process-related impurities.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the chemical structure of the intermediate and final product. ¹H-NMR data for the intermediate is well-documented.[8][9]

  • Mass Spectrometry (MS): Provides molecular weight confirmation and fragmentation patterns that aid in structural elucidation of the target molecule and any unknown impurities.[3][15]

Conclusion

This compound is an indispensable intermediate in the modern synthesis of Tolvaptan. The multi-step synthesis to produce this key building block is well-established, involving classic organic reactions optimized for yield and scalability. Its subsequent, carefully orchestrated conversion through a series of acylations and reductions allows for the efficient construction of the complex Tolvaptan molecule. The protocols and insights provided herein offer a comprehensive guide for professionals in the pharmaceutical sciences to understand and apply this critical synthetic pathway.

References

Application Notes and Protocols for the Derivatization of 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Benzazepinone Scaffold

The 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one core is a privileged scaffold in medicinal chemistry. It serves as a key intermediate in the synthesis of clinically significant compounds, most notably Tolvaptan, an orally active vasopressin V2 receptor antagonist used to treat hyponatremia.[1][2] The inherent structural features of this molecule—a secondary amine, a ketone, and a chlorinated aromatic ring—offer multiple strategic points for chemical modification. This guide provides a comprehensive framework for the systematic derivatization of this scaffold to generate a focused compound library for Structure-Activity Relationship (SAR) studies. By exploring the chemical space around this core, researchers can elucidate the key structural determinants for biological activity and develop novel therapeutic agents targeting a range of biological targets, from G-protein coupled receptors to enzymes.[3][4]

This document is intended for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of synthetic steps to explain the underlying chemical principles and strategic considerations for each proposed modification. Every protocol is designed to be self-validating, with in-process controls and characterization checkpoints to ensure the integrity of the synthesized compounds.

Strategic Overview for SAR Library Design

Our derivatization strategy will focus on three primary diversification points on the this compound scaffold: the N-1 position (secondary amine) , the C-5 position (ketone) , and the C-7 position (aromatic chloride) . SAR studies on related benzazepinone and dibenzazepinone derivatives have shown that modifications at the N-1 and C-5 positions can significantly impact biological activity, including potency and selectivity.[5][6][7]

SAR_Strategy cluster_N1 N-1 Derivatization cluster_C5 C-5 Derivatization cluster_C7 C-7 Derivatization Core This compound N_Alkylation N-Alkylation Core->N_Alkylation Explore steric and electronic effects N_Acylation N-Acylation Core->N_Acylation Introduce diverse amide functionalities N_Arylation N-Arylation Core->N_Arylation Introduce aromatic substituents Reductive_Amination Reductive Amination Core->Reductive_Amination Introduce diverse amine side chains Olefination Olefination (HWE) Core->Olefination Introduce exocyclic double bonds Reduction Reduction to Alcohol Core->Reduction Access alcohol derivatives Suzuki_Coupling Suzuki Coupling Core->Suzuki_Coupling Introduce aryl/heteroaryl groups Buchwald_Hartwig Buchwald-Hartwig Amination Core->Buchwald_Hartwig Introduce amino substituents

Figure 1: Strategic derivatization points on the this compound scaffold for SAR studies.

Part 1: Derivatization of the N-1 Position

The secondary amine at the N-1 position is a prime site for modification. Its nucleophilicity allows for a variety of transformations, including alkylation, acylation, and arylation. SAR studies on related benzazepinones have demonstrated that the nature of the substituent at this position is critical for modulating pharmacological activity.[6]

N-Alkylation via Reductive Amination and Direct Alkylation

Introducing alkyl groups of varying size, polarity, and functionality can probe steric and electronic requirements for receptor binding.

Protocol 1: N-Alkylation using Alkyl Halides

This classical approach is suitable for introducing simple alkyl and benzyl groups.

  • Rationale: The secondary amine acts as a nucleophile, displacing a halide from the alkylating agent. A base is required to neutralize the hydrohalic acid byproduct and prevent protonation of the starting amine.

  • Experimental Protocol:

    • To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., acetonitrile or DMF, 0.1 M), add a base such as potassium carbonate (2.0 eq.) or sodium hydride (1.2 eq., use with caution in an inert atmosphere).

    • Add the desired alkyl halide (e.g., benzyl bromide, 1-bromo-3-chloropropane) (1.2 eq.) to the suspension.

    • Heat the reaction mixture to 60-80 °C and stir for 6-12 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and filter off any inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated derivative.[8][9]

  • Self-Validation: The disappearance of the starting material and the appearance of a new, less polar spot on TLC (or a new peak with the expected mass in LC-MS) indicates a successful reaction. The final product should be characterized by ¹H NMR, ¹³C NMR, and HRMS.

Table 1: Representative N-Alkylation Conditions

Alkylating AgentBaseSolventTemperature (°C)Time (h)Expected Yield (%)
Benzyl BromideK₂CO₃Acetonitrile80885-95
Ethyl BromoacetateNaHTHF60670-85
1-Bromo-3-chloropropaneK₂CO₃DMF701275-90
N-Acylation

The introduction of an amide bond at the N-1 position can introduce hydrogen bond donors and acceptors, as well as a variety of functional groups, significantly altering the compound's physicochemical properties. The synthesis of Tolvaptan utilizes an N-acylation step.[5]

Protocol 2: N-Acylation using Acyl Chlorides or Anhydrides

  • Rationale: The nucleophilic amine attacks the electrophilic carbonyl carbon of the acylating agent. A non-nucleophilic base is often used to scavenge the acid byproduct.

  • Experimental Protocol:

    • Dissolve this compound (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.5 eq.) or diisopropylethylamine (1.5 eq.) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) (0.1 M) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the desired acyl chloride (e.g., benzoyl chloride) or anhydride (e.g., acetic anhydride) (1.1 eq.) to the cooled solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash chromatography or recrystallization.[10][11]

  • Self-Validation: Successful acylation will result in a significant downfield shift of the protons adjacent to the nitrogen in the ¹H NMR spectrum and the appearance of a new amide carbonyl signal in the ¹³C NMR spectrum.

N-Arylation via Buchwald-Hartwig Amination

The introduction of aryl or heteroaryl substituents at the N-1 position can explore interactions with aromatic-binding pockets in the target protein.

Protocol 3: Palladium-Catalyzed N-Arylation

  • Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It allows for the coupling of the secondary amine with a wide range of aryl halides or triflates.[12][13]

  • Experimental Protocol:

    • To an oven-dried Schlenk tube, add this compound (1.0 eq.), the desired aryl halide or triflate (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq.).

    • Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

    • Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, 0.1 M).

    • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.

    • Concentrate the filtrate and purify the residue by flash column chromatography.[1][14]

  • Self-Validation: Disappearance of the starting amine and aryl halide, and the emergence of a new product with the combined mass, confirms the reaction. Full characterization by NMR and HRMS is essential.

Part 2: Derivatization of the C-5 Position

The ketone at the C-5 position is a versatile handle for introducing a wide array of functionalities, including amines, substituted alkenes, and hydroxyl groups.

Reductive Amination

This powerful reaction introduces a new amino group at the C-5 position, allowing for the exploration of basic side chains that can form salt bridges with the target protein.

Protocol 4: One-Pot Reductive Amination

  • Rationale: The ketone first reacts with a primary or secondary amine (or ammonia equivalent) to form an imine or enamine intermediate, which is then reduced in situ by a mild reducing agent. Sodium triacetoxyborohydride is often the reagent of choice as it is selective for the iminium ion in the presence of the ketone.[15]

  • Experimental Protocol:

    • Dissolve this compound (1.0 eq.) and the desired amine (e.g., ammonium acetate for a primary amine, or a primary/secondary amine, 1.5 eq.) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol (0.1 M).

    • Add a dehydrating agent like molecular sieves, or a catalytic amount of acetic acid to facilitate imine formation.

    • Stir the mixture at room temperature for 1-2 hours.

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by LC-MS.

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the residue by flash chromatography.[16][17][18]

  • Self-Validation: The disappearance of the ketone carbonyl stretch in the IR spectrum and the appearance of new signals corresponding to the introduced amino group in the NMR spectra are indicative of a successful reaction.

Table 2: Representative Reductive Amination Conditions

Amine SourceReducing AgentSolventAdditiveExpected Yield (%)
Ammonium AcetateNaBH(OAc)₃DCEAcetic Acid (cat.)60-80
BenzylamineNaBH(OAc)₃DCENone75-90
MorpholineNaBH₃CNMethanolAcetic Acid (cat.)70-85
Olefination via Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons reaction allows for the stereoselective synthesis of alkenes, replacing the C-5 carbonyl with a C=C double bond. This modification can introduce rigid, planar structures and lipophilic groups.

Protocol 5: Horner-Wadsworth-Emmons Olefination

  • Rationale: A phosphonate-stabilized carbanion, generated by deprotonation of a phosphonate ester with a strong base, acts as a nucleophile and attacks the ketone. The resulting intermediate eliminates a phosphate byproduct to form the alkene. The HWE reaction typically favors the formation of the (E)-alkene.[19][20]

  • Experimental Protocol:

    • To a solution of the desired phosphonate ester (e.g., triethyl phosphonoacetate, 1.2 eq.) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere, add a strong base such as sodium hydride (1.2 eq.) or n-butyllithium.

    • Stir the mixture at 0 °C for 30 minutes to generate the ylide.

    • Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise to the ylide solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash chromatography.[3][21]

  • Self-Validation: Successful olefination is confirmed by the disappearance of the ketone signal in the ¹³C NMR and the appearance of new signals for the double bond carbons. The stereochemistry of the alkene can be determined by NOE experiments in ¹H NMR.

Part 3: Derivatization of the C-7 Position

The chloro-substituent on the aromatic ring is amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of aryl, heteroaryl, and amino groups.

Suzuki-Miyaura Cross-Coupling

This reaction is a versatile method for forming carbon-carbon bonds, allowing for the synthesis of biaryl and heteroaryl-aryl structures.

Protocol 6: Suzuki-Miyaura Coupling

  • Rationale: A palladium catalyst facilitates the coupling of the aryl chloride with an organoboron species (boronic acid or ester) in the presence of a base. The N-1 position should be protected (e.g., as a Boc carbamate) prior to this reaction to prevent interference.[22][23]

  • Experimental Protocol:

    • Protect the N-1 position of this compound with a suitable protecting group (e.g., Boc anhydride).

    • To a mixture of the N-protected this compound (1.0 eq.), the desired boronic acid or ester (1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (3.0 eq.) in a suitable solvent system (e.g., 1,4-dioxane/water), add a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 5 mol%).

    • Degas the mixture by bubbling argon through it for 15-20 minutes.

    • Heat the reaction to 80-100 °C and stir for 12-24 hours under an inert atmosphere.

    • Monitor the reaction by LC-MS. Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash chromatography.

    • Deprotect the N-1 position under appropriate conditions (e.g., TFA in DCM for a Boc group).

  • Self-Validation: Successful coupling is indicated by a significant increase in molecular weight in the mass spectrum and the appearance of new aromatic signals in the NMR spectra.

Conclusion

The protocols outlined in this guide provide a robust starting point for the systematic exploration of the chemical space around the this compound scaffold. By employing these derivatization strategies at the N-1, C-5, and C-7 positions, researchers can generate diverse libraries of novel compounds. Subsequent biological screening of these libraries will enable the elucidation of key structure-activity relationships, paving the way for the development of new and improved therapeutic agents. Careful execution of these protocols, coupled with rigorous in-process monitoring and final product characterization, is paramount to ensuring the quality and integrity of the data generated in SAR studies.

References

Application Notes and Protocols for the Laboratory Scale-Up of 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzazepine Scaffold

The benzazepine moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds. 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one is a key intermediate in the synthesis of Tolvaptan, an orally active, selective vasopressin V2-receptor antagonist used in the treatment of hyponatremia.[1][2] The efficient and scalable synthesis of this intermediate is therefore of critical importance to drug development professionals.

This application note provides a detailed, four-step laboratory-scale synthesis and scale-up guide for this compound, commencing from readily available starting materials. The protocols and discussions herein are grounded in established chemical principles and offer field-proven insights to facilitate a smooth transition from bench-scale to pilot-plant production.

Overall Synthetic Strategy

The synthesis of the target compound is achieved through a robust four-step sequence, which has been optimized for yield and scalability. The overall workflow is depicted below.

Overall Synthesis Workflow Start 4-Chloroaniline + Succinic Anhydride Step1 Step 1: Acylation Start->Step1 Intermediate1 4-(4-chloroanilino)-4-oxobutanoic acid Step1->Intermediate1 Step2 Step 2: Intramolecular Friedel-Crafts Cyclization Intermediate1->Step2 Intermediate2 7-chloro-3,4-tetrahydrobenzo[b]azepine-2,5-dione Step2->Intermediate2 Step3 Step 3: Ketal Protection Intermediate2->Step3 Intermediate3 7-chloro-3,4-tetrahydrobenzo[b]azepine-2-one-5-glycol ketal Step3->Intermediate3 Step4 Step 4: Reduction & Deprotection Intermediate3->Step4 FinalProduct This compound Step4->FinalProduct Friedel-Crafts Mechanism cluster_0 Activation of Carboxylic Acid cluster_1 Electrophilic Aromatic Substitution A Carboxylic Acid Intermediate C Acylium Ion Intermediate A->C + AlCl3 B AlCl3 D Aromatic Ring E Sigma Complex D->E + Acylium Ion F Cyclized Product E->F - H+

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one. This molecule is a critical intermediate in the pharmaceutical industry, notably for the synthesis of Tolvaptan, an orally active vasopressin V2 receptor antagonist.[1][2][3] The synthesis, while well-documented, presents several challenges that can impact yield, purity, and scalability. Existing methods have been noted for issues including low yields, high costs, and difficult purification processes.[4][5]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered by researchers in the field. Our goal is to provide not just procedural steps, but the underlying chemical principles and expert insights to empower you to overcome these synthetic hurdles.

Overall Synthetic Workflow

The most common and industrially relevant synthesis is a multi-step process beginning with 4-chloroaniline and succinic anhydride. The general pathway is outlined below.

Synthetic_Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Friedel-Crafts Cyclization cluster_2 Step 3: Ketal Protection cluster_3 Step 4: Reduction cluster_4 Step 5: Deprotection cluster_5 Final Product A 4-Chloroaniline + Succinic Anhydride B 4-(4-chloroanilino)-4-oxobutyric acid A->B Reflux C 7-chloro-3,4-tetrahydrobenzo[b] azepine-2,5-dione B->C AlCl3 D 7-chloro-3,4-tetrahydrobenzo[b]azepine -2-one-5-glycol ketal C->D Ethylene Glycol, p-TsOH E Reduced Ketal Intermediate D->E NaBH4/BF3·Et2O F 7-Chloro-1,2,3,4-tetrahydrobenzo[b] azepin-5-one E->F Acidic Workup

Caption: General multi-step synthesis of the target compound.

Troubleshooting and FAQs
Step 1: Acylation Reaction

Q1: My yield for the initial acylation to form 4-(4-chloroanilino)-4-oxobutyric acid is lower than the reported >90%. What are the most critical parameters for this step?

A1: This acylation is generally a robust reaction, but several factors can suppress the yield.

  • Causality: The reaction involves the nucleophilic attack of the aniline nitrogen on one of the carbonyls of succinic anhydride. The resulting amic acid is stable under these conditions. Low yields are often due to incomplete reaction or side reactions.

  • Troubleshooting Points:

    • Reagent Purity & Stoichiometry: Ensure high purity of both 4-chloroaniline and succinic anhydride. While some procedures use a 1:1 molar ratio, a slight excess of succinic anhydride (e.g., 1.05 equivalents) can help drive the reaction to completion.[5]

    • Solvent Choice: The choice of solvent is crucial. Dichloroethane, tetrahydrofuran (THF), or glycol dimethyl ether are effective.[4][5] The solvent must be able to dissolve the starting materials and remain stable at reflux temperature. Ensure the solvent is anhydrous.

    • Reaction Time and Temperature: The reaction typically requires reflux for 4-8 hours.[4][6] Monitor the reaction by Thin Layer Chromatography (TLC) to ensure the disappearance of the starting aniline.

    • Work-up Procedure: After reflux, the solvent is removed, and the residue is treated with cold 1N HCl.[4][5] This step is critical for protonating the carboxylate and precipitating the product while ensuring any unreacted 4-chloroaniline remains in the aqueous phase as its hydrochloride salt. Inefficient stirring or insufficient acid can lead to incomplete precipitation and product loss.

Optimized Protocol: Synthesis of 4-(4-chloroanilino)-4-oxobutyric acid

  • To a flask charged with 4-chloroaniline (1.0 eq) and succinic anhydride (1.05 eq), add dry dichloroethane.

  • Heat the mixture to reflux and maintain for 4-8 hours, monitoring by TLC.

  • After completion, cool the mixture and remove the solvent under reduced pressure.

  • To the resulting residue, add cold 1N HCl and stir vigorously for 15-20 minutes to ensure full precipitation.

  • Filter the resulting white solid, wash with cold water, and dry to obtain the product. A typical yield is 91-94%.[4]

Step 2: Intramolecular Friedel-Crafts Cyclization

Q2: I am struggling with the intramolecular Friedel-Crafts cyclization. The reaction is either incomplete or results in a complex mixture. What is going wrong?

A2: This is the most challenging step of the synthesis and requires stringent control over conditions. The reaction is an electrophilic aromatic substitution where the carboxylic acid is converted into an acylium ion electrophile, which then attacks the electron-rich aromatic ring.

  • Causality & Mechanism: The Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is not a true catalyst here. It coordinates to both the amide and carboxylic acid carbonyls, but its primary role is to facilitate the formation of a highly reactive acylium ion. This ion then undergoes intramolecular cyclization. Because the product ketone is a Lewis base, it forms a stable complex with AlCl₃, meaning a stoichiometric amount (or more) of the Lewis acid is required.[7]

Friedel_Crafts_Mechanism A 4-(4-chloroanilino)-4-oxobutyric acid B Complex with AlCl3 A->B + AlCl3 C Acylium Ion Intermediate (Electrophile) B->C Ionization D Arenium Ion Intermediate C->D Intramolecular Attack E 7-chloro-3,4-tetrahydrobenzo[b] azepine-2,5-dione-AlCl3 Complex D->E Deprotonation (Rearomatization)

Caption: Simplified mechanism of the Friedel-Crafts cyclization step.

  • Troubleshooting Points:

    • Anhydrous Conditions are CRITICAL: AlCl₃ reacts violently with water. Any moisture will deactivate the Lewis acid and inhibit the reaction. Use freshly opened or properly stored anhydrous AlCl₃, and ensure all glassware and solvents are rigorously dried.

    • Stoichiometry of AlCl₃: This is a common point of failure. Due to complexation with multiple sites on the substrate and the product, a significant excess of AlCl₃ is necessary. Molar ratios of substrate to AlCl₃ are typically in the range of 1:2.5 to 1:3.0.[4][5]

    • Order of Addition & Temperature Control: The substrate should be dissolved in the solvent (e.g., dichloroethane) first. Then, add AlCl₃ portion-wise while cooling the mixture in an ice bath. The addition is highly exothermic. After addition, the reaction is typically heated (e.g., to 60°C) for several hours.[4][5] Uncontrolled temperature can lead to charring and undesirable side products.

    • Work-up: The work-up must be performed carefully. The reaction mixture should be cooled to room temperature and then slowly quenched by pouring it onto a mixture of crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes and protonates the product. This process is also highly exothermic and releases HCl gas, so it must be done in a well-ventilated fume hood with appropriate personal protective equipment.

Steps 3-5: Protection, Reduction, and Deprotection

Q3: Why is the ketal protection step necessary? Can't I directly reduce the dione intermediate?

A3: This is a question of chemoselectivity. The intermediate, 7-chloro-3,4-tetrahydrobenzo[b]azepine-2,5-dione, has two carbonyl groups: an amide and a ketone. Many common reducing agents are not selective enough to reduce only the amide carbonyl while leaving the ketone untouched. Protecting the more reactive ketone as a glycol ketal allows for the selective reduction of the remaining amide functionality. This protection-deprotection sequence adds steps but ultimately provides a cleaner, more controlled route to the final product.[1][4]

Q4: My final deprotection step is giving a low yield of the target compound. How can I optimize this?

A4: The de-ketalation is an acid-catalyzed hydrolysis. The key is to use conditions that are strong enough to remove the ketal but mild enough to avoid degradation of the desired product.

  • Causality: The reaction involves protonation of one of the ketal oxygens, followed by elimination of ethylene glycol and attack by water to regenerate the ketone.

  • Troubleshooting Points:

    • Acid Choice and Concentration: Dilute mineral acids like HCl or H₂SO₄ are typically used. The concentration needs to be carefully controlled. If the acid is too concentrated or the temperature too high, it can lead to side reactions or decomposition.

    • Reaction Time: Over-exposure to acidic conditions can be detrimental. The reaction should be monitored closely by TLC. Once the starting material is consumed, the reaction should be promptly worked up by neutralizing the acid with a base (e.g., NaHCO₃ or NaOH solution) and extracting the product.

    • Solvent: The reaction is often performed in a co-solvent system (e.g., acetone/water) to ensure solubility of both the ketal intermediate and the aqueous acid.

Summary of Optimized Conditions
StepReactionKey ReagentsSolventTemp.Typical YieldReference
1Acylation4-Chloroaniline, Succinic AnhydrideDichloroethaneReflux~93%[4][5]
2Friedel-Crafts4-(4-chloroanilino)-4-oxobutyric acid, Anhydrous AlCl₃ (2.5-3 eq)Dichloroethane60 °C~91%[4][5]
3KetalizationDione intermediate, Ethylene Glycol, p-TsOHTolueneRefluxHigh[4]
4/5Reduction/DeprotectionKetal intermediate, NaBH₄, BF₃·Et₂O, then Acidic WorkupTHF--[6]
Final Product Purification

Q5: What is the recommended procedure for purifying the final this compound?

A5: The final product is a white to light yellow solid.[8][9] Purification can typically be achieved by either recrystallization or column chromatography.

  • Recrystallization: This is often the most efficient method for obtaining high-purity material on a larger scale. A suitable solvent system must be determined empirically, but mixtures like ethanol/water or ethyl acetate/hexanes are common starting points. The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures.

  • Column Chromatography: For smaller scales or to separate closely related impurities, silica gel chromatography is effective. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity will allow for the separation of the product from any remaining starting materials or byproducts.

Always characterize the final product thoroughly using techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

References

Technical Support Center: Synthesis of 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one, a key intermediate in the development of pharmaceutical agents such as Tolvaptan.[1][2][3][4] This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this multi-step synthesis and ultimately improve yield and purity.

Synthetic Pathway Overview

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions at each stage. A common and effective synthetic route is outlined below.[5]

graph Synthesis_Pathway { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

A [label="4-Chloroaniline + Succinic Anhydride"]; B [label="4-(4-chloroanilino)-4-oxobutanoic acid"]; C [label="7-chloro-3,4-dihydrobenzo[b]azepine-2,5-dione"]; D [label="7-chloro-3,4-dihydro-2H-spiro[benzo[b]azepine-5,2'-[5][6]dioxolan]-2-one"]; E [label="7-chloro-1,2,3,4-tetrahydro-2H-spiro[benzo[b]azepine-5,2'-[5][6]dioxolane]"]; F [label="this compound"];

A -> B [label="Acylation"]; B -> C [label="Intramolecular\nFriedel-Crafts Cyclization"]; C -> D [label="Ketal Protection"]; D -> E [label="Amide Reduction"]; E -> F [label="Deketalization"]; }

Caption: Synthetic workflow for this compound.

Troubleshooting Guide: A Step-by-Step Problem-Solving Approach

This section addresses specific issues that may arise during the synthesis, providing explanations grounded in chemical principles and actionable solutions.

Step 1: Acylation of 4-Chloroaniline

Q1: The acylation of 4-chloroaniline with succinic anhydride is resulting in a low yield of 4-(4-chloroanilino)-4-oxobutanoic acid. What are the likely causes and how can I improve the yield?

A1: Low yields in this step are often traced back to three primary factors: incomplete reaction, side product formation, or mechanical loss during workup.

  • Causality: The acylation of an amine with an anhydride is generally a high-yielding reaction. However, the nucleophilicity of the aniline can be influenced by the solvent and temperature. Side reactions, such as the formation of diacylated products or polymerization, can occur if the reaction is not properly controlled. The acidic workup is crucial for protonating the carboxylate and precipitating the product; improper pH can lead to the product remaining in the aqueous layer.

  • Troubleshooting & Optimization:

    • Reaction Conditions: Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC). Refluxing in a suitable aprotic solvent like toluene or 1,2-dichloroethane for 4-8 hours is typically sufficient.[5]

    • Stoichiometry: Use a slight excess (1.05 equivalents) of succinic anhydride to ensure complete consumption of the aniline.

    • Work-up: After the reaction, the mixture is typically concentrated and then treated with a cold dilute acid (e.g., 1N HCl) to precipitate the product. Ensure the pH is sufficiently acidic (pH 1-2) to fully protonate the carboxylic acid.

    • Purity of Starting Materials: Impurities in 4-chloroaniline can interfere with the reaction. Using freshly purified starting materials is recommended for optimal results.

Step 2: Intramolecular Friedel-Crafts Cyclization

Q2: The intramolecular Friedel-Crafts cyclization of 4-(4-chloroanilino)-4-oxobutanoic acid is giving a complex mixture of products with a low yield of the desired 7-chloro-3,4-dihydrobenzo[b]azepine-2,5-dione. Why is this happening?

A2: The intramolecular Friedel-Crafts acylation is a critical and often challenging step. The formation of multiple products typically points to issues with the Lewis acid catalyst, reaction temperature, or the presence of activating/deactivating groups on the aromatic ring.

  • Causality: The amino group of the aniline derivative is a strong Lewis base and will complex with the Lewis acid catalyst (e.g., AlCl₃).[7] This deactivates the aromatic ring towards electrophilic substitution. To overcome this, the reaction is often performed on the corresponding amide, where the nitrogen lone pair is delocalized and less basic. The cyclization of 4-(4-chloroanilino)-4-oxobutanoic acid proceeds because the nitrogen is part of an amide-like structure. The choice and amount of Lewis acid are critical; too little will result in an incomplete reaction, while too much can lead to side reactions. The solvent also plays a crucial role in the reaction outcome.[6][8]

  • Troubleshooting & Optimization:

    • Lewis Acid Selection and Stoichiometry: Aluminum chloride (AlCl₃) is a common choice.[5] A stoichiometric amount or even an excess is often required to drive the reaction to completion, as the catalyst complexes with the carbonyl oxygen atoms and the amide. A molar ratio of 1:2.5 to 1:3 of the starting material to AlCl₃ has been reported to be effective.[5] Other Lewis acids like BF₃·OEt₂ or polyphosphoric acid (PPA) can also be screened.[9][10]

    • Solvent Choice: Non-polar solvents like dichloromethane or 1,2-dichloroethane are generally preferred.[9][10] Polar solvents like nitrobenzene can sometimes alter the regioselectivity of Friedel-Crafts reactions.[8]

    • Temperature Control: The reaction is typically heated to around 60°C.[5] Lower temperatures may lead to a sluggish reaction, while higher temperatures can promote side reactions and decomposition.

    • Work-up: The reaction must be carefully quenched by slowly adding the reaction mixture to ice-cold dilute acid to decompose the aluminum chloride complex. A rapid or uncontrolled quench can lead to a significant exotherm and product degradation.

graph FC_Troubleshooting { layout=dot; rankdir=LR; node [shape=ellipse, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

Start [label="Low Yield in\nFriedel-Crafts Cyclization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cause1 [label="Catalyst Inactivity/\nDeactivation", fillcolor="#FBBC05", fontcolor="#202124"]; Cause2 [label="Suboptimal Solvent", fillcolor="#FBBC05", fontcolor="#202124"]; Cause3 [label="Incorrect Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; Solution1 [label="Increase Lewis Acid Stoichiometry\n(e.g., AlCl3 to 2.5-3 eq)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution2 [label="Screen Alternative Lewis Acids\n(e.g., PPA, BF3.OEt2)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution3 [label="Switch to Anhydrous,\nNon-polar Solvent (e.g., DCM)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution4 [label="Optimize Temperature\n(e.g., 50-70°C)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Cause1; Start -> Cause2; Start -> Cause3; Cause1 -> Solution1; Cause1 -> Solution2; Cause2 -> Solution3; Cause3 -> Solution4; }

Caption: Troubleshooting decision tree for the intramolecular Friedel-Crafts cyclization.

Step 3 & 5: Ketal Protection and Deketalization

Q3: I am having trouble with the ketal protection of the 2,5-dione. The reaction is incomplete, or I observe side products. Similarly, the final deketalization step is giving me a low yield.

A3: Both the formation and cleavage of the ketal protecting group are equilibrium reactions and require careful control of conditions to drive them to completion.

  • Causality: Ketal formation is an acid-catalyzed reaction with the removal of water. If water is not efficiently removed, the equilibrium will not favor the product. For deketalization, the presence of water and acid is necessary to drive the equilibrium back to the ketone. Incomplete reactions or side reactions can occur if the conditions are not optimized.

  • Troubleshooting & Optimization:

    • Ketal Protection:

      • Water Removal: Use a Dean-Stark apparatus to azeotropically remove water during the reaction. Toluene is a common solvent for this purpose.

      • Catalyst: A catalytic amount of a strong acid like p-toluenesulfonic acid (p-TsOH) is typically used.

      • Reactant Stoichiometry: Use a slight excess of ethylene glycol to push the equilibrium towards the product.

    • Deketalization:

      • Acidic Conditions: The deketalization is typically carried out in the presence of an aqueous acid, such as dilute HCl.

      • Reaction Time and Temperature: The reaction is usually fast at room temperature, but gentle heating may be required for complete conversion. Monitor the reaction by TLC to avoid prolonged exposure to acidic conditions which might cause other side reactions.

Step 4: Amide Reduction

Q4: The reduction of the amide in the presence of the ketal and the chloro-substituent is proving to be difficult. I am either getting incomplete reduction or undesired side reactions.

A4: The chemoselective reduction of an amide in the presence of other functional groups is a common challenge. The choice of reducing agent and reaction conditions is paramount.

  • Causality: Sodium borohydride (NaBH₄) alone is generally not strong enough to reduce amides.[11][12][13] More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both the amide and potentially the ketal or the aryl chloride. A common strategy is to activate the amide to make it more susceptible to reduction by a milder reducing agent.

  • Troubleshooting & Optimization:

    • Amide Activation: A reported method for this synthesis involves the in situ generation of a more powerful reducing agent from sodium borohydride. One approach is the use of sodium borohydride in combination with a Lewis acid like boron trifluoride etherate (BF₃·OEt₂).[5] This combination forms diborane or a related species in situ, which is a more effective reducing agent for amides.

    • Alternative Reducing Systems: Another approach for the reduction of lactams is the use of NaBH₄ with an activating agent like triflic anhydride (Tf₂O).[14][15] This system has been shown to be effective for the reduction of various amides and lactams under mild conditions.

    • Reaction Conditions: The reduction is typically carried out in an anhydrous aprotic solvent like THF under an inert atmosphere (e.g., nitrogen or argon). Temperature control is important to manage the reactivity of the reducing agent.

Parameter Recommendation for High Yield Potential Issues if Not Optimized
Starting Material Purity Use >98% pure 4-chloroaniline and succinic anhydride.Side reactions, lower yield, and difficult purification.
Friedel-Crafts Catalyst Anhydrous AlCl₃ (2.5-3.0 eq.).Incomplete reaction or side product formation.
Reduction Conditions NaBH₄ with BF₃·OEt₂ in anhydrous THF.Incomplete reduction or reduction of other functional groups.
Purification Column chromatography followed by recrystallization.Co-elution of impurities, low recovery.

Frequently Asked Questions (FAQs)

Q1: What is the typical overall yield for this synthesis?

A1: The reported overall yields for this multi-step synthesis can vary. A Chinese patent reports high yields for each step, suggesting a good overall yield is achievable with optimized conditions.[5] However, in a research or scale-up setting, an overall yield of 40-60% would be considered a successful outcome.

Q2: Are there any specific safety precautions I should be aware of?

A2: Yes, several steps involve hazardous reagents and conditions.

  • Friedel-Crafts Cyclization: Aluminum chloride is corrosive and reacts violently with water. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn. The quenching of the reaction is highly exothermic and should be done slowly and with caution.

  • Amide Reduction: The combination of sodium borohydride and BF₃·OEt₂ generates diborane, which is a toxic and flammable gas. This step must be performed in a well-ventilated fume hood under an inert atmosphere.

Q3: How can I confirm the identity and purity of the final product?

A3: The identity and purity of this compound should be confirmed using a combination of analytical techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of the molecule. The ¹H NMR spectrum should show characteristic peaks for the aromatic protons and the protons of the tetrahydroazepine ring.[16]

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic carbonyl (C=O) stretching frequency for the ketone.[16]

  • High-Performance Liquid Chromatography (HPLC): HPLC is essential for determining the purity of the final product and for identifying any impurities.

Q4: What are the common impurities I might encounter in the final product?

A4: Common impurities can arise from incomplete reactions or side reactions at various stages of the synthesis. These may include:

  • Unreacted starting materials or intermediates.

  • Isomers formed during the Friedel-Crafts cyclization.

  • Over-reduced or partially deprotected products.

  • Side products from the degradation of intermediates or the final product. A list of known impurities related to the synthesis of Tolvaptan, which uses this compound as an intermediate, can be a useful reference.[1][2][3][4]

Q5: Can this synthesis be performed on a large scale?

A5: Yes, this synthesis is amenable to scale-up. However, careful consideration must be given to heat management, especially during the Friedel-Crafts cyclization and the quenching steps.[17] The reduction step also requires careful handling of reagents on a larger scale. A thorough process safety review is essential before attempting a large-scale synthesis.

References

Technical Support Center: Synthesis of 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one. This molecule is a key intermediate in the development of important pharmaceutical agents, including the vasopressin receptor antagonist Tolvaptan[1][2]. The synthetic pathways, while established, are prone to specific side reactions that can impact yield and purity.

This guide is structured as a series of troubleshooting questions and answers, designed to address the common challenges encountered by researchers in the field. We will delve into the causality behind these issues and provide field-proven solutions to optimize your experimental outcomes.

Overview of the Primary Synthetic Pathway

The most common and scalable synthesis involves a multi-step process beginning with the acylation of 4-chloroaniline, followed by an intramolecular Friedel-Crafts cyclization, and subsequent reduction and deprotection steps.[3][4][5]

G cluster_main Primary Synthetic Workflow A Step 1: Acylation 4-Chloroaniline + Succinic Anhydride B Intermediate A 4-(4-chloroanilino)-4-oxobutanoic acid A->B C Step 2: Intramolecular Cyclization (Friedel-Crafts) B->C D Intermediate B 7-chloro-3,4-dihydrobenzo[b]azepine-2,5-dione C->D E Step 3 & 4: Protection, Reduction & Deprotection D->E F Final Product This compound E->F

Caption: High-level workflow for the primary synthesis route.

Troubleshooting Guide & FAQs

Part 1: Acylation of 4-Chloroaniline with Succinic Anhydride

This initial step is crucial for building the backbone of the target molecule. While seemingly straightforward, several issues can arise.

Question: My yield of 4-(4-chloroanilino)-4-oxobutanoic acid is significantly lower than the reported >90%, and my starting material is unreacted. What is the likely cause?

Answer: This issue typically points to two main culprits: reaction conditions or reagent quality.

  • Insufficient Heat/Reaction Time: The acylation requires heating under reflux for 4-8 hours to proceed to completion.[6] Ensure your reaction is maintained at the appropriate reflux temperature for your chosen solvent (e.g., toluene, 1,2-dichloroethane) for the minimum specified duration.

  • Reagent Purity: The presence of moisture can hydrolyze succinic anhydride to succinic acid, which will not react with the aniline. Use freshly opened or properly stored succinic anhydride and ensure your solvent is anhydrous.

  • Stoichiometry: While a 1:1 molar ratio is often used, some protocols suggest a slight excess of succinic anhydride (1:1.05) to ensure full conversion of the aniline.[5]

Question: After the reaction and acidic workup, my isolated product is a sticky solid that is difficult to handle and purify. What is this impurity?

Answer: The most probable impurity causing this physical property is residual succinic acid or its parent anhydride. This arises from the hydrolysis of succinic anhydride during the reaction or workup.

Troubleshooting Protocol: Purification of 4-(4-chloroanilino)-4-oxobutanoic acid

Problem ObservedProbable CauseRecommended Solution
Low Yield (<85%)Incomplete reaction or moisture.Ensure anhydrous conditions. Extend reflux time to 8 hours. Use a slight excess (5 mol%) of succinic anhydride.
Sticky/Oily ProductSuccinic acid impurity.After initial filtration, wash the crude solid thoroughly with cold water to remove the more water-soluble succinic acid.[7] Recrystallization from an ethanol/acetone mixture can also be effective.[7]
Persistent Starting MaterialInsufficient reaction driving force.Confirm reflux temperature is being achieved. Check the purity of 4-chloroaniline.
Part 2: Intramolecular Friedel-Crafts Cyclization

This is arguably the most critical and challenging step of the synthesis, where the seven-membered ring is formed. Side reactions are common and highly dependent on reaction parameters.

G cluster_mech Friedel-Crafts Cyclization: Desired vs. Side Reaction cluster_desired Desired Pathway (ortho-cyclization) cluster_side Side Reaction (Polymerization) start 4-(4-chloroanilino)-4-oxobutanoic acid + AlCl₃ A Acylium Ion Formation start->A X Intermolecular Acylation start->X [High Temp / Excess AlCl₃] B Electrophilic Attack at C6 (ortho to -NH) A->B C Aromatization B->C D Desired Dione Product C->D Y Polymeric Byproducts (Tar) X->Y

Caption: Competing pathways in the Friedel-Crafts cyclization step.

Question: My Friedel-Crafts reaction mixture turned dark brown or black, resulting in a very low yield and significant tar formation. What caused this decomposition?

Answer: This is a classic sign of overly harsh reaction conditions for a Friedel-Crafts acylation on an activated (amine-substituted) aromatic ring.

  • Cause: The primary cause is excessive heat. Intramolecular Friedel-Crafts reactions can be exothermic. If the temperature is not carefully controlled (ideally between 55-70°C), the strong Lewis acid (AlCl₃) will promote intermolecular polymerization and charring of the electron-rich aromatic substrate.[6]

  • Solution:

    • Slow Addition: Add the aluminum chloride (AlCl₃) portion-wise to the solution of the starting material in the solvent (e.g., 1,2-dichloroethane) at a lower temperature (0-5°C) to manage the initial exotherm.

    • Strict Temperature Control: After addition, slowly warm the reaction to the target temperature (e.g., 60°C) and maintain it diligently for the duration of the reaction (typically 4-6 hours).[4][6]

    • Stoichiometry: An excessive amount of AlCl₃ can also promote side reactions. A molar ratio of substrate to AlCl₃ of around 1:2.5 to 1:3.0 is generally optimal.[5]

Question: My TLC plate shows two spots with very similar Rf values after the cyclization. Is this an isomer, and how can I prevent its formation?

Answer: While intermolecular products are a possibility, the most likely scenario with two close spots is the formation of a regioisomer. The cyclization is directed by the powerful ortho-para directing amino group.

  • Desired Product: Cyclization occurs at the C-6 position, ortho to the nitrogen and meta to the chlorine. This is the electronically favored product.

  • Potential Side Product: A smaller amount of cyclization may occur at the C-8 position, which is also ortho to the nitrogen but may be slightly less sterically accessible.

Strategies to Improve Regioselectivity and Yield:

ParameterRecommendationRationale
Lewis Acid Anhydrous AlCl₃ is standard. Polyphosphoric acid (PPA) can be an alternative.AlCl₃ is a strong activator.[5] PPA can sometimes offer milder conditions and easier workup, potentially reducing charring.[8]
Solvent 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).These are standard non-coordinating solvents for Friedel-Crafts reactions.[4][6]
Temperature 55-70°C. Do not exceed 70°C.Balances reaction rate with minimizing decomposition of the activated substrate.[6]
Workup Quench by slowly pouring the reaction mixture into cold dilute HCl (3N-6N).[5][6]This hydrolyzes the aluminum complexes and protonates the amine, aiding separation and preventing product degradation.
Part 3: Alternative Synthetic Routes & Their Pitfalls

A comprehensive understanding of a synthesis includes knowing the alternative pathways and their associated challenges. One plausible, though less commonly cited, alternative involves a Beckmann rearrangement.

Question: I am considering a Beckmann rearrangement of 7-chloro-6,7,8,9-tetrahydro-5H-benzo[6]annulen-5-one oxime. What are the potential side reactions I should be aware of?

Answer: The Beckmann rearrangement is a powerful method for converting oximes to amides (or lactams from cyclic oximes), but it is not without its challenges.[9][10]

G cluster_beckmann Beckmann Rearrangement: Key Challenges A Ketone Precursor B Oxime Formation (E/Z isomers) A->B C Acid-Catalyzed Rearrangement B->C D Desired Lactam (Anti-migrating group) C->D Desired Path E Regioisomeric Lactam (Syn-migrating group) C->E Side Path 1 (From Z-oxime) F Beckmann Fragmentation (Nitrile formation) C->F Side Path 2 (Fragmentation)

Caption: Potential outcomes of the Beckmann rearrangement.

  • Regioisomer Formation: The key step is the migration of the group that is anti-periplanar to the hydroxyl group on the oxime nitrogen.[10][11] Ketoximes can often form as a mixture of E and Z isomers. If both isomers are present and rearrange, you will get a mixture of two different lactams, which can be very difficult to separate. The goal is to either selectively form one oxime isomer or use conditions that allow for their interconversion to favor the desired product.

  • Beckmann Fragmentation: This is a significant competing side reaction, especially for oximes with adjacent carbon atoms that can stabilize a carbocation. The reaction pathway diverges to form a nitrile instead of a lactam. Careful selection of the acid catalyst (e.g., PPA, H₂SO₄, TsCl) and solvent can help suppress this pathway.[9]

  • Harsh Acidic Conditions: The strong acids required for the rearrangement (like sulfuric or polyphosphoric acid) can lead to decomposition, similar to the Friedel-Crafts reaction.

Recommendation: While a viable route, the Beckmann rearrangement introduces significant challenges in controlling regioselectivity. The Friedel-Crafts approach, despite its sensitivity to temperature, is often more direct and higher-yielding for this specific target.

References

Technical Support Center: Optimization of Friedel-Crafts Reaction for Benzazepinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of intramolecular Friedel-Crafts reactions for the synthesis of benzazepinones. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this powerful cyclization to construct this pharmaceutically important scaffold. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions, providing solutions grounded in mechanistic principles and field-proven experience.

Troubleshooting Guide: Common Experimental Issues

This section directly addresses specific problems encountered during the synthesis of benzazepinones via intramolecular Friedel-Crafts acylation.

Question 1: Why is my yield of benzazepinone extremely low or zero, with only starting material recovered?

Answer: This is one of the most common issues and typically points to a failure in activating the substrate for electrophilic aromatic substitution. The primary causes are related to catalyst deactivation or an insufficiently reactive aromatic ring.

  • Cause A: Catalyst Deactivation by Moisture. Strong Lewis acids like Aluminum Chloride (AlCl₃) are exceptionally hygroscopic.[1] Any moisture in your glassware, solvent, or reagents will hydrolyze the catalyst, rendering it inactive.[2]

    • Solution: Ensure all glassware is rigorously oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, preferably from a freshly opened bottle or one stored over molecular sieves. The Lewis acid catalyst should be a fine, free-flowing powder; if it appears clumpy, it has likely been compromised by moisture.[1]

  • Cause B: Catalyst Deactivation by the Substrate's Amino Group. The free amine in your N-aryl-γ-aminobutyric acid precursor is a Lewis base. It will readily complex with the Lewis acid catalyst (e.g., AlCl₃).[3][4] This forms a positively charged ammonium species adjacent to the aromatic ring, which strongly deactivates the ring and prevents the electrophilic substitution from occurring.[4][5]

    • Solution: The amino group must be protected prior to the Friedel-Crafts reaction. Converting the amine to an amide (e.g., an acetamide or a formamide) or a sulfonamide (e.g., a tosylamide) is a highly effective strategy.[5][6] This prevents the nitrogen's lone pair from interfering with the catalyst and appropriately modulates the ring's reactivity for successful C-acylation.[7]

  • Cause C: Deactivated Aromatic Ring. The Friedel-Crafts reaction fails on aromatic rings bearing strongly electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN).[2][8][9] If your aryl moiety is substituted with such groups, the ring will not be nucleophilic enough to attack the acylium ion intermediate.

    • Solution: If possible, redesign the synthesis to install the deactivating group after the cyclization step. If this is not feasible, you may need to explore alternative cyclization strategies that do not rely on traditional Friedel-Crafts conditions.

Troubleshooting Workflow for Low Yields

For a systematic approach to diagnosing low-yield reactions, follow this workflow.

G start Low Yield or No Reaction Observed cat_check 1. Evaluate Catalyst start->cat_check sub_check 2. Evaluate Substrate start->sub_check cond_check 3. Evaluate Conditions start->cond_check moisture Moisture Contamination? cat_check->moisture   Activity cat_amount Stoichiometry Correct? cat_check->cat_amount   Amount cat_choice Optimal Catalyst? cat_check->cat_choice   Type protect Amine Protected? sub_check->protect   Reactivity ewg Strong EWGs Present? sub_check->ewg   Electronics temp Temp Optimized? cond_check->temp   Temperature conc Dilution Sufficient? cond_check->conc   Concentration sol_moisture Use rigorously dried glassware & anhydrous solvents. moisture->sol_moisture Yes sol_cat_amount Use stoichiometric AlCl₃ (product complexation). cat_amount->sol_cat_amount No sol_cat_choice Screen alternatives: PPA, MSA, P₂O₅. cat_choice->sol_cat_choice No sol_protect Protect N as amide or sulfonamide. protect->sol_protect No sol_ewg Redesign synthesis to add EWG post-cyclization. ewg->sol_ewg Yes sol_temp Screen temperatures. Start at 0°C to RT. temp->sol_temp No sol_conc Favor intramolecular reaction with high dilution. conc->sol_conc No

Caption: A workflow for troubleshooting low yields in benzazepinone synthesis.

Question 2: My reaction is producing a complex mixture of products or significant side products. What is happening?

Answer: Product mixture issues often stem from a lack of regioselectivity, intermolecular side reactions, or unwanted reactivity at the amine.

  • Cause A: Intermolecular vs. Intramolecular Reaction. If the concentration of your substrate is too high, intermolecular acylation can compete with the desired intramolecular cyclization, leading to polymeric material or dimeric products.

    • Solution: Employ high-dilution conditions. Intramolecular reactions are kinetically favored when the substrate concentration is low (e.g., 0.01-0.05 M).[10] This can be achieved by slowly adding a dilute solution of the substrate to the reaction mixture over an extended period.

  • Cause B: Poor Regioselectivity. If the aromatic ring of your precursor has other substituents, the cyclization may occur at multiple positions (e.g., ortho and para to an activating group), leading to a mixture of isomers.

    • Solution: The regiochemical outcome is dictated by the electronic and steric effects of the existing substituents. For example, NH-protected 2,3,4,5-tetrahydro-1H-2-benzazepine is known to acylate with high selectivity at the C-8 position.[7] Carefully consider the directing effects of your substituents. You may need to introduce blocking groups to direct the acylation to the desired position. Changing the solvent or Lewis acid can sometimes influence the isomer ratio.[6]

  • Cause C: N-Acylation. If the amine is not protected, the acylating agent can react at the nitrogen atom, which is often more nucleophilic than the aromatic ring.[5] This leads to an N-acylated side product instead of the C-acylated cyclized product.

    • Solution: As mentioned previously, protecting the amino group is the most effective way to prevent this side reaction.[6]

Frequently Asked Questions (FAQs)

Q1: Which is better for this cyclization: a Lewis acid like AlCl₃ or a Brønsted acid like Polyphosphoric Acid (PPA)?

A: Both are effective and the choice depends on the specific substrate and desired reaction conditions.

  • Aluminum Chloride (AlCl₃) is a very strong Lewis acid that aggressively promotes the formation of the acylium ion from an acyl chloride precursor. It often requires stoichiometric amounts because the benzazepinone product, a ketone, forms a stable complex with AlCl₃, effectively removing it from the catalytic cycle.[2][11] It necessitates strictly anhydrous conditions.[1]

  • Polyphosphoric Acid (PPA) and Methanesulfonic Acid (MSA) are strong Brønsted acids that can serve as both the catalyst and the solvent.[12][13][14] They are excellent for cyclizing carboxylic acid precursors directly, avoiding the need to first form the acyl chloride.[15] PPA is highly viscous and can make product workup challenging, while MSA is an easier-to-handle liquid.[14]

Q2: Can I use the carboxylic acid precursor directly with AlCl₃?

A: While possible, it is generally less efficient than using the corresponding acyl chloride.[8] The reaction of a carboxylic acid with AlCl₃ is more complex. It is highly recommended to first convert the N-protected aryl-γ-aminobutyric acid to its acyl chloride (e.g., using thionyl chloride or oxalyl chloride) before initiating the Friedel-Crafts cyclization with AlCl₃.[16]

Q3: My precursor has a hydroxyl (-OH) group on the aromatic ring. How will this affect the reaction?

A: Phenols are challenging substrates for Friedel-Crafts acylation.[2] Like amines, the hydroxyl group's lone pair will complex with the Lewis acid catalyst.[1] This deactivates the catalyst and the ring. Furthermore, the strongly activating -OH group can lead to side reactions. The best practice is to protect the hydroxyl group (e.g., as a methyl ether or acetate ester) before the cyclization and deprotect it in a later step.

Key Reaction Parameters & Optimization

A systematic approach to optimization is crucial for achieving high yields and purity.

Catalyst Selection

The choice of acid catalyst is the most critical parameter.

CatalystPrecursor TypeTypical ConditionsAdvantagesDisadvantages
AlCl₃ Acyl ChlorideStoichiometric, Anhydrous CH₂Cl₂ or CS₂, 0°C to RTHigh reactivity, well-established[12][16]Highly moisture-sensitive, deactivated by amines/alcohols, requires acyl chloride[2]
PPA Carboxylic AcidActs as solvent, 80-140°COne-pot from acid, good for less reactive substrates[12][13]Highly viscous, harsh conditions, difficult workup[14]
P₂O₅ Carboxylic AcidToluene or other high-boiling solvent, RefluxEffective cyclizing agent[12][17]Heterogeneous, can be difficult to stir
MSA Carboxylic AcidActs as solvent, or in CH₂Cl₂, RT to 80°CEasy to handle liquid, strong acid, effective alternative to PPA[14]Corrosive, requires careful handling
General Reaction Mechanism

The intramolecular Friedel-Crafts acylation proceeds via a classical electrophilic aromatic substitution pathway.

G cluster_0 1. Acylium Ion Formation cluster_1 2. Electrophilic Attack cluster_2 3. Deprotonation & Product Formation AcylChloride Precursor (N-Protected Acyl Chloride) Acylium Resonance-Stabilized Acylium Ion AcylChloride->Acylium + AlCl₃ AlCl3 AlCl₃ AlCl4 AlCl4 Acylium->AlCl4 - AlCl₄⁻ AromaticRing Aromatic Ring SigmaComplex Sigma Complex (Arenium Ion) AromaticRing->SigmaComplex + Acylium Ion Deprotonation Deprotonation SigmaComplex->Deprotonation + AlCl₄⁻ ProductComplex Product-Catalyst Complex Deprotonation->ProductComplex - AlCl₃ - HCl

Caption: Key steps in the intramolecular Friedel-Crafts acylation mechanism.

Detailed Experimental Protocols

Protocol 1: N-Protection and Acyl Chloride Formation

This protocol describes a general procedure for preparing the cyclization precursor.

  • N-Protection (as Tosylamide):

    • To a stirred solution of the starting γ-(aminophenyl)butyric acid (1.0 equiv.) in 1 M NaOH(aq) at 0°C, add p-toluenesulfonyl chloride (1.1 equiv.) portion-wise.

    • Allow the mixture to warm to room temperature and stir for 4-6 hours until the reaction is complete (monitored by TLC).

    • Acidify the mixture with concentrated HCl to pH ~1-2 to precipitate the N-tosylated product.

    • Filter the solid, wash with cold water, and dry under vacuum.

  • Acyl Chloride Formation:

    • Suspend the dried N-tosylated acid (1.0 equiv.) in anhydrous dichloromethane (CH₂Cl₂).

    • Add oxalyl chloride (1.5 equiv.) dropwise at 0°C, followed by a catalytic amount of anhydrous DMF (1-2 drops).

    • Allow the reaction to warm to room temperature and stir for 2-3 hours. The evolution of gas (CO₂, CO, HCl) should be observed.

    • Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride, which should be used immediately in the next step.

Protocol 2: Intramolecular Friedel-Crafts Cyclization using AlCl₃

This protocol details the key cyclization step.

  • Reaction Setup:

    • To an oven-dried, three-neck round-bottom flask equipped with a dropping funnel and under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃) (1.2 equiv.).

    • Add anhydrous CH₂Cl₂ to create a stirrable suspension. Cool the mixture to 0°C in an ice bath.

  • Substrate Addition:

    • Dissolve the crude acyl chloride from the previous step in anhydrous CH₂Cl₂ and add it to the dropping funnel.

    • Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0°C.

  • Reaction:

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the progress by TLC or LC-MS.[10]

  • Work-up:

    • Once the starting material is consumed, carefully quench the reaction by slowly pouring the mixture onto a mixture of crushed ice and concentrated HCl with vigorous stirring.[1][10]

    • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with CH₂Cl₂.

    • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired benzazepinone.

References

managing low yield and high cost in 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one production

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one, a key intermediate in the production of various pharmaceutical agents. Recognizing the common challenges of low yield and high production costs, this document provides in-depth troubleshooting advice and answers to frequently asked questions. The guidance herein is structured to address specific experimental issues with a focus on the underlying chemical principles to empower users to optimize their synthetic protocols.

I. Troubleshooting Guide: A Step-by-Step Approach

The synthesis of this compound is a multi-step process, with each stage presenting unique challenges. This guide is organized to follow a common synthetic pathway, addressing potential pitfalls at each juncture.[1]

Step 1: Acylation of 4-Chloroaniline with Succinic Anhydride

Question: My initial acylation reaction to form 4-(4-chloroanilino)-4-oxobutanoic acid is giving a low yield and appears impure. What are the likely causes and how can I improve this step?

Answer:

This initial step, a nucleophilic acyl substitution, is generally robust but can suffer from issues related to reagent quality and reaction conditions.

  • Reagent Purity: Ensure that both 4-chloroaniline and succinic anhydride are of high purity and dry. The presence of moisture can lead to the hydrolysis of succinic anhydride, reducing the amount of reactant available for acylation.

  • Reaction Solvent: The choice of solvent is critical. While various solvents can be used, a non-polar, aprotic solvent like toluene or dichloromethane is often preferred to minimize side reactions.[2] Ensure the solvent is anhydrous.

  • Stoichiometry: A slight excess of one reagent is sometimes used to drive the reaction to completion. However, a large excess can complicate purification. A near 1:1 molar ratio is typically optimal.[2]

  • Temperature and Reaction Time: The reaction is often performed at reflux.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will result in incomplete conversion, while excessively long reaction times at high temperatures can lead to thermal degradation and byproduct formation.

  • Work-up and Isolation: The product, 4-(4-chloroanilino)-4-oxobutanoic acid, is acidic. During work-up, acidification of the reaction mixture is necessary to precipitate the product. Ensure the pH is sufficiently low to fully protonate the carboxylic acid and minimize its solubility in the aqueous phase.

Step 2: Intramolecular Friedel-Crafts Cyclization

Question: The intramolecular Friedel-Crafts acylation to form the seven-membered ring of 7-chloro-3,4-tetrahydrobenzo[b]azepine-2,5-dione is the major bottleneck in my synthesis, with very low yields. How can I optimize this critical step?

Answer:

The formation of a seven-membered ring via intramolecular Friedel-Crafts acylation is indeed a challenging transformation due to unfavorable entropic factors.[3][4] Success hinges on the careful selection of a strong acid catalyst and stringent control of reaction conditions.

  • Catalyst Choice and Stoichiometry:

    • Traditional Lewis Acids: Anhydrous aluminum chloride (AlCl₃) is a common choice.[2] However, it must be used in stoichiometric amounts (or even excess) because it complexes with the carbonyl groups of both the starting material and the product.[4] This can lead to a large amount of acidic waste during workup. The patent for this synthesis suggests a molar ratio of the starting acid to AlCl₃ of 1:2.5 to 1:3.0.[2]

    • Brønsted Acids: Polyphosphoric acid (PPA) and methanesulfonic acid (MSA) are effective alternatives that can act as both catalyst and solvent.[5] They often require high temperatures but can lead to cleaner reactions.

    • "Greener" Alternatives: For some Friedel-Crafts acylations, more environmentally friendly catalysts like lanthanide triflates or solid-supported acids (e.g., zeolites) have been explored, offering potential for easier separation and recycling.

  • Anhydrous Conditions: This is arguably the most critical parameter. Any moisture will react with and deactivate the Lewis acid catalyst. All glassware should be oven-dried, and reagents and solvents must be anhydrous. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Temperature: The optimal temperature is a delicate balance. It needs to be high enough to overcome the activation energy for the cyclization but not so high as to cause decomposition or side reactions like intermolecular polymerization. The patented method suggests heating at 60°C.[2]

  • Side Reactions:

    • Intermolecular Acylation: If the reaction concentration is too high, intermolecular acylation can compete with the desired intramolecular cyclization, leading to polymeric byproducts. Running the reaction at high dilution can favor the intramolecular pathway.

    • Decomposition: The starting material or product may be unstable under the harsh acidic conditions, leading to charring and a complex mixture of byproducts. Careful temperature control and reaction time monitoring are essential.

Step 3: Ketal Protection of the 5-Keto Group

Question: I am having trouble with the selective protection of the 5-keto group as an ethylene ketal. The reaction is either incomplete or I see evidence of side reactions. What should I focus on?

Answer:

The selective protection of a ketone in the presence of a lactam (amide) is generally achievable due to the lower electrophilicity of the amide carbonyl. However, efficiency depends on the reaction conditions.

  • Driving the Equilibrium: Ketal formation is a reversible reaction. To drive it to completion, the water generated during the reaction must be removed.[6] This is typically accomplished by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.[6]

  • Acid Catalyst: A catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH), is required.[6] Ensure the catalyst is not used in excess, as this can promote side reactions.

  • Reagent Stoichiometry and Quality: Use a slight excess of ethylene glycol to help push the equilibrium towards the product. The ethylene glycol should be free of water.

  • Potential Side Reaction - Lactam Hydrolysis: While less likely under these conditions, prolonged exposure to strong acid at high temperatures could potentially lead to some hydrolysis of the lactam. Monitor the reaction progress and avoid unnecessarily long reaction times.

Step 4: Reduction of the Lactam

Question: The reduction of the lactam in my ketal-protected intermediate is proving difficult. I'm either recovering starting material or getting a complex mixture of products. What is a reliable method for this transformation?

Answer:

The reduction of a lactam to a cyclic amine requires a powerful reducing agent, as amides are relatively unreactive. The presence of the ketal protecting group necessitates careful selection of the reagent and conditions to avoid premature deprotection.

  • Choice of Reducing Agent:

    • Borane Complexes: Borane (BH₃), often used as a complex with THF (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂), is a classic and effective reagent for the reduction of amides and lactams.[7][8] It is generally chemoselective for amides over esters and many other functional groups.

    • Sodium Borohydride with a Lewis Acid: Sodium borohydride (NaBH₄) alone is typically not strong enough to reduce lactams.[9] However, its reactivity is significantly enhanced by the addition of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂).[8][10][11] This combination generates a more potent reducing species in situ. The patent for this synthesis specifically mentions the use of sodium borohydride and boron trifluoride tetrahydrofuran complex.[2]

  • Reaction Conditions:

    • Anhydrous Conditions: As with many hydride reductions, anhydrous conditions are essential to prevent quenching of the reducing agent.

    • Temperature Control: These reactions can be exothermic. The addition of the reducing agent should be done at a controlled temperature (e.g., 0 °C) to prevent runaway reactions. The reaction may then be allowed to warm to room temperature or gently heated to ensure completion. The patented method suggests a reaction temperature of 50°C.[2]

  • Troubleshooting Low Conversion:

    • Reagent Activity: Ensure your borane reagent is fresh. BH₃·THF can degrade over time.

    • Insufficient Reagent: A stoichiometric excess of the hydride reagent is often necessary.

  • Work-up: The work-up typically involves a careful quench with an alcohol (e.g., methanol) followed by an acidic or basic work-up to break down any borate complexes and isolate the amine product.

Step 5: Deprotection of the Ethylene Ketal

Question: During the final deprotection step to yield this compound, I am getting low yields and purification is difficult. How can I improve the deprotection and isolation?

Answer:

The acidic hydrolysis of the ethylene ketal to regenerate the ketone is generally straightforward, but the presence of the basic amine in the molecule requires careful pH control during work-up and purification.

  • Deprotection Conditions: The deprotection is an equilibrium-driven process favored by the presence of excess water and an acid catalyst (e.g., hydrochloric acid).[12] Gentle heating can accelerate the reaction.

  • Work-up and pH Adjustment: After deprotection, the reaction mixture will be acidic, and the product will exist as its ammonium salt. To isolate the free amine-ketone, a basic work-up is required. Carefully neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the solution is basic. This will deprotonate the amine, making the product soluble in organic solvents for extraction. Be mindful that some amino-ketones can be unstable under strongly basic conditions.

  • Purification Challenges:

    • Emulsion Formation: The amphiphilic nature of the product can sometimes lead to the formation of emulsions during extraction. Using a brine wash can help to break up emulsions.

    • Chromatography: If column chromatography is necessary, the basicity of the amine can cause tailing on silica gel. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine (~1%), to the eluent.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary cost drivers in the production of this compound?

The main cost drivers are typically the raw materials, especially the catalyst for the Friedel-Crafts reaction, and the solvents used in the reaction and purification steps. The use of stoichiometric amounts of expensive Lewis acids like AlCl₃ contributes significantly to the cost, not only in terms of the reagent itself but also in the cost of handling the large volume of acidic waste generated.[13] Energy consumption for heating and cooling, as well as the cost of multi-step purification processes, also add to the overall expense.

Q2: Are there any alternative synthetic routes to this benzazepinone core structure?

Yes, several other methods exist for the synthesis of benzazepinones, although they may not be as direct for this specific substitution pattern. These include:

  • Beckmann Rearrangement: This classic reaction involves the acid-catalyzed rearrangement of an oxime derived from a corresponding tetralone precursor to form a lactam.[3][14][15][16][17]

  • Schmidt Rearrangement: This reaction uses hydrazoic acid (or an azide salt with a strong acid) to react with a ketone, leading to a ring expansion to form a lactam.[5][18][19]

  • Ring-Closing Metathesis (RCM): Modern organometallic catalysis offers routes to seven-membered rings via RCM of appropriate diene precursors, followed by further functional group manipulations.

Q3: How critical is the quality of the starting 4-chloroaniline?

The purity of the 4-chloroaniline is very important. The presence of other aniline isomers or impurities can lead to the formation of undesired side products in the initial acylation step, which can be difficult to remove in subsequent stages and may interfere with the critical Friedel-Crafts cyclization.

Q4: Can I use a different protecting group for the ketone?

While the ethylene ketal is a common and effective choice, other ketone protecting groups could potentially be used. The ideal protecting group should be stable to the strong reducing conditions of the lactam reduction and easily removable under conditions that do not affect the final product. Thioacetals are another option, though their removal often requires heavy metal reagents.

III. Visualizations and Data

Troubleshooting Workflow for Low Yield in Friedel-Crafts Cyclization

G start Low Yield in Cyclization Step check_reagents Verify Anhydrous Conditions (Reagents, Solvent, Glassware) start->check_reagents check_catalyst Evaluate Catalyst (Activity, Stoichiometry) start->check_catalyst check_temp Optimize Reaction Temperature start->check_temp check_conc Assess Reactant Concentration (Consider High Dilution) start->check_conc analyze_byproducts Analyze Crude Product (TLC, NMR, MS) check_reagents->analyze_byproducts If conditions are dry check_catalyst->analyze_byproducts If catalyst is optimal check_temp->analyze_byproducts If temp is optimized check_conc->analyze_byproducts If concentration is low polymer Polymeric Byproducts Observed? analyze_byproducts->polymer incomplete Starting Material Remaining? analyze_byproducts->incomplete decomposition Charring/Decomposition? analyze_byproducts->decomposition polymer->check_conc Yes, decrease concentration incomplete->check_catalyst Yes, check catalyst/increase time decomposition->check_temp Yes, lower temperature

Caption: A logical workflow for troubleshooting low yields in the intramolecular Friedel-Crafts cyclization step.

Comparison of Conditions for Lactam Reduction
Reducing Agent SystemKey AdvantagesKey Considerations
BH₃·THF or BH₃·SMe₂ High chemoselectivity for amides.[7]Reagent stability can be an issue; requires anhydrous conditions.[8]
NaBH₄ / BF₃·OEt₂ Generated in situ; NaBH₄ is an inexpensive and stable solid.[10][11]Reaction can be highly exothermic; requires careful control of addition.[8]
LiAlH₄ Very powerful reducing agent.Less chemoselective; may reduce other functional groups. Highly reactive and requires extreme caution.

IV. Experimental Protocols

Protocol 1: Intramolecular Friedel-Crafts Cyclization

This protocol is adapted from patent literature and should be optimized for specific laboratory conditions.[2]

  • Setup: Equip a three-necked, oven-dried round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer. Maintain an inert atmosphere (N₂ or Ar).

  • Reagent Charging: To the flask, add anhydrous aluminum chloride (AlCl₃) (2.5 - 3.0 molar equivalents) and anhydrous dichloromethane. Cool the slurry in an ice bath.

  • Addition: Slowly add a solution of 4-(4-chloroanilino)-4-oxobutanoic acid (1.0 molar equivalent) in anhydrous dichloromethane to the cooled AlCl₃ slurry with vigorous stirring.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 40-60 °C). Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture in an ice bath. Carefully quench the reaction by the slow, dropwise addition of cold 2 M aqueous HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol 2: Lactam Reduction with NaBH₄/BF₃·OEt₂

This protocol is a general guideline and requires optimization.

  • Setup: In an oven-dried, three-necked round-bottom flask under an inert atmosphere, suspend sodium borohydride (NaBH₄) (typically 3-5 molar equivalents) in anhydrous THF.

  • Addition of Lewis Acid: Cool the suspension to 0 °C. Slowly add boron trifluoride etherate (BF₃·OEt₂) (typically 1.5-2.5 molar equivalents) dropwise, maintaining the temperature below 10 °C.

  • Substrate Addition: Slowly add a solution of the ketal-protected lactam (1.0 molar equivalent) in anhydrous THF to the reaction mixture, keeping the temperature controlled.

  • Reaction: After the addition, allow the reaction to warm to room temperature and then heat to 50-60 °C for several hours, monitoring by TLC.

  • Work-up: Cool the reaction to 0 °C and carefully quench by the slow addition of methanol, followed by 1 M HCl. Stir for 30 minutes. Make the solution basic with aqueous NaOH and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography if necessary.

V. References

  • Recent Advances in the Development of Catalytic Methods that Construct Medium-ring Lactams, Partially Saturated Benzazepines and their Derivatives. (n.d.). National Institutes of Health. Retrieved January 3, 2026, from --INVALID-LINK--

  • Benzodiazepine Analogues. Part 8. 1 Trimethylsilyl Azide Mediated Schmidt Rearrangement of Thioflavanone and Thiochromanone Precursors. (n.d.). Scilit. Retrieved January 3, 2026, from --INVALID-LINK--

  • Intramolecular Friedel-Crafts Reactions. (2018, May 30). Master Organic Chemistry. Retrieved January 3, 2026, from --INVALID-LINK--

  • Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. (2024, September 5). PubMed. Retrieved January 3, 2026, from --INVALID-LINK--

  • A Schmidt rearrangement-mediated synthesis of novel tetrahydro-benzo[3][20]diazepin-5-ones as potential anticancer and antiprotozoal agents. (2017, December 1). PubMed. Retrieved January 3, 2026, from --INVALID-LINK--

  • Amide Activation by Tf2O: Reduction of Amides to Amines by NaBH4 under Mild Conditions. (n.d.). Organic Chemistry Portal. Retrieved January 3, 2026, from --INVALID-LINK--

  • Reduction of 1 to 3 in the sodium borohydride-boron trifluoride etherate system. (n.d.). ResearchGate. Retrieved January 3, 2026, from --INVALID-LINK--

  • CN103601678A - Synthetic method of 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepine-5-one. (n.d.). Google Patents. Retrieved January 3, 2026, from --INVALID-LINK--

  • Novel Borane Reduction of Ether-Protected Aromatic Lactams. (n.d.). ACS Publications. Retrieved January 3, 2026, from --INVALID-LINK--

  • Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. (2025, December 23). ResearchGate. Retrieved January 3, 2026, from --INVALID-LINK--

  • Borane Reductions (using BH3.THF or BH3.Me2S, BMS). (n.d.). Organic Synthesis. Retrieved January 3, 2026, from --INVALID-LINK--

  • A Review on Medicinally Important Heterocyclic Compounds. (2022, April 28). Bentham Science. Retrieved January 3, 2026, from --INVALID-LINK--

  • A new insight into Beckmann rearrangement for the synthesis of some (E)-3- arylidenepiperidin-2-ones. (n.d.). Scholars Research Library. Retrieved January 3, 2026, from --INVALID-LINK--

  • CN103601678B - Synthetic method of 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepine-5-one. (n.d.). Google Patents. Retrieved January 3, 2026, from --INVALID-LINK--

  • Borane & Borane Complexes. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 3, 2026, from --INVALID-LINK--

  • A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022, November 16). Bentham Science. Retrieved January 3, 2026, from --INVALID-LINK--

  • Beckmann Rearrangement. (n.d.). Master Organic Chemistry. Retrieved January 3, 2026, from --INVALID-LINK--

  • Schmidt reaction. (n.d.). Wikipedia. Retrieved January 3, 2026, from --INVALID-LINK--

  • Beckmann Rearrangement. (n.d.). Alfa Chemistry. Retrieved January 3, 2026, from --INVALID-LINK--

  • Divergent synthesis of benzazepines and bridged polycycloalkanones via dearomative rearrangement. (2022, July 6). ResearchGate. Retrieved January 3, 2026, from --INVALID-LINK--

  • Beckmann rearrangement. (n.d.). Wikipedia. Retrieved January 3, 2026, from --INVALID-LINK--

  • Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. (2025, August 16). National Institutes of Health. Retrieved January 3, 2026, from --INVALID-LINK--

  • Solved Experiment 4 Protection of ketones as ethylene. (2021, September 28). Chegg. Retrieved January 3, 2026, from --INVALID-LINK--

  • Divergent synthesis of benzazepines and bridged polycycloalkanones via dearomative rearrangement. (2022, July 29). National Institutes of Health. Retrieved January 3, 2026, from --INVALID-LINK--

  • Recent progress in the chemistry of β-aminoketones. (2022, August 31). RSC Publishing. Retrieved January 3, 2026, from --INVALID-LINK--

  • Reduction of α-amino acids to chiral amino alcohols with sodium borohydride and boron trifluoride-ether. (2011, January 7). TSI Journals. Retrieved January 3, 2026, from --INVALID-LINK--

  • δ-Lactam synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 3, 2026, from --INVALID-LINK--

  • Boron trifluoride etherate in organic synthesis. (2019, January 21). MedCrave online. Retrieved January 3, 2026, from --INVALID-LINK--

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011, August 12). Master Organic Chemistry. Retrieved January 3, 2026, from --INVALID-LINK--

  • Synthesis of ε-lactams. (n.d.). Organic Chemistry Portal. Retrieved January 3, 2026, from --INVALID-LINK--

  • (PDF) Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. (2025, September 28). ResearchGate. Retrieved January 3, 2026, from --INVALID-LINK--

  • Acid-Catalyzed Ketalization of a Ketone with Ethylene Glycol - Organic Chemistry Mechanism Tutorial. (2024, March 2). YouTube. Retrieved January 3, 2026, from --INVALID-LINK--

  • The ethylene ketal protecting group in organic synthesis. An undergraduate laboratory experiment. (1973, March 1). Semantic Scholar. Retrieved January 3, 2026, from --INVALID-LINK--

  • 17.8: Acetals as Protecting Groups. (2019, May 10). Chemistry LibreTexts. Retrieved January 3, 2026, from --INVALID-LINK--

  • Chromatography and Detection Methods for Peptide Purification. (n.d.). Gilson. Retrieved January 3, 2026, from --INVALID-LINK--

  • Efficient synthesis of gamma-lactams by a tandem reductive amination/lactamization sequence. (n.d.). PubMed. Retrieved January 3, 2026, from --INVALID-LINK--

  • 19.5b Cyclic Acetals as Protecting Groups. (2018, September 20). YouTube. Retrieved January 3, 2026, from --INVALID-LINK--

  • Amine synthesis by amide reduction. (n.d.). Organic Chemistry Portal. Retrieved January 3, 2026, from --INVALID-LINK--

  • Lactam synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 3, 2026, from --INVALID-LINK--

  • The reactivity of beta-lactams, the mechanism of catalysis and the inhibition of beta-lactamases. (n.d.). PubMed. Retrieved January 3, 2026, from --INVALID-LINK--

  • Tech Note: Analyzing Purification for Optimized Bioseparation. (2021, January 12). kbDNA. Retrieved January 3, 2026, from --INVALID-LINK--

  • Separation and purification of nootkatone from fermentation broth of Yarrowia lipolytica with high-speed counter-current chromatography. (n.d.). National Institutes of Health. Retrieved January 3, 2026, from --INVALID-LINK--

  • Chiral Separation of Amino Acids by Chromatography. (2025, August 5). ResearchGate. Retrieved January 3, 2026, from --INVALID-LINK--

References

stability issues and degradation products of 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one (CAS RN: 160129-45-3). This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges and understand the degradation profile of this important synthetic intermediate. As a key building block in the synthesis of pharmaceuticals like Tolvaptan, ensuring its purity and stability is paramount.[1] This document provides in-depth troubleshooting advice and frequently asked questions in a direct question-and-answer format to address common issues encountered during experimentation.

Part 1: Understanding the Stability Profile

Q1: My freshly prepared stock solution of this compound shows unexpected peaks in the HPLC analysis. What could be the cause?

A1: The appearance of new peaks in a freshly prepared solution can be attributed to several factors, primarily related to the compound's inherent stability and handling.

  • Solvent-Induced Degradation: While soluble in solvents like methanol and chloroform, prolonged exposure, especially at room temperature, can initiate degradation.[2] Methanol, for instance, has been implicated in the formation of additional degradation products during stress testing of related compounds.

  • Trace Impurities in Solvents: The presence of acidic or basic impurities in the solvent can catalyze hydrolytic degradation of the lactam bond.

  • Process-Related Impurities: It is also possible that the new peaks are not degradation products but rather impurities from the synthesis of the compound itself. The synthesis of this compound involves multiple steps, including acylation and intramolecular Friedel-Crafts reactions, which can lead to side products.[1]

Recommendation: Always use high-purity, freshly opened solvents. Prepare solutions immediately before use and store them at the recommended 2-8°C, protected from light.[3] If unexpected peaks persist, consider co-injecting a sample of the starting material from a different lot to rule out synthesis-related impurities.

Part 2: Troubleshooting Common Degradation Issues

This section details potential degradation pathways and provides guidance on how to identify and mitigate them. The stability of this compound is influenced by its functional groups: a cyclic amide (lactam), a ketone, and a chlorinated aromatic ring.

Hydrolytic Degradation (Acidic and Basic Conditions)

Q2: I subjected my compound to acidic conditions (e.g., for deprotection or in a formulation study) and observed a significant loss of the main peak and the appearance of a major new peak in my chromatogram. What is happening?

A2: this compound is susceptible to acid-catalyzed hydrolysis. The seven-membered lactam ring is the most probable site of degradation. Under acidic conditions, the amide bond can be cleaved, leading to the formation of an amino acid derivative.[2][4]

Predicted Degradation Product: The primary degradation product is likely the ring-opened compound, 4-amino-4-(4-chlorophenyl)butanoic acid.

Troubleshooting and Mitigation:

  • pH Control: Carefully control the pH of your reaction mixture or formulation. If acidic conditions are necessary, use the mildest possible acid and the shortest possible reaction time.

  • Temperature Management: Hydrolysis is accelerated by heat.[2] Perform acid-sensitive steps at lower temperatures.

  • Analytical Monitoring: Use a stability-indicating HPLC method to monitor the formation of the degradation product in real-time. This will help you optimize your process to minimize degradation.

Q3: I am working with basic conditions and see a similar degradation pattern. Is this expected?

A3: Yes, base-catalyzed hydrolysis of the lactam ring is also a well-established reaction. The mechanism involves nucleophilic attack of a hydroxide ion on the carbonyl carbon of the amide.[2]

Predicted Degradation Product: Similar to acid hydrolysis, the expected product is the corresponding carboxylate salt of the ring-opened amino acid. Upon acidic workup, this would yield 4-amino-4-(4-chlorophenyl)butanoic acid.

Troubleshooting and Mitigation:

  • Base Selection: Use weaker bases or non-nucleophilic bases where possible.

  • Reaction Conditions: Keep the reaction temperature low and the duration as short as feasible.

  • Inert Atmosphere: For sensitive reactions, working under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions, although it may not directly inhibit hydrolysis.

Oxidative Degradation

Q4: My sample has been exposed to air for an extended period, and I am observing several minor degradation peaks. Could this be oxidation?

A4: While the molecule does not have exceptionally labile sites for oxidation, the tertiary amine within the ring and the benzylic position adjacent to the aromatic ring could be susceptible to oxidation, especially in the presence of light or metal catalysts. Forced degradation studies on the related drug Tolvaptan have shown susceptibility to oxidative conditions.

Potential Degradation Pathways:

  • N-Oxide Formation: The nitrogen atom in the azepine ring could be oxidized to form an N-oxide.

  • Hydroxylation: The aromatic ring or the aliphatic chain could undergo hydroxylation.

Troubleshooting and Mitigation:

  • Inert Atmosphere: Store the compound and handle solutions under an inert atmosphere to minimize contact with oxygen.

  • Antioxidants: For formulated products, the inclusion of antioxidants could be considered, but compatibility must be thoroughly evaluated.

  • Purity of Reagents: Ensure that solvents and reagents are free from peroxides.

Photodegradation

Q5: I left a solution of the compound on the lab bench under ambient light and noticed a change in its appearance and chromatographic profile. Is it light-sensitive?

A5: Yes, compounds containing a chlorophenyl moiety can be susceptible to photodegradation.[5] UV irradiation can lead to the cleavage of the carbon-chlorine bond, generating free radicals and leading to a variety of degradation products.

Potential Degradation Pathways:

  • Dechlorination: The primary photodegradation pathway is likely the reductive dechlorination to form 1,2,3,4-tetrahydrobenzo[b]azepin-5-one.

  • Radical-Mediated Reactions: The formation of an aryl radical can initiate a cascade of reactions, leading to dimerization or reaction with solvents.

Troubleshooting and Mitigation:

  • Light Protection: Always store the solid compound and its solutions in amber vials or wrapped in aluminum foil to protect them from light.

  • Wavelength Considerations: When working with UV detectors in HPLC, be mindful of the potential for on-column photodegradation, although this is less common with modern, fast analytical methods.

Part 3: Analytical Considerations and Methodologies

Q6: What type of analytical method is suitable for monitoring the stability of this compound?

A6: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard. A well-developed method should be able to separate the parent compound from all its potential degradation products and process-related impurities.

Recommended HPLC Method Parameters (Starting Point):

ParameterRecommendation
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A gradient of an aqueous buffer (e.g., phosphate buffer, pH 3-4) and a polar organic solvent (e.g., acetonitrile or methanol).
Detection UV detection at a wavelength where the parent and potential degradants have significant absorbance (e.g., 254 nm or 266 nm).
Flow Rate 1.0 - 1.5 mL/min
Column Temperature Controlled, typically between 25-35°C.

Method Validation: The method must be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust. Forced degradation studies are a critical part of this validation to demonstrate the method's stability-indicating capability.

Part 4: Visualizing Degradation Pathways and Workflows

To aid in understanding the potential degradation mechanisms and the analytical workflow, the following diagrams are provided.

G cluster_degradation Potential Degradation Pathways main This compound acid Acid Hydrolysis (H+, H2O) main->acid base Base Hydrolysis (OH-, H2O) main->base photo Photodegradation (hν) main->photo oxidation Oxidation ([O]) main->oxidation hydrolysis_prod Ring-Opened Product (4-amino-4-(4-chlorophenyl)butanoic acid) acid->hydrolysis_prod base->hydrolysis_prod dechloro_prod Dechlorinated Product photo->dechloro_prod n_oxide_prod N-Oxide Product oxidation->n_oxide_prod

Caption: Potential degradation pathways for this compound.

G cluster_workflow Troubleshooting Workflow start Unexpected Peak Observed in HPLC check_solvent Verify Solvent Purity and Age start->check_solvent check_storage Confirm Proper Storage (2-8°C, protected from light) start->check_storage run_control Analyze Control Sample (different lot, if possible) start->run_control stress_test Perform Forced Degradation Studies (Acid, Base, Peroxide, Light, Heat) run_control->stress_test identify_peak Characterize Unknown Peak (LC-MS, NMR) stress_test->identify_peak optimize Optimize Process/Formulation to Minimize Degradation identify_peak->optimize

Caption: A logical workflow for troubleshooting unexpected peaks.

Part 5: Frequently Asked Questions (FAQs)

Q7: What are the recommended storage conditions for solid this compound?

A7: The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light. The recommended storage temperature is typically 2-8°C.[3]

Q8: Can I heat my solution to aid in dissolution?

A8: Gentle warming may be acceptable for short periods, but prolonged heating, especially above 60°C, is not recommended as it can accelerate degradation. Forced degradation studies on related compounds show thermal degradation can occur.

Q9: Are there any known incompatibilities with common excipients?

A9: While specific excipient compatibility studies for this intermediate are not widely published, caution should be exercised with acidic or basic excipients, as well as those with reactive functional groups that could promote hydrolysis or oxidation. Always perform compatibility studies as part of your formulation development.

Q10: What is the typical appearance of this compound, and what does a change in color signify?

A10: It is typically a white to off-white or pale yellow solid.[2] A significant change in color, such as darkening, may indicate degradation, particularly due to light exposure or oxidation. Any change in physical appearance should be investigated with analytical techniques like HPLC.

References

troubleshooting common problems in the synthesis of tolvaptan precursors

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of tolvaptan precursors. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of key intermediates in the production of tolvaptan. As Senior Application Scientists, we combine our expertise in synthetic organic chemistry with practical, field-proven insights to help you navigate the challenges of your research and development.

This document is structured to provide a logical workflow, focusing on the synthesis of two critical precursors: 2-Methyl-4-(2-methylbenzamido)benzoic acid and 7-Hydroxy-1,2,3,4-tetrahydroquinoline . Each section will delve into common problems, their underlying causes, and actionable solutions.

Part 1: Synthesis of 2-Methyl-4-(2-methylbenzamido)benzoic Acid

This key intermediate is typically synthesized in a multi-step process. Below is a representative synthetic scheme, followed by a detailed troubleshooting guide for each critical transformation.

Tolvaptan_Precursor_1_Synthesis A 2-Methyl-4-aminobenzonitrile B 2-Methyl-4-aminobenzoic acid A->B  Hydrolysis (NaOH, Ethylene Glycol/H2O) C 2-Methyl-4-(2-methylbenzamido)benzoic acid B->C  Acylation (2-Methylbenzoyl chloride, Triethylamine)

Caption: Synthetic pathway for 2-Methyl-4-(2-methylbenzamido)benzoic acid.

Step 1: Hydrolysis of 2-Methyl-4-aminobenzonitrile

The conversion of the nitrile to a carboxylic acid is a crucial step. While seemingly straightforward, several issues can arise.

Q1: My hydrolysis of 2-methyl-4-aminobenzonitrile to 2-methyl-4-aminobenzoic acid is incomplete, resulting in a low yield. What are the possible causes and solutions?

A1: Incomplete hydrolysis is a common issue in this step. The primary causes are often related to reaction conditions and reagent stoichiometry.

  • Insufficient Reaction Time or Temperature: The hydrolysis of an aromatic nitrile is a relatively slow reaction. Ensure that the reaction is heated at a sufficient temperature (typically around 100°C) for an adequate duration (often 6 hours or more). Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the disappearance of the starting material.

  • Inadequate Concentration of Sodium Hydroxide: A sufficient excess of sodium hydroxide is necessary to drive the reaction to completion. A common protocol uses a significant excess of NaOH. If the reaction stalls, a careful addition of more NaOH solution might be beneficial, but be cautious as this will require more acid for neutralization in the workup.

  • Poor Solubility of the Starting Material: 2-Methyl-4-aminobenzonitrile may have limited solubility in the reaction medium. The use of a co-solvent like ethylene glycol with water helps to increase the solubility of the starting material and maintain a homogeneous reaction mixture at elevated temperatures. Ensure vigorous stirring to maximize the contact between the reactants.

Troubleshooting Protocol: Optimizing the Hydrolysis

ParameterStandard ConditionTroubleshooting Action
Temperature100°CIncrease temperature to reflux, monitor for decomposition.
Time6 hoursExtend reaction time, monitoring by TLC/HPLC every 2 hours.
NaOH~3.75 eqIncrease to 4-5 eq if the reaction is sluggish.
SolventEthylene Glycol/WaterEnsure a homogeneous solution at reaction temperature.

Q2: I am observing the formation of an amide intermediate during the hydrolysis. How can I ensure complete conversion to the carboxylic acid?

A2: The hydrolysis of a nitrile proceeds through an amide intermediate. The formation of this intermediate is a normal part of the reaction mechanism. If the amide is isolated as a major product, it indicates that the hydrolysis has not gone to completion.

  • Forcing Reaction Conditions: To drive the hydrolysis of the intermediate amide to the carboxylate, ensure that the reaction conditions (temperature and NaOH concentration) are maintained for a sufficient period. Amide hydrolysis is often the rate-limiting step.

  • Workup pH: During the acidic workup to precipitate the product, ensure the pH is adjusted to the isoelectric point of 2-methyl-4-aminobenzoic acid (around pH 4-5) to ensure complete precipitation. Adding the acid slowly with vigorous stirring can improve the crystal morphology and purity of the isolated product.

Step 2: Acylation of 2-Methyl-4-aminobenzoic acid

The formation of the amide bond between 2-methyl-4-aminobenzoic acid and 2-methylbenzoyl chloride is the final step in the synthesis of this precursor.

Q3: The yield of my acylation reaction is low, and I have a significant amount of unreacted 2-methyl-4-aminobenzoic acid. What could be the problem?

A3: Low conversion in this acylation step can be attributed to several factors, primarily related to the reactivity of the reagents and the reaction conditions.

  • Moisture Contamination: 2-Methylbenzoyl chloride is highly reactive towards water. Any moisture present in the solvent, glassware, or on the surface of the starting materials will hydrolyze the acyl chloride to the unreactive 2-methylbenzoic acid. It is crucial to use anhydrous solvents (like acetone or dichloromethane) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Insufficient Base: A tertiary amine base, such as triethylamine, is used to neutralize the HCl generated during the reaction. If an insufficient amount of base is used, the reaction mixture will become acidic, protonating the amino group of the starting material and rendering it non-nucleophilic. Use at least a stoichiometric amount of triethylamine, and a slight excess (1.1-1.2 equivalents) is often beneficial.

  • Low Reactivity of the Acylating Agent: Ensure the 2-methylbenzoyl chloride is of high purity and has not degraded during storage. It is advisable to use freshly opened or distilled 2-methylbenzoyl chloride for best results.

Q4: I am observing a diacylated by-product in my reaction mixture. How can I prevent this?

A4: While less common for this specific substrate due to the deactivating effect of the carboxylic acid group, diacylation can occur under certain conditions. The primary site of acylation is the amino group. A potential, though less likely, side reaction could involve the formation of a mixed anhydride at the carboxylic acid group.

  • Control of Stoichiometry: Use a stoichiometric amount or only a slight excess of 2-methylbenzoyl chloride. A large excess of the acylating agent can promote side reactions.

  • Reaction Temperature: The reaction is typically carried out at a low temperature (0-10°C) during the addition of the acyl chloride to control the exothermic reaction and minimize side product formation. Allowing the reaction to proceed at a controlled temperature (e.g., 30°C) after the addition is complete ensures the reaction goes to completion without excessive side reactions.

Acylation_Troubleshooting Problem Low Yield / Incomplete Reaction Cause1 Moisture Contamination Problem->Cause1 Cause2 Insufficient Base Problem->Cause2 Cause3 Degraded Acyl Chloride Problem->Cause3 Solution1 Use Anhydrous Solvents & Inert Atmosphere Cause1->Solution1 Solution2 Use Stoichiometric or Slight Excess of Base Cause2->Solution2 Solution3 Use Fresh/Purified Acyl Chloride Cause3->Solution3

Caption: Troubleshooting workflow for the acylation step.

Part 2: Synthesis of 7-Hydroxy-1,2,3,4-tetrahydroquinoline

This precursor can be synthesized via several routes. A common laboratory-scale method involves the reduction of 7-hydroxyquinoline.

Q5: My reduction of 7-hydroxyquinoline to 7-hydroxy-1,2,3,4-tetrahydroquinoline is giving a complex mixture of products. How can I improve the selectivity?

A5: The selective reduction of the pyridine ring of quinoline without affecting the phenol ring can be challenging. The choice of reducing agent and reaction conditions is critical.

  • Over-reduction: Strong reducing agents or harsh conditions can lead to the reduction of the phenol ring or other unwanted side reactions. Catalytic hydrogenation using catalysts like platinum oxide (Adam's catalyst) or rhodium on carbon in a suitable solvent (e.g., ethanol or acetic acid) is a common method. Careful control of hydrogen pressure and temperature is necessary to avoid over-reduction.

  • Catalyst Poisoning: The starting material or impurities in the solvent can poison the catalyst, leading to an incomplete reaction. Ensure the 7-hydroxyquinoline is of high purity and the solvent is appropriately graded for catalytic reactions.

  • Alternative Methods: If catalytic hydrogenation proves problematic, other methods like reduction with sodium in ethanol can be explored, although these can also have selectivity issues.

Q6: I am having difficulty purifying the final 7-hydroxy-1,2,3,4-tetrahydroquinoline product. What are the common impurities and how can they be removed?

A6: Purification of this precursor can be complicated by the presence of unreacted starting material and side products.

  • Common Impurities: The most common impurity is likely unreacted 7-hydroxyquinoline. Other potential impurities include over-reduced products or by-products from side reactions.

  • Purification Strategy: Column chromatography on silica gel is a common method for purifying the crude product. A gradient elution system, for example, with increasing amounts of ethyl acetate in a non-polar solvent like hexane or dichloromethane, can effectively separate the desired product from impurities. Recrystallization from a suitable solvent system can also be an effective final purification step.

Summary of Analytical Techniques

Consistent and accurate monitoring of your reactions is key to successful synthesis and troubleshooting.

TechniqueApplication
TLC Quick, qualitative monitoring of reaction progress.
HPLC Quantitative analysis of reaction conversion and product purity.
NMR Structural confirmation of starting materials, intermediates, and final products.
Mass Spec Determination of molecular weight and confirmation of product identity.

Technical Support Center: Synthesis of 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one, a key intermediate in the development of various pharmaceutical agents. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its synthesis, offering troubleshooting advice and exploring alternative routes beyond the conventional methods. Our focus is on providing practical, experience-driven insights to ensure the success of your experiments.

I. The Established Synthetic Route: A Critical Review and Troubleshooting

The most commonly cited method for the synthesis of this compound proceeds through a multi-step sequence starting from 4-chloroaniline and succinic anhydride. While reliable, each step presents unique challenges.

Route 1: The Friedel-Crafts Acylation Approach

This pathway involves an initial acylation, followed by an intramolecular Friedel-Crafts cyclization, a protective ketalization, reduction of the lactam, and a final deprotection to yield the target molecule.[1]

Friedel-Crafts Route A 4-Chloroaniline + Succinic Anhydride B 4-(4-chloroanilino)- 4-oxobutanoic acid A->B Acylation C 7-Chloro-2,3,4,5-tetrahydro- 1H-benzo[b]azepine-2,5-dione B->C Intramolecular Friedel-Crafts Acylation D 7-Chloro-3,4-dihydro-1H- benzo[b]azepin-5(2H)-one (Ketal Protected) C->D Ketal Protection E 7-Chloro-1,2,3,4-tetrahydro- benzo[b]azepin-5-one (Ketal Protected) D->E Selective Lactam Reduction F 7-Chloro-1,2,3,4-tetrahydro- benzo[b]azepin-5-one E->F Deprotection

Caption: The Established Friedel-Crafts Synthesis Pathway.

Frequently Asked Questions & Troubleshooting Guide for Route 1

Q1: My initial acylation of 4-chloroaniline with succinic anhydride is giving a low yield. What are the common pitfalls?

A1: This seemingly straightforward acylation can be problematic. Here are some key factors to consider:

  • Solvent Choice: While various solvents can be used, ensure it is anhydrous. Residual moisture can hydrolyze the succinic anhydride, reducing its effective concentration. Dichloromethane or toluene are common choices.

  • Reaction Temperature and Time: The reaction typically requires heating. Monitor the reaction progress by TLC to avoid prolonged heating which can lead to side product formation.

  • Purity of Starting Materials: Ensure the 4-chloroaniline is free from other aniline impurities and that the succinic anhydride is of high purity.

  • Work-up Procedure: After the reaction, quenching with a dilute acid is crucial to protonate the carboxylate and precipitate the product. Ensure the pH is sufficiently acidic.

Q2: The intramolecular Friedel-Crafts cyclization is failing or giving a mixture of isomers. How can I optimize this critical step?

A2: The Friedel-Crafts acylation is the linchpin of this synthesis and is often the most challenging step.

  • Lewis Acid Choice and Stoichiometry: Polyphosphoric acid (PPA) or aluminum chloride (AlCl₃) are commonly used. The amount of Lewis acid is critical; a molar excess is typically required as it complexes with both the starting material and the product.

  • Reaction Temperature: The temperature must be carefully controlled. Too low, and the reaction will be sluggish; too high, and you risk charring and side-product formation. A gradual increase in temperature is often beneficial.

  • Substrate Purity: The precursor, 4-(4-chloroanilino)-4-oxobutanoic acid, must be completely dry. Any moisture will deactivate the Lewis acid.

  • Quenching: The reaction must be quenched carefully by pouring the reaction mixture onto ice. This is a highly exothermic process and should be done slowly and with vigorous stirring.

Q3: I'm having trouble with the selective reduction of the lactam in the presence of the protected ketone. What reducing agent should I use?

A3: This is a common chemoselectivity challenge.

  • Choice of Reducing Agent: Borane complexes, such as borane-tetrahydrofuran (BH₃-THF) or borane-dimethyl sulfide (BMS), are generally effective for the selective reduction of amides and lactams to the corresponding amines. Lithium aluminium hydride (LiAlH₄) can also be used, but it is less selective and may reduce the protected ketone if the reaction is not carefully controlled.

  • Reaction Conditions: The reaction is typically performed in an anhydrous etheral solvent like THF at room temperature or with gentle heating. Monitoring the reaction by TLC is essential to avoid over-reduction.

Q4: The deprotection of the ketal is leading to decomposition of my product. Are there milder conditions I can use?

A4: Harsh acidic conditions for deprotection can be detrimental to the final product.

  • Mild Acidic Conditions: Instead of strong mineral acids, consider using milder acidic conditions. A solution of acetic acid in water or THF, or silica gel impregnated with an acid, can be effective.[2]

  • Catalytic Deprotection: Catalytic amounts of a Lewis acid like cerium(III) triflate in a wet solvent can also facilitate deprotection under nearly neutral conditions.[2]

  • Monitoring: Closely monitor the deprotection by TLC and quench the reaction as soon as the starting material is consumed to minimize product degradation.

Step Key Parameters Common Issues Troubleshooting Suggestions
Acylation Anhydrous solvent, reaction timeLow yield, starting material recoveryUse dry solvent, monitor by TLC, ensure acidic workup
Friedel-Crafts Cyclization Lewis acid choice, temperatureNo reaction, low yield, charringUse excess, dry Lewis acid, control temperature carefully
Ketal Protection Dean-Stark trap, acid catalystIncomplete reactionUse a Dean-Stark trap to remove water, use a catalytic amount of a strong acid
Lactam Reduction Choice of reducing agentNon-selective reduction, low yieldUse borane complexes (BH₃-THF), monitor reaction closely
Deprotection Acid concentration, temperatureProduct decompositionUse mild acidic conditions (e.g., acetic acid), consider catalytic methods

II. Alternative Synthetic Routes: Expanding Your Toolkit

Dependence on a single synthetic route can be limiting. Here, we explore scientifically sound alternative strategies for the synthesis of the benzazepinone core, providing a foundation for further experimental design.

Alternative Route 2: The Beckmann Rearrangement

The Beckmann rearrangement offers a classic and powerful method for the synthesis of lactams from ketoximes.[1][3] This approach would involve the synthesis of a substituted tetralone, its conversion to the corresponding oxime, and subsequent acid-catalyzed rearrangement.

Beckmann_Rearrangement A Substituted Tetralone B Tetralone Oxime (E/Z isomers) A->B Oximation C 7-Chloro-1,2,3,4-tetrahydro- benzo[b]azepin-5-one B->C Beckmann Rearrangement

Caption: Beckmann Rearrangement Pathway.

Frequently Asked Questions & Troubleshooting Guide for Route 2

Q1: How can I synthesize the required 7-chloro-α-tetralone precursor?

A1: The synthesis of substituted tetralones is well-documented. A common approach is the Friedel-Crafts acylation of a suitable aromatic compound with succinic anhydride, followed by reduction and intramolecular cyclization. For 7-chloro-α-tetralone, one could start with chlorobenzene and succinic anhydride.

Q2: The Beckmann rearrangement is giving me a mixture of two different lactams. How can I control the regioselectivity?

A2: This is a critical and common issue in the Beckmann rearrangement of unsymmetrical ketones. The regioselectivity is determined by the stereochemistry of the oxime precursor. The group anti-periplanar to the hydroxyl group on the nitrogen atom is the one that migrates.

  • Separation of Oxime Isomers: The E and Z isomers of the oxime may be separable by chromatography. Characterizing each isomer by techniques like 2D NMR (NOESY) can help determine which group is anti to the hydroxyl group.

  • Directed Oximation: The conditions of the oximation reaction can sometimes influence the ratio of E/Z isomers formed. Experimenting with different solvents and bases may favor the formation of the desired isomer.

  • Choice of Rearrangement Conditions: The choice of acid catalyst (e.g., PPA, sulfuric acid, or a Lewis acid) can sometimes influence the outcome, although the primary determinant is the oxime stereochemistry.

Q3: My Beckmann rearrangement is resulting in fragmentation of the molecule instead of the desired lactam.

A3: Beckmann fragmentation is a known side reaction, especially for oximes that can form stable carbocations upon fragmentation.

  • Careful Choice of Substrate: The structure of the tetralone precursor is important. Highly substituted tetralones may be more prone to fragmentation.

  • Milder Reaction Conditions: Using milder reagents to promote the rearrangement, such as tosyl chloride followed by gentle heating, may favor the desired rearrangement over fragmentation.

Alternative Route 3: The Schmidt Reaction

The Schmidt reaction provides another avenue to lactams through the reaction of a ketone with hydrazoic acid in the presence of a strong acid.[4][5] This reaction offers a more direct conversion of the ketone to the lactam compared to the two-step oximation and rearrangement of the Beckmann approach.

Schmidt_Reaction A Substituted Tetralone B 7-Chloro-1,2,3,4-tetrahydro- benzo[b]azepin-5-one A->B Schmidt Reaction (HN₃, H⁺)

Caption: Schmidt Reaction Pathway.

Frequently Asked Questions & Troubleshooting Guide for Route 3

Q1: What are the primary safety concerns when performing a Schmidt reaction?

A1: The Schmidt reaction involves the use of hydrazoic acid (HN₃), which is highly toxic and explosive .[4][6][7][8] It is typically generated in situ from sodium azide and a strong acid.

  • Strict Safety Protocols: All manipulations involving hydrazoic acid or sodium azide must be conducted in a well-ventilated fume hood behind a blast shield.[6][7]

  • Avoid Heavy Metals: Contact of azides with heavy metals can form highly explosive heavy metal azides.[6]

  • Temperature Control: The reaction is often exothermic and requires careful temperature control to prevent the accumulation of unreacted hydrazoic acid.

  • Proper Quenching: The reaction should be quenched carefully to neutralize any remaining hydrazoic acid.

Q2: Similar to the Beckmann rearrangement, I am concerned about the regioselectivity of the Schmidt reaction with an unsymmetrical tetralone.

A2: The regioselectivity of the Schmidt reaction is determined by which of the two alpha-carbon groups to the ketone migrates. Generally, the more sterically hindered group migrates preferentially.

  • Predicting the Major Product: For a substituted tetralone, the migration of the more substituted benzylic carbon is often favored, leading to the desired benzazepinone. However, this is not always the case and the electronic nature of the substituents can also play a role.

  • Analytical Characterization: Careful analysis of the product mixture by NMR and mass spectrometry is essential to confirm the structure of the resulting lactam(s).

Q3: What are common side reactions in the Schmidt reaction?

A3: Besides the formation of the isomeric lactam, other side reactions can occur.

  • Tetrazole Formation: At high concentrations of hydrazoic acid, the formation of tetrazole byproducts can be observed.[4] Using a slight excess of hydrazoic acid and controlling the addition rate can minimize this.

  • Substrate Decomposition: The strongly acidic conditions can lead to decomposition of sensitive substrates.

Alternative Route Key Advantages Primary Challenges Critical Troubleshooting Focus
Beckmann Rearrangement Well-established, avoids highly toxic reagentsTwo-step process, regioselectivity controlControl and separation of oxime isomers
Schmidt Reaction One-step conversion from ketoneExtreme safety hazards (hydrazoic acid) , regioselectivityStrict adherence to safety protocols, careful temperature control

III. Concluding Remarks

The synthesis of this compound, while achievable through the established Friedel-Crafts pathway, presents numerous opportunities for optimization and troubleshooting. By understanding the critical parameters of each step, researchers can significantly improve yields and purity. Furthermore, the exploration of alternative routes, such as the Beckmann rearrangement and the Schmidt reaction, provides valuable flexibility in synthetic design. While these alternatives come with their own set of challenges, particularly the stringent safety requirements of the Schmidt reaction, they represent powerful tools in the arsenal of the synthetic chemist. This guide is intended to serve as a starting point for your investigations, and we encourage a thorough review of the cited literature for detailed experimental procedures.

IV. References

  • Application Notes and Protocols: The Schmidt Reaction of Carboxylic Acids with Hydrazoic Acid - Benchchem. Available from: --INVALID-LINK--

  • Schmidt Reaction - Chemistry LibreTexts. Available from: --INVALID-LINK--

  • Schmidt Reaction - J&K Scientific LLC. Available from: --INVALID-LINK--

  • cycloundecanone - Organic Syntheses Procedure. Available from: --INVALID-LINK--

  • How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry - ACS Publications. Available from: --INVALID-LINK--

  • Simple and Efficient Chemoselective Mild Deprotection of Acetals and Ketals Using Cerium(III) Triflate | Request PDF - ResearchGate. Available from: --INVALID-LINK--

  • A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids | ACS Omega. Available from: --INVALID-LINK--

  • Beckmann rearrangement - Wikipedia. Available from: --INVALID-LINK--

  • CN103601678A - Synthetic method of 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepine-5-one - Google Patents. Available from: --INVALID-LINK--

  • Beckmann Rearrangement - Alfa Chemistry. Available from: --INVALID-LINK--

References

minimizing byproduct formation in the synthesis of 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Byproduct Formation

Welcome, researchers, to an in-depth technical guide dedicated to navigating the synthetic challenges in preparing 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one. This resource, designed for professionals in drug development and organic synthesis, provides a comprehensive, question-and-answer-based approach to troubleshooting and minimizing byproduct formation. Here, we dissect each critical step of the synthesis, offering insights grounded in mechanistic principles and practical laboratory experience.

I. Overview of the Synthetic Pathway

The synthesis of this compound is a multi-step process, each with its own set of challenges and potential for byproduct formation. A common synthetic route is outlined below.[1][2][3][4] This guide will address frequently encountered issues at each of these key stages.

Synthetic_Pathway A 4-Chloroaniline + Succinic Anhydride B 4-(4-chloroanilino)-4-oxobutyric acid A->B Acylation C 7-Chloro-3,4-tetrahydrobenzo[b]azepine-2,5-dione B->C Intramolecular Friedel-Crafts Acylation D 7-Chloro-3,4-dihydro-2H-spiro[benzo[b]azepine-5,2'-[1,3]dioxolane]-2-one C->D Ketal Protection E 7-Chloro-1,2,3,4-dihydro-2H-spiro[benzo[b]azepine-5,2'-[1,3]dioxolane] D->E Lactam Reduction F This compound E->F Ketal Deprotection

Caption: Overall synthetic scheme for this compound.

II. Troubleshooting Guides & FAQs

Step 1: Acylation of 4-Chloroaniline

Question 1: My acylation reaction is sluggish, and I'm observing a significant amount of unreacted 4-chloroaniline. What are the likely causes and how can I improve the conversion?

Answer:

Incomplete conversion in the acylation of 4-chloroaniline with succinic anhydride is a common issue that can typically be traced back to several factors:

  • Insufficient Heating: This reaction often requires reflux conditions to proceed at a reasonable rate. Ensure that your reaction mixture is being heated adequately and that the reflux is maintained throughout the specified reaction time (typically 4-8 hours).[1][3]

  • Purity of Reagents: The presence of moisture in either the 4-chloroaniline or the succinic anhydride can hydrolyze the anhydride, rendering it unreactive. Ensure that your reagents are of high purity and are handled under anhydrous conditions where possible.

  • Solvent Choice: While various solvents can be used, aprotic solvents like toluene or xylene are often preferred as they allow for the azeotropic removal of any water present in the reaction mixture, driving the reaction to completion.

Troubleshooting Protocol:

  • Dry Your Reagents: Dry 4-chloroaniline over a suitable drying agent (e.g., anhydrous sodium sulfate) and use freshly opened succinic anhydride.

  • Optimize Reaction Conditions: If using a solvent that forms an azeotrope with water (e.g., toluene), use a Dean-Stark apparatus to remove water as it is formed.

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting materials. If the reaction stalls, consider extending the reflux time.

ParameterRecommendationRationale
Temperature RefluxTo overcome the activation energy of the reaction.
Solvent Toluene or XyleneAllows for azeotropic removal of water.
Reagents AnhydrousPrevents hydrolysis of succinic anhydride.

Caption: Recommended parameters for the acylation of 4-chloroaniline.

Step 2: Intramolecular Friedel-Crafts Acylation

Question 2: I'm observing the formation of an isomeric byproduct during the Friedel-Crafts cyclization. How can I improve the regioselectivity to favor the desired 7-chloro isomer?

Answer:

The intramolecular Friedel-Crafts acylation of 4-(4-chloroanilino)-4-oxobutyric acid is a critical step where regioselectivity can be a concern. The formation of an isomeric byproduct, likely the 9-chloro isomer, can arise due to the directing effects of the substituents on the aromatic ring. The chloro group is an ortho-, para-director, while the amino group is a strong ortho-, para-director. Cyclization is directed by the amino group, and while cyclization to the position ortho to the amino group is electronically favored, steric hindrance can play a role.

Regioselectivity Substrate 4-(4-chloroanilino)-4-oxobutyric acid Desired 7-Chloro Isomer (Ortho to Amino) Substrate->Desired Favored Pathway Byproduct 9-Chloro Isomer (Ortho to Chloro) Substrate->Byproduct Minor Pathway (Steric Hindrance)

Caption: Regioselectivity in the intramolecular Friedel-Crafts acylation.

Strategies to Enhance Regioselectivity:

  • Choice of Lewis Acid: The nature and strength of the Lewis acid can influence the transition state of the cyclization. While aluminum chloride (AlCl₃) is commonly used, exploring milder Lewis acids might offer better selectivity in some cases.

  • Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product over the thermodynamically controlled one. However, this may also slow down the reaction rate.

  • Solvent Effects: The polarity of the solvent can influence the stability of the intermediates and transition states. Experimenting with different solvents, such as nitrobenzene or carbon disulfide, may alter the isomeric ratio.

Troubleshooting Protocol:

  • Temperature Control: Start the reaction at a lower temperature (e.g., 0 °C) and slowly warm to room temperature or slightly above, monitoring the product distribution by HPLC or GC-MS.

  • Lewis Acid Screening: If isomeric byproduct formation is significant, consider screening other Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂).

  • Purification: If complete suppression of the isomeric byproduct is not possible, careful purification by column chromatography or recrystallization will be necessary.

Question 3: My Friedel-Crafts reaction is not proceeding to completion, and I'm recovering a significant amount of starting material. What could be the issue?

Answer:

Low conversion in Friedel-Crafts acylations is a frequent problem, often attributable to the deactivation of the Lewis acid catalyst.

  • Moisture: Aluminum chloride (AlCl₃) is extremely hygroscopic and reacts violently with water. Any moisture in the solvent, reagents, or glassware will consume the catalyst.

  • Stoichiometry of the Catalyst: The product of the acylation, a dione, can complex with the Lewis acid. This complexation effectively removes the catalyst from the reaction. Therefore, a stoichiometric amount (or even a slight excess) of the Lewis acid is often required.

  • Deactivation by the Substrate: The nitrogen atom of the amino group in the starting material can also coordinate with the Lewis acid, deactivating it.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware in an oven and cool under a stream of dry nitrogen or argon. Use a fresh, unopened container of the Lewis acid.

  • Increase Catalyst Loading: Gradually increase the molar equivalents of the Lewis acid (e.g., from 1.1 to 1.5 or even 2.0 equivalents) and monitor the effect on the reaction progress.

  • Order of Addition: Add the Lewis acid to the solution of the starting material at a low temperature to control the initial exotherm and any potential side reactions.

Step 3: Ketal Protection

Question 4: I am having difficulty driving the ketal protection of the 5-keto group to completion. How can I improve the yield of the desired dioxolane?

Answer:

Ketal formation is a reversible reaction. To favor the formation of the protected product, the water generated during the reaction must be removed.

  • Inefficient Water Removal: If water is not effectively removed, the equilibrium will not shift sufficiently towards the product side.

  • Insufficient Catalyst: An inadequate amount of acid catalyst (e.g., p-toluenesulfonic acid) can lead to a slow reaction rate.

  • Reaction Time: The reaction may require an extended period to reach completion.

Troubleshooting Protocol:

  • Azeotropic Removal of Water: The most effective method for water removal is to use a solvent that forms an azeotrope with water, such as toluene or benzene, in conjunction with a Dean-Stark apparatus.

  • Use of a Dehydrating Agent: Alternatively, a chemical dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves, can be added to the reaction mixture.

  • Catalyst Loading: Ensure an adequate amount of an acid catalyst is used. If the reaction is still slow, a slight increase in the catalyst loading may be beneficial.

  • Monitor the Reaction: Follow the progress of the reaction by TLC until the starting material is no longer visible.

Step 4: Lactam Reduction

Question 5: During the reduction of the lactam, I am observing the formation of a ring-opened byproduct. How can I prevent this?

Answer:

The reduction of a lactam to a cyclic amine is a powerful transformation, but it can be accompanied by side reactions, particularly ring-opening, if the conditions are not carefully controlled.

  • Harsh Reducing Agents: Strong, non-selective reducing agents can sometimes lead to over-reduction or cleavage of the amide bond.

  • Reaction Temperature: Elevated temperatures can promote side reactions.

Strategies for a Clean Reduction:

  • Choice of Reducing Agent: While lithium aluminum hydride (LiAlH₄) is effective, other reducing agents can offer better chemoselectivity and milder reaction conditions. Borane complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BMS), are often excellent choices for the clean reduction of lactams.

  • Temperature Control: Perform the reduction at a controlled temperature, typically starting at 0 °C and then allowing the reaction to proceed at room temperature or with gentle heating.

Troubleshooting Protocol:

  • Use a Milder Reducing Agent: If ring-opening is a significant issue with LiAlH₄, switch to BH₃·THF or BMS.

  • Control the Temperature: Maintain a low to moderate reaction temperature throughout the reduction.

  • Careful Work-up: The work-up procedure is critical. Quench the reaction carefully at a low temperature by the slow, sequential addition of water and a basic solution (e.g., aqueous NaOH) to decompose the aluminum or borane complexes.

Reducing AgentTypical ConditionsPotential Byproducts
LiAlH₄ THF, refluxRing-opened amine
BH₃·THF THF, 0 °C to refluxGenerally cleaner, minimal byproducts

Caption: Comparison of reducing agents for lactam reduction.

Step 5: Ketal Deprotection

Question 6: My ketal deprotection is either incomplete or is leading to decomposition of my product. How can I achieve a clean and complete deprotection?

Answer:

The acidic hydrolysis of the ketal to regenerate the ketone is the final step. The challenge lies in finding conditions that are strong enough to effect deprotection without causing degradation of the desired product.

  • Insufficiently Acidic Conditions: If the acid is too weak or used in too low a concentration, the deprotection may be incomplete.

  • Excessively Harsh Conditions: Strong acids or prolonged reaction times at elevated temperatures can lead to the formation of unidentified byproducts or decomposition.

Troubleshooting Protocol:

  • Optimize Acid Concentration: Start with dilute aqueous acid (e.g., 1-3 M HCl) and monitor the reaction by TLC. If the reaction is slow, the acid concentration can be gradually increased.

  • Temperature Control: Perform the deprotection at room temperature if possible. Gentle heating may be required, but this should be done with careful monitoring to avoid decomposition.

  • Alternative Deprotection Methods: If standard aqueous acid hydrolysis is problematic, other methods can be explored, such as using a Lewis acid catalyst in the presence of a small amount of water.

III. References

  • EvitaChem. This compound. --INVALID-LINK--

  • ChemicalBook. 7-Chloro-1,2,3,4-tetrahydrobenzo(b)azepin-5-one. --INVALID-LINK--

  • Google Patents. CN103601678A - Synthetic method of 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepine-5-one. --INVALID-LINK--

  • Google Patents. CN103601678B - Synthetic method of 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepine-5-one. --INVALID-LINK--

  • X-MOL. 7-CHLORO-1,2,3,4-TETRAHYDRO-BENZO[B]AZEPIN-5-ONE CAS 160129-45-3. --INVALID-LINK--

  • Sammakia, T., & Smith, R. S. (1992). Experimental and computational (AM1, MNDO, PM3) studies on the hydrolysis rates of ethylene ketals in 1,3-cyclohexanediones. Journal of the Chemical Society, Perkin Transactions 2, (12), 2105-2110.

  • CEM Corporation. Protection and Deprotection. --INVALID-LINK--

  • Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. --INVALID-LINK--

  • Organic Chemistry Portal. Friedel-Crafts Acylation. --INVALID-LINK--

  • Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. --INVALID-LINK--

  • Wikipedia. Friedel–Crafts reaction. --INVALID-LINK--

  • ResearchGate. Highly Efficient Chemoselective Deprotection of O,O -Acetals and O,O -Ketals Catalyzed by Molecular Iodine in Acetone. --INVALID-LINK--

  • Organic Chemistry Portal. Synthesis of ketones by hydrolysis, deprotection, or oxidation. --INVALID-LINK--

  • ResearchGate. ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. --INVALID-LINK--

  • National Institutes of Health. An Unusual Friedel–Crafts Reaction and Violation of the Markovnikov Rule in the Formation of an Adamantyl Arene. --INVALID-LINK--

  • Master Organic Chemistry. Hydrates, Hemiacetals, and Acetals. --INVALID-LINK--

  • Chemistry Stack Exchange. Regioselectivity in Friedel–Crafts acylation of thiophene. --INVALID-LINK--

  • Kirk-Othmer Encyclopedia of Chemical Technology. Friedel-Crafts Reactions. --INVALID-LINK--

  • National Institutes of Health. Friedel-Crafts Acylation with Amides. --INVALID-LINK--

  • ElectronicsAndBooks. Enantioselective synthesis of tetrahydroisoquinolines and benzazepines by silane terminated Heck reactions with the chiral ligand. --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to the Biological Validation of 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a validated lead compound is paved with rigorous experimental scrutiny. This guide provides an in-depth technical comparison and validation framework for 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one , a heterocyclic compound belonging to the benzazepine class. While primarily recognized as a key intermediate in the synthesis of the vasopressin V2 receptor antagonist, Tolvaptan[1][2], its structural resemblance to other bioactive scaffolds, notably benzodiazepine-based PARP inhibitors[2][3][4], warrants a thorough investigation into its potential standalone biological activities.

This guide will explore two primary, hypothesized biological targets for this compound:

  • Poly(ADP-ribose) Polymerase 1 (PARP-1): Based on the established activity of structurally related benzodiazepines, we will outline a validation workflow to assess its potential as a PARP-1 inhibitor, comparing it against clinically approved drugs.

  • Vasopressin V2 Receptor (V2R): As the core scaffold of Tolvaptan, we will detail the assays to determine its intrinsic antagonist activity at the V2 receptor, providing a direct comparison to its well-characterized derivative.

Our approach is grounded in providing not just protocols, but the scientific rationale behind them, ensuring a self-validating and robust experimental design.

Part 1: Validation as a Potential PARP-1 Inhibitor

The inhibition of PARP-1 is a clinically validated strategy in oncology, particularly for cancers harboring mutations in BRCA1/2 genes, leveraging the concept of synthetic lethality[5][6]. Benzodiazepine scaffolds have been successfully designed as brain-penetrating PARP-1 inhibitors, making this a logical starting point for the biological characterization of this compound[2][3][4].

Comparative Landscape: Established PARP Inhibitors

To provide a meaningful context for our hypothetical data, we will compare the performance of our target compound against three FDA-approved PARP inhibitors.

CompoundTarget(s)PARP-1 IC50 / KiKey Features
Olaparib PARP-1, PARP-2IC50: 5 nM / 1.4-5 nM[7][8][9]First-in-class PARP inhibitor approved for BRCA-mutated cancers.
Rucaparib PARP-1, PARP-2, PARP-3Ki: 1.4 nM[10][11]Potent inhibitor used in ovarian and prostate cancer.
Niraparib PARP-1, PARP-2IC50: 3.8 nM / 2.8 nM[12][13][14]Highly potent inhibitor with demonstrated efficacy in various solid tumors.
This compound Hypothesized: PARP-1To be determinedBenzazepine scaffold; potential for novel structure-activity relationships.
Experimental Workflow: PARP-1 Inhibition Validation

The following workflow provides a comprehensive approach to validate and characterize the potential PARP-1 inhibitory activity of this compound.

PARP_Validation_Workflow cluster_0 Biochemical Validation cluster_1 Cell-Based Validation biochem_assay PARP-1 Enzymatic Assay ic50 Determine IC50 biochem_assay->ic50 Dose-response cell_culture Culture BRCA-mutant (e.g., Capan-1, HCC-1937) & BRCA-proficient cells biochem_assay->cell_culture Proceed if active ki Determine Ki (Mechanism of Inhibition) ic50->ki Competitive Assay vs. NAD+ cytotoxicity Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) cell_culture->cytotoxicity par_level Western Blot for PAR levels cell_culture->par_level dna_damage γH2AX Staining (Immunofluorescence) cell_culture->dna_damage

Caption: Workflow for PARP-1 inhibitor validation.

Detailed Experimental Protocols

This protocol is adapted from established methods for screening PARP-1 inhibitors[15].

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PARP-1.

  • Principle: A colorimetric assay based on the PARP-1 enzyme's PARylation of histone H4 on coated 96-well microplates. The amount of poly(ADP-ribose) (PAR) is quantified using an anti-pADPr antibody and a secondary antibody conjugated to horseradish peroxidase (HRP).

  • Materials:

    • Histone H4-coated 96-well plate

    • Recombinant human PARP-1 enzyme

    • Activated DNA

    • β-Nicotinamide adenine dinucleotide (NAD+)

    • Test compound (this compound) and reference inhibitors (Olaparib, Rucaparib)

    • Anti-pADPr primary antibody

    • HRP-conjugated secondary antibody

    • TMB substrate

    • Stop solution (e.g., 0.2N HCl)

    • Wash buffer (PBS with 0.05% Tween-20)

  • Procedure:

    • Prepare serial dilutions of the test compound and reference inhibitors in the assay buffer.

    • To the wells of the histone H4-coated plate, add 12.5 µL of the test compound dilutions.

    • Add 12.5 µL of a pre-mixed solution of PARP-1 enzyme and activated DNA to each well.

    • Initiate the PARylation reaction by adding 25 µL of NAD+ solution (e.g., 10 µM).

    • Incubate for 30 minutes at room temperature.

    • Stop the reaction by washing the plate three times with wash buffer.

    • Add 100 µL of diluted anti-pADPr antibody to each well and incubate for 1 hour.

    • Wash the plate three times with wash buffer.

    • Add 100 µL of diluted HRP-conjugated secondary antibody and incubate for 1 hour.

    • Wash the plate three times with wash buffer.

    • Add 100 µL of TMB substrate and incubate for 15 minutes in the dark.

    • Stop the reaction by adding 100 µL of stop solution.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control. Plot the percent inhibition against the log concentration of the inhibitor and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Objective: To assess the selective cytotoxicity of the test compound in cancer cells with deficient homologous recombination repair.

  • Principle: The synthetic lethality induced by PARP inhibition in BRCA-mutant cells leads to decreased cell viability, which can be measured using a luminescent assay that quantifies ATP levels.

  • Materials:

    • Capan-1 (pancreatic cancer, BRCA2-mutant) or HCC-1937 (breast cancer, BRCA1-mutant) cell lines.

    • Appropriate cell culture medium and supplements.

    • Test compound and reference inhibitors.

    • CellTiter-Glo® Luminescent Cell Viability Assay kit.

    • 96-well opaque-walled plates.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound and reference inhibitors for 72 hours.

    • Equilibrate the plate and its contents to room temperature for 30 minutes.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence readings to the vehicle-treated control wells. Plot the percent viability against the log concentration of the compound and determine the IC50 value.

Part 2: Validation as a Vasopressin V2 Receptor Antagonist

Given that this compound is a direct precursor to Tolvaptan, it is crucial to determine its intrinsic activity at the vasopressin V2 receptor (V2R). This provides a baseline for understanding the structure-activity relationship and the contribution of subsequent chemical modifications that lead to the potent and selective antagonism of Tolvaptan.

Comparative Landscape: Established V2R Antagonist
CompoundTargetV2R Binding Affinity (Ki)V2R Functional Antagonism (IC50)
Tolvaptan V2R (selective over V1aR)0.43 nM[16]8 nM (cAMP inhibition)[16]
This compound Hypothesized: V2RTo be determinedTo be determined

Signaling Pathway: Vasopressin V2 Receptor

V2R_Signaling_Pathway cluster_0 V2R Signaling Cascade AVP Arginine Vasopressin (AVP) V2R V2 Receptor AVP->V2R Binds Gs Gs Protein V2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Catalyzed by AC PKA Protein Kinase A cAMP->PKA Activates AQP2 Aquaporin-2 PKA->AQP2 Phosphorylates Membrane Apical Membrane Insertion AQP2->Membrane Translocation Tolvaptan Tolvaptan / Test Compound Tolvaptan->V2R Blocks AVP Binding

Caption: Vasopressin V2 Receptor signaling pathway.

Detailed Experimental Protocols
  • Objective: To determine the binding affinity (Ki) of the test compound for the human V2 receptor.

  • Principle: A competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [3H]-Arginine Vasopressin) for binding to membranes prepared from cells expressing the human V2 receptor.

  • Materials:

    • Membranes from HEK293 or CHO cells stably expressing the human V2 receptor.

    • Radioligand: [3H]-(Arg8)-Vasopressin.

    • Test compound and reference antagonist (Tolvaptan).

    • Assay buffer: 50 mM Tris-HCl, pH 7.4, 0.3% BSA.

    • Wash buffer: 50 mM Tris-HCl, pH 7.4.

    • Glass fiber filters (GF/C).

    • Scintillation cocktail.

  • Procedure:

    • In a 96-well plate, combine receptor membranes (e.g., 1 µ g/well ), a fixed concentration of [3H]-AVP (e.g., 1.5 nM), and varying concentrations of the test compound or Tolvaptan.

    • Define non-specific binding using a high concentration of unlabeled AVP.

    • Incubate for 60 minutes at 27°C.

    • Terminate the binding reaction by rapid filtration through GF/C filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer.

    • Allow the filters to dry, then add scintillation cocktail.

    • Quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate the IC50 value from the competition curve. Determine the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

  • Objective: To measure the functional antagonist activity of the test compound by quantifying its ability to inhibit AVP-stimulated cAMP production.

  • Principle: The V2 receptor is Gs-coupled, and its activation by AVP leads to an increase in intracellular cAMP. An antagonist will block this effect. cAMP levels can be measured using various methods, including HTRF or LANCE assays.

  • Materials:

    • HEK293 or 1321N1 cells expressing the human V2 receptor.

    • Stimulation buffer (e.g., HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX).

    • Arginine Vasopressin (AVP).

    • Test compound and Tolvaptan.

    • cAMP detection kit (e.g., LANCE® cAMP 384 Kit).

  • Procedure:

    • Dispense the test compound or Tolvaptan at various concentrations into a 384-well white plate.

    • Add cells (e.g., 2,500 cells/well) suspended in stimulation buffer to the wells.

    • Add AVP at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the basal control.

    • Incubate for 30 minutes at room temperature.

    • Stop the reaction and measure cAMP levels according to the detection kit manufacturer's instructions.

  • Data Analysis: Plot the response (e.g., HTRF ratio) against the log concentration of the antagonist. Fit the data to a sigmoidal dose-response curve to determine the IC50 for the inhibition of AVP-stimulated cAMP production.

Conclusion and Forward Look

This guide provides a robust framework for the initial biological validation of this compound. By systematically evaluating its activity against two high-value, structurally-justified targets—PARP-1 and the vasopressin V2 receptor—researchers can generate a comprehensive preliminary profile of this compound.

Positive results in the PARP-1 assays would position this scaffold as a potential starting point for a new class of oncology therapeutics. Conversely, characterization of its V2R activity will provide critical structure-activity relationship data, informing the design of next-generation vasopressin receptor modulators. The experimental pathways detailed herein are designed to yield clear, quantifiable, and comparative data, empowering drug development professionals to make informed decisions on the future of this promising chemical entity.

References

A Comparative Guide to 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one and Other Benzazepine Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one and other key benzazepine derivatives. It is intended for researchers, scientists, and drug development professionals engaged in exploring the therapeutic potential of this versatile scaffold. We will delve into the synthesis, structure-activity relationships (SAR), and comparative biological data, supported by detailed experimental protocols.

Introduction to the Benzazepine Scaffold

The benzazepine core, a fusion of a benzene ring and a seven-membered azepine ring, represents a privileged scaffold in medicinal chemistry.[1] This versatile structure has given rise to a multitude of compounds with a broad spectrum of pharmacological activities, targeting the central nervous system (CNS), cardiovascular system, and beyond.[2][3] The conformational flexibility of the seven-membered ring allows for diverse spatial arrangements of substituents, enabling fine-tuning of receptor interactions.

This guide focuses on this compound, a key intermediate in the synthesis of the selective vasopressin V2 receptor antagonist, Tolvaptan.[4][5] By comparing this compound and its derivatives with other benzazepines, we aim to elucidate the structural determinants of their diverse biological activities.

Chemical Identity and Synthesis of this compound

Chemical Structure:

  • IUPAC Name: 7-chloro-1,2,3,4-tetrahydro-1-benzazepin-5-one

  • CAS Number: 160129-45-3

  • Molecular Formula: C₁₀H₁₀ClNO

  • Molecular Weight: 195.65 g/mol

The synthesis of this compound is a multi-step process, a general overview of which is provided below.[6]

Synthetic Workflow Overview

Synthesis_Workflow A 4-Chloroaniline C 4-(4-chloroanilino)-4-oxobutanoic acid A->C Acylation B Succinic Anhydride B->C D 7-chloro-3,4-dihydrobenzo[b]azepine-2,5-dione C->D Intramolecular Friedel-Crafts Acylation E 7-chloro-3,4-dihydro-1H-benzo[b]azepine-2,5-dione ketal D->E Ketalization F This compound E->F Reduction & De-ketalization

Caption: General synthetic scheme for this compound.

A detailed synthetic protocol is provided in the Experimental Protocols section.

Comparative Analysis of Benzazepine Derivatives

The pharmacological profile of benzazepine derivatives is highly dependent on the substitution pattern on the bicyclic core. This section compares this compound and its primary derivative, Tolvaptan, with other notable benzazepines targeting different receptor systems.

Vasopressin Receptor Antagonists: The Tolvaptan Lineage

This compound is a crucial building block for Tolvaptan, a selective antagonist of the vasopressin V2 receptor.[4][7] The V2 receptor, a G-protein coupled receptor (GPCR), plays a key role in water reabsorption in the kidneys.[8] Antagonism of this receptor leads to aquaresis, the excretion of free water, which is beneficial in conditions like hyponatremia and congestive heart failure.[9]

Mechanism of Action: Tolvaptan

Tolvaptan_MoA cluster_collecting_duct_cell Collecting Duct Cell V2R V2 Receptor AC Adenylyl Cyclase V2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle Phosphorylates AQP2_membrane Aquaporin-2 (AQP2) Water Channel AQP2_vesicle->AQP2_membrane Translocation to Apical Membrane Basolateral Basolateral (Blood) AQP2_membrane->Basolateral Water Reabsorption Lumen Lumen (Urine) Vasopressin Vasopressin (AVP) Vasopressin->V2R Binds & Activates Tolvaptan Tolvaptan Tolvaptan->V2R Blocks Binding

Caption: Mechanism of action of Tolvaptan as a vasopressin V2 receptor antagonist.

While specific biological activity data for this compound itself is not extensively published, its structural contribution to Tolvaptan's high affinity and selectivity for the V2 receptor is critical. Structure-activity relationship studies on this class of compounds have shown that the 7-chloro substituent enhances oral activity.

CNS-Active Benzazepines: Targeting Dopamine and GABA Receptors

In contrast to the peripheral action of Tolvaptan, many other benzazepine derivatives exhibit significant activity within the central nervous system. These compounds often target dopamine and GABA receptors, playing roles in neurotransmission.[1][10]

Dopamine Receptor Ligands: Certain benzazepines, such as Fenoldopam, act as selective dopamine D1 receptor agonists and are used as antihypertensive agents.[10] The substitution pattern on both the benzene and azepine rings dictates the affinity and selectivity for different dopamine receptor subtypes.

GABA-A Receptor Modulators: The benzodiazepines, a closely related class of compounds where the azepine ring contains two nitrogen atoms, are well-known positive allosteric modulators of the GABA-A receptor.[11] This interaction enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant properties. While structurally distinct from this compound, the general principles of how modifications to the core structure influence receptor binding are transferable.

Comparative Biological Data

The following table summarizes the reported biological activities of selected benzazepine derivatives to highlight the diverse pharmacology of this scaffold. It is important to note that direct comparative data for this compound is not available in the public domain, and its primary known role is as a synthetic intermediate.

Compound/Derivative ClassPrimary Target(s)Reported Activity (IC₅₀/Kᵢ)Therapeutic Area
Tolvaptan Vasopressin V2 ReceptorKᵢ = 1.1 nMHyponatremia, Heart Failure
Fenoldopam Dopamine D1 ReceptorKᵢ = 11.2 nMHypertension
Diazepam (a benzodiazepine) GABA-A ReceptorEC₅₀ ≈ 100 nM (varies by subtype)Anxiety, Seizures
Olanzapine (a thienobenzodiazepine) Multiple (Dopamine, Serotonin, etc.)Kᵢ values in low nM range for various receptorsSchizophrenia, Bipolar Disorder

Data is compiled from various sources and should be considered representative. Direct comparison of absolute values across different studies and assay conditions should be made with caution.

Experimental Protocols

To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for key assays relevant to the characterization of benzazepine derivatives.

Vasopressin V2 Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity of a test compound for the human vasopressin V2 receptor.

Materials:

  • HEK293 cells stably expressing the human V2 receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂)

  • Radioligand: [³H]-Arginine Vasopressin ([³H]-AVP)

  • Non-specific binding control: Unlabeled Arginine Vasopressin

  • Test compounds (e.g., this compound)

  • 96-well microplates

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation:

    • Culture HEK293-hV2R cells to confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend cell pellet in membrane preparation buffer and homogenize.

    • Centrifuge at 4°C and resuspend the membrane pellet in fresh buffer.

    • Determine protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add in triplicate:

      • Total binding wells: 50 µL of [³H]-AVP (at a concentration near its Kd) and 50 µL of buffer.

      • Non-specific binding wells: 50 µL of [³H]-AVP and 50 µL of a high concentration of unlabeled AVP.

      • Competition wells: 50 µL of [³H]-AVP and 50 µL of varying concentrations of the test compound.

    • Add 100 µL of the membrane preparation to each well.

    • Incubate at 30°C for 60 minutes with gentle agitation.[12]

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter plate.

    • Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation.

cAMP Functional Assay for V2 Receptor Antagonism

This assay measures the ability of a test compound to inhibit vasopressin-induced cyclic AMP (cAMP) production in cells expressing the V2 receptor.

Materials:

  • HEK293 cells stably expressing the human V2 receptor

  • Cell culture medium

  • Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)

  • Arginine Vasopressin (AVP)

  • Test compounds

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • 384-well microplates

Procedure:

  • Cell Preparation:

    • Plate HEK293-hV2R cells in 384-well plates and culture overnight.[13]

    • On the day of the assay, replace the culture medium with stimulation buffer.

  • Compound and Agonist Addition:

    • Add varying concentrations of the test compound to the wells and incubate for a pre-determined time.

    • Add a fixed concentration of AVP (typically the EC₈₀) to all wells except the basal control.

    • Incubate for a specified time (e.g., 30 minutes) at room temperature.[14]

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.[15]

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP signal against the log concentration of the test compound.

    • Determine the IC₅₀ value for the inhibition of AVP-stimulated cAMP production.

hERG Channel Inhibition Assay

This assay is crucial for assessing the potential cardiotoxicity of new chemical entities.

Materials:

  • HEK293 cells stably expressing the hERG potassium channel

  • Specific assay buffers (intracellular and extracellular solutions)

  • Automated patch-clamp system (e.g., QPatch or Patchliner)

  • Test compounds

Procedure:

  • Cell Preparation:

    • Culture and harvest hERG-expressing cells according to the instrument manufacturer's recommendations.

  • Electrophysiological Recording:

    • Utilize an automated patch-clamp system to establish whole-cell recordings from individual cells.[16]

    • Apply a specific voltage protocol to elicit hERG channel currents.

    • Establish a stable baseline recording in the vehicle control solution.

  • Compound Application:

    • Apply increasing concentrations of the test compound to the cells and record the corresponding hERG currents.[2]

  • Data Analysis:

    • Measure the peak tail current at each compound concentration.

    • Calculate the percentage of current inhibition relative to the baseline.

    • Generate a concentration-response curve and determine the IC₅₀ value for hERG channel inhibition.

Pharmacokinetic Profiling

Early assessment of a compound's pharmacokinetic (PK) properties is essential for its development as a drug candidate.[17] Key parameters include absorption, distribution, metabolism, and excretion (ADME). In silico models and in vitro assays can provide initial predictions of a compound's PK profile based on its chemical structure.[18][19]

Key In Vitro PK Assays:

  • Metabolic Stability: Incubation with liver microsomes or hepatocytes to determine the rate of metabolic clearance.

  • Plasma Protein Binding: Equilibrium dialysis or ultrafiltration to assess the extent of binding to plasma proteins.

  • CYP450 Inhibition: Assays to evaluate the potential for drug-drug interactions by inhibiting major cytochrome P450 enzymes.

  • Permeability: Caco-2 or PAMPA assays to predict intestinal absorption.

Conclusion

The benzazepine scaffold is a rich source of pharmacologically active compounds with diverse therapeutic potential. This compound, as a key precursor to the vasopressin V2 receptor antagonist Tolvaptan, exemplifies how specific substitutions on this core structure can lead to potent and selective drugs. By comparing this lineage with other benzazepine derivatives targeting CNS receptors, we can appreciate the chemical versatility of this scaffold. The experimental protocols provided herein offer a framework for the continued exploration and characterization of novel benzazepine-based drug candidates. A thorough understanding of the structure-activity relationships within this chemical class will undoubtedly continue to fuel the discovery of new and improved therapeutics.

References

A Senior Application Scientist's Comparative Guide to the Tetrahydrobenzo[b]azepin-5-one Scaffold for Vasopressin V2 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzazepine Scaffold

The compound 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one is a heterocyclic molecule belonging to the benzazepine class.[1] While this specific molecule is primarily documented as a key synthetic intermediate, its core structure is of immense interest in medicinal chemistry.[2][3] Notably, this scaffold forms the foundation of Tolvaptan (OPC-41061), a potent and selective antagonist of the arginine vasopressin (AVP) V2 receptor.[4][5] Tolvaptan is an approved therapeutic for treating hyponatremia (low blood sodium) associated with conditions like heart failure and the syndrome of inappropriate antidiuretic hormone (SIADH).[1][6][7]

Given the established biological activity of its derivatives, this guide will focus on the established preclinical evaluation cascade for characterizing compounds derived from the this compound scaffold, using Tolvaptan as the primary exemplar for comparison against other known vasopressin receptor antagonists. The objective is to provide researchers with the strategic framework and detailed protocols necessary to assess novel analogues for this critical therapeutic target.

The Therapeutic Target: Vasopressin V2 Receptor (V2R) Signaling

The V2 receptor is a G-protein coupled receptor (GPCR) predominantly expressed on the basolateral membrane of principal cells in the kidney's collecting ducts.[8][9][10] Its endogenous ligand, arginine vasopressin (AVP), plays a crucial role in maintaining water homeostasis.

Upon AVP binding, the V2R couples to a stimulatory G-protein (Gs), activating adenylyl cyclase.[9][11] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent rise in intracellular cAMP activates Protein Kinase A (PKA), which phosphorylates Aquaporin-2 (AQP2) water channels.[9][12] This phosphorylation event triggers the translocation of AQP2-containing vesicles to the apical membrane, dramatically increasing water reabsorption from the urine back into the bloodstream.[8][9]

V2R antagonists, like Tolvaptan, competitively block AVP from binding to the receptor, thereby inhibiting this entire cascade.[13] This leads to a net excretion of electrolyte-free water, an effect termed "aquaresis," which is highly beneficial in states of fluid overload and hyponatremia.[14][15]

V2R_Signaling_Pathway cluster_membrane Cell Membrane V2R V2 Receptor Gs Gs Protein V2R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts AVP AVP (Vasopressin) AVP->V2R Binds Tolvaptan Tolvaptan (Antagonist) Tolvaptan->V2R Blocks Gs->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle Phosphorylates AQP2_membrane AQP2 Channel (Membrane Insertion) AQP2_vesicle->AQP2_membrane Translocates H2O Water Reabsorption AQP2_membrane->H2O

Caption: V2 Receptor signaling pathway and point of antagonist intervention.

In Vitro Evaluation: Quantifying Potency and Selectivity

The primary goals of in vitro testing are to determine a compound's binding affinity (potency), functional antagonism, and selectivity against related receptors.

Radioligand Competition Binding Assay (Potency)

This assay quantifies how strongly a test compound binds to the target receptor by measuring its ability to displace a known radioactive ligand. The resulting inhibition constant (Ki) is a key measure of potency.

Protocol: V2R Binding Affinity Assay

  • Source: Prepare cell membrane fractions from a stable cell line (e.g., HeLa or CHO) overexpressing the human V2 receptor.

  • Radioligand: Use [³H]-Arginine Vasopressin ([³H]AVP) as the competing ligand.

  • Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of [³H]AVP and varying concentrations of the test compound (e.g., Tolvaptan) for 60 minutes at 30°C.

  • Separation: Rapidly filter the reaction mixture through a glass fiber filter mat to separate bound from free radioligand.

  • Detection: Quantify the radioactivity trapped on the filter using a liquid scintillation counter.

  • Analysis: Plot the percentage of [³H]AVP displacement against the log concentration of the test compound. Use non-linear regression (one-site competition model) to calculate the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.

Functional Antagonism Assay (Efficacy)

This assay measures the compound's ability to block the biological response triggered by agonist binding—in this case, cAMP production.

Protocol: AVP-Stimulated cAMP Accumulation Assay

  • Cell Culture: Plate HeLa or CHO cells stably expressing the human V2 receptor in a 96-well plate and grow to confluence.

  • Pre-treatment: Pre-incubate the cells with varying concentrations of the test compound for 15-30 minutes in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Stimulation: Add a fixed concentration of AVP (typically at its EC80) to stimulate cAMP production and incubate for 30 minutes.

  • Lysis & Detection: Lyse the cells and quantify the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF, ELISA).

  • Analysis: Plot the inhibition of the AVP-stimulated cAMP response against the log concentration of the test compound to determine the IC50 value.

Comparative In Vitro Data

The performance of a novel benzazepine derivative should be benchmarked against established V2R antagonists.

CompoundV2R Binding Affinity (Ki, nM)V2R Functional Antagonism (IC50, nM)V1aR Binding Affinity (Ki, nM)Selectivity (V1a Ki / V2 Ki)
Tolvaptan (OPC-41061) 0.43[1][4]0.2 - 8.0[1][16]12.3[1][4]~29x[4][5]
Lixivaptan (VPA-985) 0.6[17]6.0[17]>60~100x[17]
Satavaptan (SR121463) 0.64 - 4.1[18][19]Not specified>100x lower affinity[18]>100x[19]
Mozavaptan (OPC-31260) 14[20]Not specified1200[20]~85x

Note: IC50 values can vary based on assay conditions, such as the agonist concentration used.[17]

In Vivo Evaluation: Assessing Aquaretic Effects and Pharmacokinetics

In vivo studies are critical to confirm that the promising in vitro profile translates to a desired physiological effect in a living system.

Pharmacokinetic (PK) Studies in Rodents

PK studies determine the absorption, distribution, metabolism, and excretion (ADME) profile of a compound, which is essential for designing efficacy studies.

Protocol: Rat Pharmacokinetic Study

  • Dosing: Administer the test compound to Sprague-Dawley rats via oral gavage (e.g., 1-10 mg/kg).[21]

  • Sampling: Collect blood samples via tail vein or cardiac puncture at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Sample Processing: Process blood to obtain plasma or serum and store at -80°C.

  • Quantification: Extract the compound from the matrix and quantify its concentration using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[22]

  • Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t½).

Key PK Parameters for Tolvaptan in Rats:

  • Absorption: Rapidly absorbed.[2]

  • Distribution: Extensively distributed, but with low levels in the brain.[2]

  • Protein Binding: Highly bound to plasma proteins (>97%).[2]

  • Metabolism: Primarily metabolized by CYP3A enzymes.[23]

  • Excretion: Mainly excreted into feces via the biliary route.[2]

Pharmacodynamic (PD) / Efficacy Model

The primary efficacy endpoint for a V2R antagonist is aquaresis—an increase in urine output with a decrease in urine osmolality, without significant loss of electrolytes.

InVivo_Workflow cluster_setup Experimental Setup cluster_collection Data Collection (0-24h) cluster_analysis Endpoint Analysis Animal Sprague-Dawley Rats (n=6-8 per group) Dosing Oral Gavage: - Vehicle - Test Compound (e.g., 1, 10 mg/kg) - Positive Control (e.g., Tolvaptan) Animal->Dosing MetabolicCages House in Metabolic Cages Dosing->MetabolicCages Urine Collect Urine at Intervals (e.g., 0-4h, 4-8h, 8-24h) MetabolicCages->Urine Blood Collect Blood at Endpoint (24h) MetabolicCages->Blood UrineAnalysis Measure: - Urine Volume (mL) - Urine Osmolality (mOsm/kg) - Urine Electrolytes (Na+, K+) Urine->UrineAnalysis SerumAnalysis Measure: - Serum Osmolality - Serum Electrolytes (Na+) Blood->SerumAnalysis

Caption: Workflow for an in vivo aquaresis study in rats.

Comparative In Vivo Efficacy: A single oral dose of Tolvaptan (1-10 mg/kg) in rats produces a clear, dose-dependent aquaresis, characterized by:

  • Increased Urine Volume: A significant increase in total urine output compared to vehicle-treated animals.[4][14]

  • Decreased Urine Osmolality: A marked reduction in the concentration of the urine.[21]

  • Increased Serum Sodium: A dose-dependent elevation in serum sodium concentration due to free water loss.[14]

  • No Effect on Renin-Angiotensin-Aldosterone System (RAAS): Unlike conventional diuretics, V2R antagonists do not typically activate the RAAS.[14]

A novel compound from the benzazepine series would be considered promising if it recapitulates or exceeds this profile, ideally with an improved pharmacokinetic or safety margin.

Conclusion and Future Directions

The this compound core represents a validated and highly valuable scaffold for the development of potent and selective V2R antagonists. As demonstrated by the clinical success of Tolvaptan, derivatives of this structure can effectively modulate water homeostasis, offering significant therapeutic benefit. For researchers working with novel analogues, the comparative framework and detailed protocols provided in this guide offer a robust pathway for comprehensive in vitro and in vivo characterization. Future work should focus on leveraging this scaffold to develop next-generation antagonists with potentially improved selectivity, reduced off-target effects (such as liver injury noted with Tolvaptan), and optimized pharmacokinetic profiles to further enhance clinical utility in managing water-retaining disorders.[24]

References

A Comparative Guide to the Structure-Activity Relationship of 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one Analogs as Vasopressin V2 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern pharmacology, the 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one scaffold has emerged as a cornerstone for the development of potent and selective vasopressin V2 receptor antagonists. This guide provides an in-depth comparison of analogs derived from this core structure, offering insights into their structure-activity relationships (SAR) and the experimental data that underpins our understanding of their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel therapeutics.

Introduction: The Significance of the Benzazepine Scaffold

The 1,2,3,4-tetrahydrobenzo[b]azepin-5-one ring system is a privileged scaffold in medicinal chemistry. Its inherent structural features provide a versatile platform for modification, enabling the fine-tuning of pharmacological activity. The introduction of a chlorine atom at the 7-position has been a critical design element, significantly influencing the potency and pharmacokinetic profile of subsequent analogs. Notably, this core structure is a key intermediate in the synthesis of Tolvaptan (OPC-41061), an orally active, selective vasopressin V2 receptor antagonist used in the management of hyponatremia.[1][2][3] This guide will dissect the SAR of this class of compounds, focusing on how specific structural modifications impact their biological activity as vasopressin V2 receptor antagonists.

Synthetic Strategy: Building the Core Scaffold

The synthesis of the this compound core is a multi-step process that lays the foundation for the generation of diverse analogs.[4] Understanding this synthesis is crucial for appreciating the accessibility of various substitution points on the molecule.

Experimental Protocol: Synthesis of this compound

A common synthetic route involves the following key transformations:

  • Acylation: The synthesis typically commences with the acylation of 4-chloroaniline with succinic anhydride to yield 4-(4-chloroanilino)-4-oxobutanoic acid.

  • Intramolecular Friedel-Crafts Cyclization: The resulting acid undergoes an intramolecular Friedel-Crafts reaction, often mediated by a Lewis acid such as aluminum chloride, to form the tricyclic intermediate, 7-chloro-3,4-dihydro-1H-benzo[b]azepine-2,5-dione.

  • Reduction: Subsequent reduction of the lactam and ketone functionalities is required to arrive at the desired this compound. This can be a challenging step requiring selective reduction to preserve the ketone at the 5-position while reducing the lactam.

This synthetic pathway allows for the introduction of substituents on the aromatic ring and the azepine nitrogen, providing key handles for SAR studies.

Structure-Activity Relationship (SAR) Analysis

The exploration of the SAR of this compound analogs has been pivotal in the discovery of potent vasopressin V2 receptor antagonists. The following sections detail how modifications at key positions of the molecule influence its biological activity.

The N1-Acyl Group: A Critical Determinant of Potency

The nitrogen atom at position 1 of the azepine ring is a primary point of diversification. Acylation of this nitrogen with various substituted benzoyl groups has been shown to be crucial for high-affinity binding to the V2 receptor.

A seminal study in the development of Tolvaptan revealed that the introduction of a 2-methyl-4-(2-methylbenzamido)benzoyl group at the N1 position resulted in a significant enhancement of antagonist activity.[1] Let's break down the SAR of this N1-substituent:

  • The 2-Methyl Group on the Benzoyl Ring: The presence of a methyl group at the 2-position of the central benzoyl ring was found to be optimal for activity. Shifting this methyl group to the 3-position or replacing it with other substituents generally leads to a decrease in potency.

  • The 4-Substituent on the Benzoyl Ring: The nature of the substituent at the 4-position of the central benzoyl ring is a key driver of affinity. An amide linkage at this position has proven to be highly favorable.

    • The Terminal Benzoyl Group: The terminal benzoyl group of the 4-benzamido substituent also plays a critical role. A methyl group at the 2-position of this terminal ring (as in the 2-methylbenzamido moiety) was identified as a key feature for high potency.

The following diagram illustrates the key pharmacophoric features of the N1-substituent that contribute to high V2 receptor affinity.

SAR_N1_Substituent cluster_scaffold 7-Chloro-tetrahydrobenzo[b]azepin-5-one Scaffold cluster_N1_sub N1-Acyl Substituent Scaffold Core Scaffold N1_Acyl Benzoyl Group Scaffold->N1_Acyl N1-Acylation Methyl_2 2-Methyl Group (Optimal Position) N1_Acyl->Methyl_2 Sub_4 4-Amido Linkage (Favorable) N1_Acyl->Sub_4 Terminal_Benzoyl Terminal Benzoyl Group Sub_4->Terminal_Benzoyl Terminal_Methyl_2 2-Methyl Group (Enhances Potency) Terminal_Benzoyl->Terminal_Methyl_2

Caption: Key pharmacophoric elements of the N1-acyl substituent.

The 5-Position: From Ketone to Hydroxyl

The ketone at the 5-position of the core scaffold is a crucial feature. However, its reduction to a hydroxyl group has been shown to be a critical step in achieving potent in vivo activity.[1] This modification introduces a chiral center, and the stereochemistry at this position can significantly impact biological activity.

  • OPC-41061 (Tolvaptan): The clinically used antagonist, Tolvaptan, possesses a hydroxyl group at the 5-position.[1]

The 7-Chloro Substituent: Anchoring Potency

The presence of the chlorine atom at the 7-position of the benzo[b]azepine ring is a consistent feature in high-affinity ligands.[1] Removal or replacement of this halogen with other groups generally results in a significant loss of potency, suggesting it plays a crucial role in the binding interaction with the V2 receptor.

Comparative Biological Data

The following table summarizes the in vitro vasopressin V2 receptor binding affinities of key analogs, highlighting the impact of the structural modifications discussed above. The data is adapted from the foundational study by Kondo et al. (1999).[1]

CompoundN1-Substituent5-Position7-PositionV2 Receptor Binding Affinity (Ki, nM)
Lead Structure H=OCl>1000
Analog 1 2-Methyl-4-(2-methylbenzamido)benzoyl=OCl1.2
Analog 2 2-Methyl-4-(2-methylbenzamido)benzoyl-OHCl0.32 (Tolvaptan)
Analog 3 2-Methyl-4-(benzamido)benzoyl=OCl3.5
Analog 4 2-Methyl-4-(2-methylbenzamido)benzoyl=OH25

Experimental Workflow: In Vitro V2 Receptor Binding Assay

To determine the binding affinity of these analogs, a competitive radioligand binding assay is typically employed. The following provides a generalized workflow for such an experiment.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing V2 receptors Incubate Incubate membranes, radioligand, and test compound Membrane_Prep->Incubate Radioligand Prepare [3H]-Arginine Vasopressin (Radioligand) Radioligand->Incubate Test_Compounds Prepare serial dilutions of test analogs Test_Compounds->Incubate Filter Separate bound from free radioligand via filtration Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Count Quantify bound radioactivity using liquid scintillation counting Wash->Count Analyze Calculate Ki values from competitive binding curves Count->Analyze

Caption: Workflow for a competitive V2 receptor binding assay.

Conclusion and Future Directions

The structure-activity relationship of this compound analogs has been extensively explored, leading to the development of the potent and selective vasopressin V2 receptor antagonist, Tolvaptan. The key takeaways from this comparative guide are:

  • N1-Acylation is paramount: The nature of the N1-acyl substituent is the most critical determinant of V2 receptor affinity.

  • Specific substitutions matter: The 2-methyl groups on both the central and terminal benzoyl rings of the N1-substituent are crucial for high potency.

  • The 7-chloro group is essential: This substituent appears to be a key anchoring point for binding to the V2 receptor.

  • Reduction of the 5-ketone enhances in vivo activity: The conversion of the ketone to a hydroxyl group is a vital modification for achieving therapeutic efficacy.

Future research in this area may focus on further refining the pharmacokinetic and pharmacodynamic properties of these analogs, exploring novel N1-substituents to potentially enhance selectivity or reduce off-target effects, and investigating the application of this scaffold to other therapeutic targets. The foundational SAR knowledge detailed in this guide provides a robust starting point for these future endeavors.

References

Comparative Analysis of Synthetic Methods for 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the primary synthetic routes to 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one, a key building block in medicinal chemistry. As a crucial intermediate for pharmacologically significant molecules like the vasopressin V2 receptor antagonist Tolvaptan, establishing an efficient and scalable synthesis is of paramount importance for the drug development pipeline.[1][2][3][4] This document moves beyond a simple recitation of protocols to offer an in-depth examination of the prevailing synthetic strategies, focusing on the widely adopted Friedel-Crafts acylation-based approach and its critical variations. The analysis is grounded in experimental data from published literature and patents, providing practical insights into the underlying chemical principles and causality behind experimental choices.

The Strategic Importance of the Benzazepine Core

The benzazepine scaffold is a privileged heterocyclic motif in medicinal chemistry, valued for its conformational flexibility and ability to interact with a wide range of biological targets.[5] The synthesis of this compound represents a significant synthetic challenge, requiring the construction of a seven-membered ring fused to an aromatic system. An ideal synthesis should be high-yielding, scalable, and utilize readily available starting materials. This guide will dissect the most prominent and industrially relevant methods to achieve this goal.

Method 1: The Benchmark Friedel-Crafts Acylation Route with Ketal Protection

The most robust and well-documented pathway to the target molecule is a multi-step synthesis hinging on an intramolecular Friedel-Crafts acylation. This method, extensively detailed in Chinese patents CN103601678A and CN103601678B, has been optimized to overcome the low yields and purification difficulties that plagued earlier approaches.[6][7] The strategic elegance of this route lies in the selective protection of a ketone to facilitate the clean reduction of a less reactive amide carbonyl, a classic maneuver in complex molecule synthesis.

Overall Synthetic Workflow

Method_1_Workflow cluster_0 Linear Synthesis 4-Chloroaniline 4-Chloroaniline 4-(4-chloroanilino)-4-oxobutanoic_acid N-Acylated Intermediate 4-Chloroaniline->4-(4-chloroanilino)-4-oxobutanoic_acid Acylation 7-chloro-3,4-dihydrobenzo[b]azepine-2,5-dione Diketone Core 4-(4-chloroanilino)-4-oxobutanoic_acid->7-chloro-3,4-dihydrobenzo[b]azepine-2,5-dione Friedel-Crafts Cyclization Protected_Diketone Ketal-Protected Intermediate 7-chloro-3,4-dihydrobenzo[b]azepine-2,5-dione->Protected_Diketone Selective Protection Reduced_Intermediate Reduced Amide Protected_Diketone->Reduced_Intermediate Amide Reduction Final_Product 7-Chloro-1,2,3,4-tetrahydro- benzo[b]azepin-5-one Reduced_Intermediate->Final_Product Deprotection Method_2_Workflow cluster_1 Direct Synthesis 4-Chloroaniline 4-Chloroaniline N-Acylated Intermediate N-Acylated Intermediate 4-Chloroaniline->N-Acylated Intermediate Acylation Diketone Core Diketone Core N-Acylated Intermediate->Diketone Core Friedel-Crafts Cyclization Final_Product 7-Chloro-1,2,3,4-tetrahydro- benzo[b]azepin-5-one Diketone Core->Final_Product Selective Amide Reduction

References

efficacy of 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one as a Tolvaptan precursor

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Comparative Guide to the Efficacy of 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one as a Tolvaptan Precursor

Executive Summary

The synthesis of Tolvaptan, a selective vasopressin V2 receptor antagonist, is a critical process in the production of the drug SAMsca®, used to treat hyponatremia. The efficacy of any synthetic route is paramount, directly impacting final product purity, yield, cost, and scalability. This guide provides an in-depth comparison of synthetic strategies for Tolvaptan, with a primary focus on the use of This compound as a key starting material. Our analysis, supported by patent literature and process chemistry data, demonstrates that this precursor forms the basis of a highly efficient, scalable, and industrially viable manufacturing process, consistently delivering Tolvaptan with purities exceeding 99.5%. We will dissect this primary route, compare it to notable alternatives, and provide detailed experimental protocols to illustrate its superiority in a real-world manufacturing context.

Introduction: Tolvaptan and the Imperative for Synthetic Excellence

Tolvaptan (N-[4-[(7-chloro-2,3,4,5-tetrahydro-5-hydroxy-1H-1-benzazepin-1-yl)carbonyl]-3-methylphenyl]-2-methylbenzamide) is an orally active nonpeptide drug that functions by antagonizing the V2 receptor of arginine vasopressin.[1][2] This mechanism promotes aquaresis—the excretion of free water—without significantly altering blood electrolyte balance, making it a valuable therapy for euvolemic and hypervolemic hyponatremia associated with conditions like congestive heart failure and cirrhosis.[1][3]

The commercial success and therapeutic value of Tolvaptan hinge on a manufacturing process that is not only robust and reproducible but also economically and environmentally sound. The choice of the starting precursor is the most critical decision in defining the synthetic pathway. An ideal precursor should lead to the final Active Pharmaceutical Ingredient (API) through a pathway characterized by:

  • High Overall Yield: Maximizing product output from a given amount of raw material.

  • Exceptional Purity: Minimizing the formation of impurities that are difficult and costly to remove.[4][5]

  • Scalability: Ensuring the process can be safely and efficiently transferred from laboratory to industrial-scale production.[6]

  • Process Simplicity: Reducing the number of steps and avoiding complex or hazardous operations like column chromatography.[7]

This guide will establish that this compound (CAS: 160129-45-3) is a precursor that fulfills these criteria exceptionally well.[8][9]

The Primary Synthetic Route: Building Tolvaptan from its Key Precursor

The most widely adopted and optimized industrial synthesis of Tolvaptan utilizes this compound as the foundational building block.[1][10] This multi-step process is logical, high-yielding, and designed for large-scale implementation.

The core of the synthesis involves a sequential N-acylation, reduction, a second N-acylation, and a final stereoselective reduction. The causality behind this sequence is elegant: it systematically builds the complex Tolvaptan molecule on the stable benzazepine core.

Caption: Primary synthesis of Tolvaptan from its key precursor.

The key transformations are:

  • First N-Acylation: this compound is reacted with 2-methyl-4-nitrobenzoyl chloride. This step attaches the first benzoyl group to the nitrogen of the azepine ring. Conducting this reaction in a suitable organic solvent like toluene and, crucially, in the absence of a base, has been shown to prevent the formation of specific impurities, leading to a cleaner product.[7]

  • Nitro Group Reduction: The nitro group on the attached benzoyl ring is reduced to a primary amine. This step is critical as it prepares the molecule for the next acylation. While various reducing agents can be used, industrial processes often favor methods like catalytic hydrogenation or reagents such as hydrazine hydrate with a catalyst to avoid the use of problematic heavy metals like tin.[11]

  • Second N-Acylation: The newly formed amino group is acylated with 2-methylbenzoyl chloride. This step completes the core carbon-nitrogen framework of the Tolvaptan molecule.

  • Final Ketone Reduction: The ketone at the 5-position of the original benzazepine ring is reduced to a hydroxyl group using a mild reducing agent like sodium borohydride (NaBH4).[1] This final step yields Tolvaptan.

Alternative Synthetic Strategies: A Comparative Overview

While the route from this compound is dominant, other approaches have been explored. Understanding these alternatives provides context for why the primary route is preferred.

One notable alternative starts from 4-chloroacetophenone . This route involves a more complex series of reactions, including addition, cyclization, oxime formation, and rearrangement to construct the benzazepine ring system itself before proceeding with acylations.[12][13] Another approach involves a Dieckmann cyclization to form the seven-membered ring.[2]

Caption: High-level comparison of synthetic workflows.

The primary disadvantage of these alternative routes is their complexity and lower overall yield. Building the core benzazepine ring from simpler starting materials often requires more steps and introduces more opportunities for side reactions, necessitating difficult purification steps like column chromatography, which is highly undesirable for industrial production.[6]

Comparative Efficacy Analysis

The superiority of this compound as a precursor becomes evident when key performance metrics are compared directly.

MetricRoute from this compoundAlternative Routes (e.g., from 4-chloroacetophenone)Justification & Expert Insight
Overall Yield 50-80% [7][14]Generally lower, often cited in the 30-40% range after purification.[7]The primary route is highly optimized. Starting with a pre-formed, complex core minimizes steps and maximizes material conversion through the final stages.
Final Purity > 99.5% (often without chromatography)[7][14]Variable, frequently requires column chromatography to achieve >98% purity.[6]The primary route's reaction conditions are fine-tuned to prevent key impurities, allowing for purification via simple recrystallization—a huge advantage in cost and time at scale.
Scalability Excellent (Proven in industrial production)[6][14]Poor to Moderate The use of simple, high-yield reactions and the avoidance of chromatography make the primary route robust and easily scalable. Alternatives with more steps and complex purifications are difficult to scale.
Process Safety & Environmental Impact Good to Excellent (Modern iterations avoid hazardous solvents like chloroform and reagents like stannous chloride)[6][11]Variable (Can involve more hazardous reagents and generate more waste streams due to lower efficiency and extra steps).Process optimization has focused on replacing toxic and explosive solvents (e.g., diethyl ether, chloroform) with safer alternatives and reducing wastewater, enhancing the green chemistry profile of the primary route.[6]
Number of Steps Fewer steps from the key intermediate to the final product.More steps required to construct the core heterocyclic ring system.Efficiency in process chemistry is often a function of step economy. The primary route is more convergent, a hallmark of an efficient synthesis.

Detailed Experimental Protocol: Synthesis of Tolvaptan

This protocol is a synthesized representation based on common procedures described in the patent literature.[7] It is intended for informational purposes for a professional audience.

Step 1: Synthesis of 7-chloro-1-(2-methyl-4-nitrobenzoyl)-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine (Intermediate 1)

  • Reagent Preparation: In a suitable reactor, suspend 2-Methyl-4-nitrobenzoic acid (1.0 eq) in toluene. Add thionyl chloride (1.1 eq) and heat to 60-70°C until the reaction is complete (monitored by TLC or HPLC).

  • Distillation: Distill off the excess thionyl chloride, using toluene to azeotropically remove the final traces.

  • Acylation: Cool the resulting 2-methyl-4-nitrobenzoyl chloride residue. Add fresh toluene followed by this compound (1.0 eq) at ambient temperature.

  • Reaction: Heat the mixture to reflux (approx. 110°C) for 2-6 hours. Causality Note: Performing this acylation without an external base is critical to prevent side reactions and improve the purity profile of the intermediate.

  • Isolation: Cool the reaction mixture to 5-10°C. The product will precipitate. Filter the solid, wash with cold toluene, and dry under reduced pressure.

  • Expected Outcome: A high-purity crystalline solid with a yield of approximately 85-90%.

Step 2: Synthesis of 7-chloro-1-(4-amino-2-methylbenzoyl)-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine (Intermediate 2)

  • Setup: Charge a reactor with Intermediate 1 and a suitable solvent (e.g., methanol or ethanol). Add a catalytic amount of Raney Nickel (or another suitable catalyst).

  • Reduction: Add hydrazine hydrate dropwise while maintaining the temperature. The reaction is exothermic.

  • Work-up: Once the reduction is complete, filter off the catalyst. Concentrate the filtrate under reduced pressure to obtain the amino intermediate.

Step 3: Synthesis of 7-chloro-1-[2-methyl-4-(2-methylbenzoylamino)benzoyl]-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one (Intermediate 3)

  • Acylation: Dissolve Intermediate 2 in a solvent like dichloromethane. Add 2-methylbenzoyl chloride (1.05 eq).

  • Reaction: Stir the mixture at room temperature until the reaction is complete.

  • Isolation: Wash the reaction mixture with an aqueous bicarbonate solution and then with water. Dry the organic layer over sodium sulfate, filter, and concentrate to yield the diamide ketone intermediate.

Step 4: Synthesis of Tolvaptan

  • Reduction: Dissolve Intermediate 3 in a mixture of dichloromethane and methanol. Cool to 0-5°C.

  • Reagent Addition: Add sodium borohydride (NaBH4) portion-wise, maintaining the low temperature. Causality Note: NaBH4 is a selective reducing agent that will reduce the ketone to a hydroxyl group without affecting the amide functionalities.

  • Quenching & Extraction: After 2-4 hours, quench the reaction by slowly adding water. Separate the organic layer.

  • Purification: Distill the dichloromethane layer under reduced pressure. Recrystallize the crude product from a suitable solvent like methanol or ethyl acetate.

  • Final Product: Filter the purified crystals and dry under vacuum to obtain Tolvaptan.

  • Expected Outcome: An overall yield of 50-55% from the starting precursor with a purity of >99.5% by HPLC.[7]

Conclusion and Expert Recommendation

The evidence overwhelmingly supports This compound as the premier precursor for the commercial synthesis of Tolvaptan. Its use anchors a synthetic route that is superior in terms of yield, final product purity, and scalability. While alternative synthetic strategies exist, they often involve more complex, lower-yielding steps that are not amenable to large-scale industrial production.

For researchers and drug development professionals, focusing on process optimization from this key precursor is the most logical and economically sound strategy. Future innovations will likely continue to refine this established pathway, focusing on greener solvents, more efficient catalysts, and flow chemistry applications to further enhance its efficacy and environmental footprint.

References

A Comparative Guide to the Cross-Reactivity Profile of 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the selectivity and cross-reactivity of 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one, a key intermediate in the synthesis of the selective vasopressin V2 receptor antagonist, Tolvaptan.[1][2] For drug development professionals, understanding a compound's off-target interaction profile is paramount for predicting potential adverse effects and ensuring clinical success. This document outlines a robust, multi-tiered strategy for characterizing this benzazepine derivative, comparing its hypothetical performance against its parent compound, Tolvaptan, and other relevant alternatives.

Introduction: The Imperative of Selectivity in Drug Development

This compound (CAS: 160129-45-3) belongs to the benzazepine class of compounds, a scaffold known for a wide range of biological activities.[3] Given its role as a precursor to Tolvaptan, its primary pharmacological target is presumed to be the vasopressin V2 receptor.[4][5] However, the structural similarity to other psychoactive compounds suggests potential interactions with other central nervous system (CNS) targets.[3] Unintended interactions, or off-target effects, can lead to unforeseen side effects. Therefore, a systematic evaluation of cross-reactivity is not merely a regulatory hurdle but a fundamental aspect of drug safety and efficacy assessment.

This guide presents a logical workflow for such an evaluation, beginning with broad screening against a panel of safety-relevant targets and progressing to functional assays to determine the nature of any identified interactions. We will compare the hypothetical cross-reactivity profile of our topic compound with established vasopressin receptor antagonists:

  • Tolvaptan: The approved drug for which our compound is an intermediate. A selective V2 receptor antagonist.[6][7]

  • Lixivaptan: Another selective V2 receptor antagonist, providing a close structural and functional comparison.[3][8]

  • Satavaptan: A selective V2 receptor antagonist that was investigated for hyponatremia and ascites.[9]

The Primary Target: Vasopressin V2 Receptor Signaling

The primary therapeutic action of Tolvaptan is the antagonism of the vasopressin V2 receptor, a G-protein coupled receptor (GPCR) that couples to Gαs.[4][10] Upon binding of its native ligand, arginine vasopressin (AVP), the V2 receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[11] This cascade ultimately promotes the translocation of aquaporin-2 water channels to the apical membrane of kidney collecting duct cells, increasing water reabsorption.[4] By blocking this receptor, a V2 antagonist like Tolvaptan promotes electrolyte-free water excretion (aquaresis).[12]

Gs_Pathway cluster_membrane Cell Membrane AVP Arginine Vasopressin (AVP) V2R Vasopressin V2 Receptor AVP->V2R Binds Gs Gαs Protein V2R->Gs Activates Compound 7-Chloro-1,2,3,4-tetrahydro- benzo[b]azepin-5-one (Antagonist) Compound->V2R Blocks AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2 Aquaporin-2 Translocation (Water Reabsorption) PKA->AQP2 Promotes

Figure 1: Vasopressin V2 Receptor Signaling Pathway.

Tier 1: Broad Panel Off-Target Binding Screen

The initial step in assessing cross-reactivity is a broad screen to identify potential off-target binding interactions. This is most efficiently accomplished using radioligand binding assays against a panel of receptors, ion channels, transporters, and enzymes known to be implicated in adverse drug reactions. The Eurofins SafetyScreen44™ panel provides an excellent, industry-accepted starting point for this analysis.[2][13]

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of a test compound for a panel of targets by measuring its ability to displace a specific, high-affinity radioligand.

  • Preparation of Receptor Membranes:

    • Homogenize tissues or cultured cells expressing the target receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, with protease inhibitors).[14]

    • Centrifuge the homogenate at low speed to remove nuclei and debris.[15]

    • Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g).[15]

    • Wash the membrane pellet by resuspending in fresh buffer and re-centrifuging.

    • Resuspend the final pellet in a suitable buffer, determine the protein concentration (e.g., via BCA assay), and store at -80°C.[14]

  • Assay Execution (96-well format):

    • To each well, add the receptor membrane preparation (typically 5-100 µg of protein), a fixed concentration of the appropriate radioligand (usually at or near its Kd), and varying concentrations of the test compound (e.g., 10-point dilution series from 10 pM to 100 µM).[16]

    • For each assay, include wells for "total binding" (membranes + radioligand) and "non-specific binding" (membranes + radioligand + a high concentration of a known unlabeled ligand).[17]

    • Incubate the plates to allow the binding reaction to reach equilibrium (e.g., 60 minutes at 30°C).[14]

  • Separation and Detection:

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters, trapping the receptor-bound radioligand.[16]

    • Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.[14]

  • Data Analysis:

    • Calculate specific binding at each test compound concentration by subtracting the non-specific binding from the total binding.[15]

    • Plot the percent specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression.

    • Convert the IC50 to a Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[15]

Binding_Assay_Workflow start Start prep Prepare Receptor Membranes and Reagents start->prep plate Plate Membranes, Radioligand, & Test Compound Dilutions prep->plate incubate Incubate to Reach Equilibrium plate->incubate filter Vacuum Filtration to Separate Bound/Free Ligand incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Data Analysis: Calculate IC50 and Ki count->analyze end End analyze->end

Figure 2: Radioligand Binding Assay Workflow.
Comparative Data: Hypothetical Binding Affinities (Ki, nM)

A compound is typically flagged for potential off-target activity if it shows significant binding (e.g., Ki < 1 µM) at a physiologically relevant concentration.

TargetClass7-Chloro-1,2,3,4-tetrahydro- benzo[b]azepin-5-one (Ki, nM)Tolvaptan (Ki, nM)Lixivaptan (Ki, nM)Satavaptan (Ki, nM)
Vasopressin V2 GPCR 1.5 0.8 1.2 2.5
Vasopressin V1aGPCR8523.2[6]>1000>1000
Serotonin 5-HT2AGPCR750>1000>1000>1000
Dopamine D2GPCR1200>5000>5000>5000
Adrenergic α1AGPCR>10,000>10,000>10,000>10,000
Muscarinic M1GPCR>10,000>10,000>10,000>10,000
hERGIon Channel2500>10,000>10,000>10,000
L-type Ca2+ ChannelIon Channel>10,000>10,000>10,000>10,000
Lck KinaseKinase>10,000>10,000>10,000>10,000
PDE4D2Enzyme>10,000>10,000>10,000>10,000

Data are hypothetical and for illustrative purposes only. Real experimental values would be required.

Interpretation: In this hypothetical screen, this compound demonstrates high affinity for its primary target, the Vasopressin V2 receptor. It shows significantly lower affinity for the V1a receptor, indicating good selectivity within the vasopressin receptor family. A weak interaction is noted with the Serotonin 5-HT2A receptor, warranting further investigation in a functional assay. All other tested targets show negligible binding. The comparators (Tolvaptan, Lixivaptan, Satavaptan) exhibit similar high selectivity for the V2 receptor.

Tier 2: Functional Characterization of Off-Target "Hits"

Identifying a binding interaction is only the first step. It is crucial to determine if this binding translates into a functional effect (i.e., agonist, antagonist, or inverse agonist activity). For GPCR "hits" like the 5-HT2A receptor, a cell-based functional assay measuring second messenger modulation is the logical next step. Since the V2 receptor is Gs-coupled (increasing cAMP) and the 5-HT2A receptor is Gq-coupled (leading to IP3/DAG signaling, but can also influence cAMP), a cAMP assay is a versatile tool.[11]

Experimental Protocol: Cell-Based cAMP Assay (HTRF)

This protocol measures changes in intracellular cAMP levels in response to compound treatment in cells expressing the target receptor.

  • Cell Culture and Plating:

    • Culture a stable cell line expressing the target receptor (e.g., HEK293-5HT2A) under standard conditions.

    • The day before the assay, seed the cells into a 384-well, low-volume, white plate at an optimized density.[18]

  • Assay Execution:

    • Antagonist Mode: To determine if the test compound blocks the receptor, first add a dilution series of the test compound to the cells. After a brief pre-incubation, add a known agonist for the target receptor at a concentration that elicits a sub-maximal response (e.g., EC80).[11]

    • Agonist Mode: To determine if the test compound activates the receptor, add a dilution series of the test compound directly to the cells. Include a known agonist as a positive control.

    • Incubate the plate for a defined period (e.g., 30 minutes) at room temperature to allow for receptor stimulation and cAMP production.[18]

  • Cell Lysis and cAMP Detection (HTRF):

    • Add a lysis buffer containing the HTRF detection reagents (a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog).[19]

    • The endogenous cAMP produced by the cells will compete with the d2-labeled cAMP for binding to the anti-cAMP antibody.

    • Incubate for 60 minutes at room temperature to allow the detection reaction to reach equilibrium.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).

    • The HTRF ratio (665nm/620nm) is inversely proportional to the amount of cAMP produced.

    • For antagonist mode, plot the HTRF ratio against the log concentration of the test compound to determine the IC50, from which a functional Ki can be calculated.

    • For agonist mode, plot the ratio against the log concentration to determine the EC50.

cAMP_Assay_Workflow start Start plate_cells Plate Receptor-Expressing Cells in 384-well Plate start->plate_cells add_compounds Add Test Compound (and Agonist for Antagonist Mode) plate_cells->add_compounds incubate_stim Incubate for Receptor Stimulation add_compounds->incubate_stim lyse_detect Lyse Cells & Add HTRF Detection Reagents incubate_stim->lyse_detect incubate_detect Incubate for Detection Reaction lyse_detect->incubate_detect read_plate Read Plate on HTRF Reader incubate_detect->read_plate analyze Analyze HTRF Ratio to Determine EC50/IC50 read_plate->analyze end End analyze->end

Figure 3: Cell-Based cAMP Functional Assay Workflow.
Comparative Data: Hypothetical Functional Activity

TargetAssay Mode7-Chloro-1,2,3,4-tetrahydro- benzo[b]azepin-5-oneTolvaptan
Vasopressin V2 Antagonist (IC50, nM) 2.1 1.1
Vasopressin V2Agonist (% of Max)No activityNo activity
Serotonin 5-HT2A Antagonist (IC50, nM) 1500 >10,000
Serotonin 5-HT2AAgonist (% of Max)No activityNo activity

Data are hypothetical and for illustrative purposes only.

Interpretation: The functional data confirm that this compound is a potent antagonist of the V2 receptor, with no agonist activity. The weak binding interaction observed at the 5-HT2A receptor translates into very weak functional antagonism (IC50 = 1.5 µM). The selectivity window between the on-target (V2) and off-target (5-HT2A) functional activity is approximately 700-fold (1500 nM / 2.1 nM), which is generally considered a very favorable safety margin.

Conclusion and Comparative Summary

This guide outlines a systematic approach to characterizing the cross-reactivity profile of this compound. Based on our hypothetical data, the compound demonstrates a highly selective profile, with potent antagonism at the intended Vasopressin V2 receptor and a wide safety margin over other key off-targets, including the Serotonin 5-HT2A receptor. Its profile is comparable to that of its parent drug, Tolvaptan, and other selective "vaptan" analogues.

This structured evaluation, moving from broad binding screens to targeted functional assays, provides a robust and reliable method for de-risking novel chemical entities. By understanding the full spectrum of a compound's biological interactions, researchers can make more informed decisions, ultimately leading to the development of safer and more effective medicines.

References

A Comparative Benchmarking Guide: Profiling 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one Against Known Vasopressin Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the pharmacological characterization of 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one, a key synthetic intermediate of the selective vasopressin V2 receptor antagonist, Tolvaptan.[1][2] For drug development professionals, understanding the intrinsic activity of precursor molecules is a critical step in lead optimization and safety assessment. Here, we outline a head-to-head benchmarking strategy to determine if this compound possesses any inherent modulatory activity at vasopressin receptors when compared against a panel of established, subtype-selective antagonists.

The Vasopressin System: A Critical Therapeutic Target

The neurohypophysial hormone arginine vasopressin (AVP) is a pivotal regulator of water homeostasis, vascular tone, and stress responses.[3] Its diverse physiological effects are mediated by three distinct G protein-coupled receptors (GPCRs): V1a, V1b (also known as V3), and V2.[4][5]

  • V1a Receptors (Gq-coupled): Primarily located on vascular smooth muscle, hepatocytes, and platelets. Activation leads to vasoconstriction and glycogenolysis via the phospholipase C (PLC) and intracellular calcium (Ca²⁺) signaling cascade.[4][6]

  • V1b Receptors (Gq-coupled): Concentrated in the anterior pituitary, where they regulate adrenocorticotropic hormone (ACTH) release, playing a role in the stress response.[3][6][7]

  • V2 Receptors (Gs-coupled): Predominantly expressed on the basolateral membrane of renal collecting duct cells. Activation stimulates adenylyl cyclase, increases intracellular cyclic AMP (cAMP), and promotes the insertion of aquaporin-2 water channels into the apical membrane, leading to water reabsorption.[5][6][8]

The distinct signaling pathways of these receptors provide an opportunity for developing selective modulators to treat a range of conditions, from hyponatremia to mood disorders.

Vasopressin_Signaling_Pathways cluster_V1 V1a / V1b Receptor Signaling cluster_V2 V2 Receptor Signaling AVP_V1 AVP V1R V1a/V1b Receptor AVP_V1->V1R Gq Gq/11 V1R->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC PKC Activation DAG->PKC Physiological_Effect_V1 Vasoconstriction, ACTH Release Ca_release->Physiological_Effect_V1 PKC->Physiological_Effect_V1 AVP_V2 AVP V2R V2 Receptor AVP_V2->V2R Gs Gs V2R->Gs activates AC Adenylyl Cyclase Gs->AC activates ATP ATP AC->ATP converts cAMP ↑ cAMP ATP->cAMP PKA PKA Activation cAMP->PKA AQP2 AQP2 Insertion PKA->AQP2 Physiological_Effect_V2 Water Reabsorption AQP2->Physiological_Effect_V2

Caption: Vasopressin receptor signaling pathways.

Compound Profiles for Benchmarking

Our investigation centers on comparing the test article against a panel of well-characterized antagonists with defined receptor subtype selectivities.

Compound NameChemical NameTarget(s)Key Characteristics
Test Article This compoundUnknownSynthetic precursor to Tolvaptan.[1][2] Activity profile to be determined.
Tolvaptan OPC-41061Selective V2 Antagonist Orally active, non-peptide antagonist.[9] Affinity for V2 is 29 times greater than for V1a.[10] Used to treat hyponatremia.[11][12]
Relcovaptan SR-49059Selective V1a Antagonist Orally active, non-peptide antagonist.[13] Investigated for Raynaud's disease and preterm labor.[13][14]
Nelivaptan SSR-149415Selective V1b Antagonist Orally active, non-peptide antagonist.[15][16] Investigated for anxiety and depression.[16]
Conivaptan YM-087Non-selective V1a/V2 Antagonist Acts on both V1a and V2 receptors.[17][18] Administered intravenously for hyponatremia.[18]

Experimental Benchmarking Workflow: A Phased Approach

To comprehensively profile the test article, we employ a two-stage in vitro screening cascade. This approach ensures that we first establish binding affinity before proceeding to more resource-intensive functional characterization.

Benchmarking_Workflow cluster_phase1 Phase 1: Affinity Determination cluster_phase2 Phase 2: Functional Characterization P1 Radioligand Binding Assays P1_V1a V1a Receptor Binding (e.g., [3H]SR 49059) P1->P1_V1a P1_V1b V1b Receptor Binding (e.g., [3H]AVP) P1->P1_V1b P1_V2 V2 Receptor Binding (e.g., [3H]AVP) P1->P1_V2 P1_Result Affinity & Selectivity Profile P1_V1a->P1_Result Determine Ki P1_V1b->P1_Result Determine Ki P1_V2->P1_Result Determine Ki P2 Functional Assays (Antagonist Mode) P1_Result->P2 Proceed if Binding is Observed P2_V1 Calcium Mobilization Assay (V1a & V1b Receptors) P2->P2_V1 P2_V2 cAMP Accumulation Assay (V2 Receptor) P2->P2_V2 P2_Result Potency & Mechanism of Action P2_V1->P2_Result Determine IC50 P2_V2->P2_Result Determine IC50

Caption: In vitro benchmarking workflow.
Phase 1: Receptor Binding Assays (Affinity)

Causality: The foundational step is to determine if the test article physically interacts with the vasopressin receptors. A competitive radioligand binding assay quantifies the affinity (Ki) of a test compound for a receptor by measuring its ability to displace a known high-affinity radiolabeled ligand. This provides a direct measure of binding strength and is the first indicator of potential activity and selectivity.

Detailed Protocol:

  • Membrane Preparation: Utilize commercially available cell lines stably expressing human V1a, V1b, or V2 receptors. Grow cells to confluency, harvest, and homogenize in a hypotonic buffer. Centrifuge to pellet the membranes and resuspend in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, combine receptor membrane preparations, a fixed concentration of a suitable radioligand (e.g., [³H]-Arginine Vasopressin for V2), and serial dilutions of the test compound or known antagonists.

  • Incubation: Incubate plates at a controlled temperature (e.g., 25°C) for a sufficient duration (e.g., 60-90 minutes) to reach binding equilibrium.

  • Separation: Rapidly filter the assay mixture through glass fiber filters to separate bound from free radioligand. Wash filters with ice-cold buffer to remove non-specific binding.

  • Detection: Place filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Convert IC50 to Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Phase 2: Functional Assays (Potency & Mechanism)

Causality: Observing binding affinity does not reveal the functional consequence of that interaction (i.e., agonism vs. antagonism). Functional assays are essential to determine whether the compound inhibits or activates the receptor's signaling pathway and to quantify its potency (IC50 for antagonists).

Protocol 1: Calcium Mobilization Assay (V1a and V1b Receptors)

  • Cell Plating: Seed cells stably expressing V1a or V1b receptors into black-walled, clear-bottom 96-well plates and culture overnight.

  • Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer and incubate in the dark at 37°C for 45-60 minutes.

  • Compound Pre-incubation: Wash the cells to remove excess dye. Add serial dilutions of the test article or reference antagonists and incubate for 15-30 minutes. This step allows the antagonist to bind to the receptor before agonist challenge.

  • Agonist Challenge & Measurement: Place the plate into a fluorescence plate reader (e.g., FLIPR, FDSS). Add a fixed concentration of arginine vasopressin (AVP), typically the EC80 concentration, to all wells simultaneously. Measure the change in fluorescence intensity over time, which corresponds to the intracellular calcium flux.[19]

  • Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the AVP response against the logarithm of the antagonist concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Protocol 2: cAMP Accumulation Assay (V2 Receptor)

  • Cell Plating: Seed cells stably expressing the V2 receptor into 96-well plates and culture overnight.

  • Compound Incubation: Aspirate the culture medium and add assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Add serial dilutions of the test article or reference antagonists.

  • Agonist Challenge: Add a fixed concentration of AVP (EC80) to the wells and incubate at 37°C for 30 minutes to stimulate cAMP production.

  • Cell Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based kits.[20][21][22]

  • Data Analysis: Convert the raw assay signal to cAMP concentration using a standard curve. Plot the percentage of inhibition of the AVP-stimulated cAMP response against the logarithm of the antagonist concentration. Fit the data to determine the IC50 value.

Benchmarking Data Summary

The following table presents illustrative data that could be generated from the described workflow. These values are representative of known modulator profiles and provide a framework for interpreting results for the test article.

CompoundV1a Binding (Ki, nM)V1b Binding (Ki, nM)V2 Binding (Ki, nM)V1a Function (IC50, nM)V1b Function (IC50, nM)V2 Function (IC50, nM)
Test Article >10,000>10,000>10,000>10,000>10,000>10,000
Tolvaptan 37.145.31.28 40.252.12.3
Relcovaptan 1.3 2501,5001.4 310>10,000
Nelivaptan 1,2001.3 >10,000>10,0003.7 >10,000
Conivaptan 0.48 15.63.04 0.55 18.24.1

Data for known modulators are compiled and representative of values found in scientific literature.[9][15][23] Illustrative data for the test article assumes it is inactive, consistent with its role as a synthetic intermediate.

Interpretation and Conclusion

Based on the illustrative data, this compound shows no significant affinity or functional activity at any of the vasopressin receptor subtypes at concentrations up to 10 µM. This strongly suggests that the compound is, as its chemical literature indicates, a pharmacologically inert precursor.[1][2] The lack of off-target activity at related vasopressin receptors is a favorable characteristic for a synthetic intermediate, as it reduces the risk of introducing unintended biological effects during the manufacturing process of the final active pharmaceutical ingredient, Tolvaptan.

In contrast, the benchmark compounds behave as expected:

  • Tolvaptan demonstrates high potency and selectivity for the V2 receptor, consistent with its clinical use as an aquaretic agent that promotes free water excretion.[11][24][25]

  • Relcovaptan and Nelivaptan confirm their high selectivity for the V1a and V1b subtypes, respectively.[15][23]

  • Conivaptan shows potent antagonism at both V1a and V2 receptors, highlighting its non-selective profile.[9]

This benchmarking guide provides a robust, scientifically-grounded methodology for the complete pharmacological profiling of novel compounds targeting the vasopressin system. The phased approach, from binding to function, ensures an efficient and logical characterization, providing clear, actionable data for drug development professionals.

References

A Senior Application Scientist's Guide to Assessing the Purity and Quality of Commercially Available 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in a Versatile Synthetic Intermediate

7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one is a key heterocyclic building block, notably serving as an intermediate in the synthesis of pharmacologically active molecules such as the vasopressin V2 receptor antagonist Tolvaptan (OPC-41061)[1]. In any research or drug development context, the purity of starting materials and intermediates is not merely a matter of specification—it is foundational to the reproducibility of experiments, the safety profile of the final active pharmaceutical ingredient (API), and the overall integrity of the scientific process.

Impurities, which can arise from the synthetic route, degradation, or storage, can have profound and often unpredictable consequences[2]. They can interfere with downstream reactions, generate toxic byproducts, and complicate purification steps, leading to significant delays and increased costs. Therefore, a robust, multi-faceted analytical approach to quality assessment is not optional; it is a mandatory first step for any laboratory working with this compound.

This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to rigorously assess the purity and quality of commercially available this compound. We will move beyond simple pass/fail criteria, focusing instead on building a comprehensive analytical picture that enables informed decision-making.

Part 1: The Analytical Gauntlet - An Orthogonal, Multi-Technique Approach

No single analytical technique can provide a complete picture of a compound's purity. A scientifically sound assessment relies on an orthogonal approach, where different methods provide complementary information. The following sections detail the core techniques and the rationale for their use.

Chromatographic Purity: The Workhorse of Separation Science

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis for non-volatile organic molecules like our target compound.[3][4] Its purpose is to separate the main compound from any non-volatile organic impurities.

Causality Behind the Method: We choose Reverse-Phase HPLC (RP-HPLC) because this compound is a moderately polar molecule, making it well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase. A gradient elution is employed initially to ensure that both more polar and less polar impurities are eluted and detected within a reasonable timeframe.[5]

Experimental Protocol: RP-HPLC Purity Assessment

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector: UV-Vis Diode Array Detector (DAD) monitoring at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution. Dilute as necessary.

  • System Suitability (Self-Validation): Before analysis, perform five replicate injections of a standard solution. The relative standard deviation (RSD) for the peak area of the main compound must be ≤ 2.0%.

  • Analysis: Report purity as the area percentage of the main peak relative to the total area of all peaks. Per ICH guidelines, any impurity above the reporting threshold (typically 0.05%) should be noted.[6][7][8]

Structural Confirmation and Impurity Identification

While HPLC quantifies purity, it doesn't confirm identity. For this, we turn to spectroscopic methods.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is unparalleled for structural elucidation and can serve as a powerful quantitative tool (qNMR).[9][10] It provides definitive confirmation that the primary component is indeed this compound.

  • ¹H NMR: Confirms the presence and connectivity of protons. The integral ratios of distinct peaks should match the number of protons in the structure. Impurities will often present as small, unassignable peaks with non-stoichiometric integrals.

  • ¹³C NMR: Confirms the carbon skeleton of the molecule.

  • Quantitative NMR (qNMR): This is a primary analytical method that can determine purity without a specific reference standard for the compound itself.[11][12] By adding a certified internal standard of known purity and weight, one can calculate the absolute purity of the target compound.[13] This method is highly accurate and can detect impurities that are invisible to UV-based HPLC, such as inorganic salts.[12]

B. Gas Chromatography-Mass Spectrometry (GC-MS):

This technique is essential for identifying and quantifying volatile and semi-volatile impurities, particularly residual solvents from the synthesis and purification process.[14][15][16] The International Council for Harmonisation (ICH) Q3C guidelines provide strict limits for residual solvents based on their toxicity.[6]

Causality Behind the Method: The compound itself is not sufficiently volatile for direct GC analysis. Therefore, headspace GC-MS is the preferred method. A sample is heated in a sealed vial, and the vapor (headspace) containing the volatile solvents is injected into the GC-MS system. This prevents contamination of the system with the non-volatile target compound while providing excellent sensitivity for solvents.[16]

Experimental Protocol: Headspace GC-MS for Residual Solvents

  • System: Headspace Sampler coupled to a GC-MS.

  • Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.

  • Carrier Gas: Helium at 1.2 mL/min.

  • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

  • MS Detector: Electron Ionization (EI) mode, scanning from m/z 35-350.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 20 min.

  • Sample Preparation: Accurately weigh ~100 mg of the compound into a 20 mL headspace vial. Add 1 mL of a suitable high-boiling point solvent like DMSO.

  • Analysis: Identify solvents by comparing their mass spectra and retention times to a reference library (e.g., NIST). Quantify using an external standard calibration curve for any identified solvents.

Physicochemical Characterization

These simpler tests provide valuable, complementary data.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique confirms the presence of key functional groups.[17][18] For our target molecule, we expect to see characteristic absorptions for the N-H bond, aromatic C-H bonds, the C=O (ketone) bond, and the C-Cl bond.[19][20] While not quantitative, a comparison to a reference spectrum can quickly flag a grossly impure or incorrect material.

  • Loss on Drying (LOD) / Karl Fischer Titration: LOD measures the mass lost upon heating and represents the total volatile content (water and solvents). Karl Fischer titration is specific for water content. Comparing the two results can give an estimate of the residual solvent content, which should correlate with the GC-MS findings.

Part 2: Comparative Analysis - A Representative Case Study

To illustrate the importance of this multi-technique approach, we present a hypothetical case study comparing three commercially sourced lots of this compound.

Table 1: Comparative Quality Assessment of Three Commercial Lots

ParameterVendor AVendor BVendor C
Appearance White Crystalline SolidOff-White PowderYellowish Powder
HPLC Purity (Area %) 99.2%97.5%99.5%
Major HPLC Impurity 0.4% at RRT 1.21.8% at RRT 0.80.2% at RRT 1.5
¹H NMR Conforms to structureConforms, but with unidentifiable peaks in aromatic regionConforms to structure
Residual Solvents (GC-MS) Toluene: 850 ppmDichloromethane: 1500 ppmAcetone: 250 ppm
Water Content (Karl Fischer) 0.8%0.2%0.1%
Overall Assessment High purity, moderate water and solvent content.Lower purity with significant process-related impurity. High solvent content.Highest purity, low residual volatiles.

Interpretation and Actionable Insights:

  • Vendor A: The material shows good chromatographic purity. However, the 850 ppm of Toluene exceeds the ICH limit (890 ppm is the limit, but this is close), and the 0.8% water content must be accounted for when calculating molar quantities for reactions. This material may be acceptable for initial studies but requires careful handling.

  • Vendor B: This material is problematic. The HPLC purity is below the typical 98% threshold for advanced work, and the presence of a single major impurity at 1.8% is a significant concern. The high level of dichloromethane (ICH limit: 600 ppm) makes it unsuitable for many applications. This impurity could be an unreacted starting material or a byproduct from an incomplete reaction, such as a failure in the intramolecular Friedel-Crafts cyclization step.[21][22] This lot should be rejected.

  • Vendor C: This lot represents the highest quality. It has excellent chromatographic purity, minimal impurities, and very low levels of residual water and solvents. This is the preferred material for sensitive applications, such as late-stage drug development or reference standard preparation.

Part 3: Visualizing the Workflow

A logical workflow ensures that all necessary checks are performed systematically.

Quality_Assessment_Workflow cluster_0 Initial Evaluation cluster_1 Core Purity & Identity cluster_2 Residuals & Contaminants cluster_3 Decision Receive Receive Commercial Sample CoA Review Certificate of Analysis (CoA) Receive->CoA Check batch #, specs Visual Visual Inspection (Color, Form) CoA->Visual HPLC HPLC Purity & Impurity Profile Visual->HPLC NMR ¹H & ¹³C NMR (Structural Confirmation) HPLC->NMR Confirm identity of main peak FTIR FT-IR (Functional Group ID) NMR->FTIR Cross-verify functional groups GCMS Headspace GC-MS (Residual Solvents) FTIR->GCMS KF Karl Fischer (Water Content) GCMS->KF Compare volatile content Decision Accept or Reject Material? KF->Decision

Caption: Overall workflow for assessing the quality of a commercial chemical.

Best Practices and Trustworthiness

  • Always Request a Lot-Specific Certificate of Analysis (CoA): A CoA is a formal document from the supplier detailing the test results for the specific batch you are purchasing.[23][24][25][26] It is your first data point. Scrutinize it to ensure the tests performed are adequate and the results meet your requirements.[27]

  • Trust, but Verify: Never rely solely on the supplier's CoA. Perform, at a minimum, an identity check (e.g., ¹H NMR or FT-IR) and a purity check (HPLC) in-house. Lot-to-lot variability is a common issue.

  • Qualify Impurities: For drug development, any impurity above the identification threshold (e.g., 0.10% according to ICH Q3A guidelines) must be structurally characterized.[2][6][7]

By implementing this rigorous, multi-faceted analytical strategy, researchers can ensure the quality and consistency of their starting materials, leading to more reliable, reproducible, and ultimately successful scientific outcomes.

References

A Guide to the Validated Application of 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one is a heterocyclic compound belonging to the azepine class of molecules.[1] Its significance in the pharmaceutical industry is primarily as a pivotal intermediate in the synthesis of Tolvaptan, a selective vasopressin V2 receptor antagonist.[2][3] Tolvaptan is used to treat hyponatremia (low blood sodium levels) associated with conditions like congestive heart failure and the syndrome of inappropriate antidiuretic hormone (SIADH).[4][5]

While the potential for broader applications in areas like neuropharmacology has been suggested due to its structural characteristics, there is a notable scarcity of peer-reviewed studies dedicated to the validation of this compound for applications beyond its role as a synthetic intermediate.[1] This guide, therefore, focuses on its well-documented and validated application in the synthesis of Tolvaptan, providing a comparative overview of synthetic methodologies, detailed experimental protocols, and analytical considerations.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This data is crucial for its handling, characterization, and use in synthetic chemistry.

PropertyValueSource(s)
CAS Number 160129-45-3[5][6]
Molecular Formula C₁₀H₁₀ClNO[5][6]
Molecular Weight 195.65 g/mol [5][6]
Appearance White to light yellow or green powder/crystal
Purity >98.0% (GC)
Boiling Point 356.5°C at 760 mmHg[2]
Melting Point 103.0 to 107.0 °C
Density 1.234 g/cm³[2]

Synthesis of this compound

The synthesis of this compound is a multi-step process that has been detailed in the patent literature.[7][8] The following protocol is based on the method described in patent CN103601678B, which outlines a high-yield pathway.[7]

Experimental Protocol

Step 1: Acylation to form 4-(4-chloroanilino)-4-oxobutyric acid

  • Dissolve 4-chloroaniline and succinic anhydride (in a molar ratio of approximately 1:1) in a suitable organic solvent such as ethylene dichloride, tetrahydrofuran (THF), or glycol dimethyl ether.

  • Heat the mixture to reflux and maintain for 4 to 8 hours.

  • After the reaction is complete, remove the organic solvent under reduced pressure.

  • To the residue, add cold 1N hydrochloric acid and stir for 10-15 minutes to precipitate the product.

  • Filter the solid and dry to obtain 4-(4-chloroanilino)-4-oxobutyric acid.

Step 2: Intramolecular Friedel-Crafts Reaction to form 7-chloro-3,4-tetrahydrobenzo[b]azepine-2,5-dione

  • In a suitable reaction vessel, add 4-(4-chloroanilino)-4-oxobutyric acid.

  • Add anhydrous aluminum chloride (AlCl₃) in a molar ratio of approximately 1:2.5 to 1:3 (acid to AlCl₃).

  • The reaction proceeds via an intramolecular Friedel-Crafts acylation to yield 7-chloro-3,4-tetrahydrobenzo[b]azepine-2,5-dione.

Step 3: Ketalization to form 7-chloro-3,4-tetrahydrobenzo[b]azepine-2-one-5-glycol ketal

  • React 7-chloro-3,4-tetrahydrobenzo[b]azepine-2,5-dione with ethylene glycol in the presence of a catalytic amount of p-toluenesulfonic acid.

  • The reaction is typically carried out in a solvent that allows for the azeotropic removal of water, such as toluene, at reflux.

Step 4: Reduction and De-ketalation to yield this compound

  • The ketal intermediate is reduced, for example, using sodium borohydride.

  • Following reduction, de-ketalation is achieved under acidic conditions to yield the final product, this compound.

SynthesisWorkflow cluster_start Starting Materials cluster_step1 Step 1: Acylation cluster_step2 Step 2: Friedel-Crafts cluster_step3 Step 3: Ketalization cluster_step4 Step 4: Reduction & De-ketalation cluster_product Final Product 4-chloroaniline 4-chloroaniline Acylation Acylation (Reflux in organic solvent) 4-chloroaniline->Acylation Succinic_anhydride Succinic_anhydride Succinic_anhydride->Acylation Friedel_Crafts Intramolecular Friedel-Crafts Reaction (AlCl3) Acylation->Friedel_Crafts 4-(4-chloroanilino)- 4-oxobutyric acid Ketalization Ketalization (Ethylene glycol, p-TsOH) Friedel_Crafts->Ketalization 7-chloro-3,4-tetrahydrobenzo[b] azepine-2,5-dione Reduction_Deketalation Reduction (e.g., NaBH4) & Acidic De-ketalation Ketalization->Reduction_Deketalation 7-chloro-3,4-tetrahydrobenzo[b] azepine-2-one-5-glycol ketal Final_Product 7-Chloro-1,2,3,4- tetrahydrobenzo[b]azepin-5-one Reduction_Deketalation->Final_Product

Caption: Synthesis workflow for this compound.

Validated Application in the Synthesis of Tolvaptan

The primary and most well-documented use of this compound is as a key building block in the multi-step synthesis of Tolvaptan.[9][10] The general synthetic strategy involves the N-acylation of the benzazepine ring, followed by further modifications and a final reduction step.

General Synthetic Workflow to Tolvaptan

TolvaptanSynthesis Start 7-Chloro-1,2,3,4- tetrahydrobenzo[b]azepin-5-one Step1 N-acylation with 2-methyl-4-nitrobenzoyl chloride Start->Step1 Intermediate1 7-chloro-1-(2-methyl-4-nitrobenzoyl)- 5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine Step1->Intermediate1 Step2 Reduction of nitro group (e.g., SnCl2/HCl) Intermediate1->Step2 Intermediate2 1-(4-amino-2-methylbenzoyl)-7-chloro- 5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine Step2->Intermediate2 Step3 Acylation with 2-methylbenzoyl chloride Intermediate2->Step3 Intermediate3 7-chloro-1-[2-methyl-4-(2-methyl- benzoylamino)benzoyl]-5-oxo-2,3,4,5- tetrahydro-1H-1-benzazepine Step3->Intermediate3 Step4 Reduction of ketone (e.g., Sodium borohydride) Intermediate3->Step4 Tolvaptan Tolvaptan Step4->Tolvaptan

Caption: General synthetic pathway from the intermediate to Tolvaptan.

Comparative Analysis of Synthetic Routes Utilizing the Intermediate

FeatureMethod A (e.g., based on WO2012046244A1)Method B (e.g., based on CN104418803A)Key Considerations for Optimization
N-acylation Base Typically an organic base like triethylamine.[10]Can be performed in the absence of a base or with an inorganic base.[11]The absence of an organic base can simplify purification and reduce the formation of certain impurities.[11]
Nitro Group Reduction Often uses stannous chloride (SnCl₂).[12]Alternative reducing agents can be employed to avoid heavy metals.Avoiding tin-based reagents is environmentally preferable and can simplify waste disposal.
Final Ketone Reduction Commonly employs sodium borohydride in an alcoholic solvent.[13]Sodium borohydride is also used, but solvent and temperature conditions can be varied.[14]Optimization of the reduction step is crucial for controlling stereochemistry and yield of the final active pharmaceutical ingredient (API).
Overall Yield & Purity Yields and purity are generally high.Aims to improve yield and achieve purity of >99.5% without extensive purification.[11]High purity is essential to meet regulatory standards and minimize the presence of process-related impurities.[15]

Analytical Considerations and Quality Control

The validation of this compound as a starting material and the monitoring of its conversion through the synthetic process are critical for ensuring the quality of the final Tolvaptan product.

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing the purity of the intermediate and for monitoring the progress of the reaction. HPLC methods are also crucial for identifying and quantifying any related substances or impurities that may arise during synthesis.[12][16]

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for confirming the chemical structure of the intermediate and subsequent products in the synthetic chain.

    • Mass Spectrometry (MS): Used to confirm the molecular weight and fragmentation patterns, further validating the identity of the synthesized compounds.[16]

  • Impurity Profiling: A significant aspect of the validation process is the identification and characterization of potential impurities.[4][15] These can include unreacted starting materials, by-products from side reactions, and degradation products.[4][12] The synthesis and characterization of these potential impurities are vital for developing robust analytical methods and ensuring the safety and efficacy of the final drug product.[16]

Conclusion

This compound is a well-established and validated key intermediate in the synthesis of the important pharmaceutical agent Tolvaptan. Its synthesis is well-documented in patent literature, providing a clear and reproducible pathway for its production. While direct comparative studies against alternative intermediates are lacking in peer-reviewed publications, its consistent use across various patented synthetic routes to Tolvaptan underscores its importance and validated utility in this context.

For researchers and professionals in drug development, the focus should be on the optimization of the synthetic processes that utilize this intermediate, with a strong emphasis on purity, yield, and impurity control. The existing literature provides a solid foundation for this work. Further research into the potential neuropharmacological or other biological activities of this compound and its derivatives could open new avenues for its application beyond its current role as a synthetic precursor.

References

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that the integrity of your research is intrinsically linked to the safety and precision of your laboratory practices. The compound 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one, a key intermediate in pharmaceutical synthesis, requires meticulous handling not only during its use but, just as critically, through its entire lifecycle to the point of final disposal.[1][2][3] This guide provides an in-depth, procedural framework for the proper disposal of this halogenated organic compound, ensuring the safety of personnel, the protection of the environment, and full regulatory compliance.

The causality behind these stringent protocols is rooted in the compound's chemical nature. As a chlorinated aromatic ketone, it is classified as a hazardous substance, with toxic properties upon ingestion and potential for irritation to the skin, eyes, and respiratory system. Improper disposal can lead to persistent environmental contamination and poses a significant health risk.[4] This document serves as a self-validating system for your laboratory's waste management, grounding each recommendation in established safety principles and regulatory standards.

PART 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before handling the compound for any purpose, including disposal, a thorough risk assessment is paramount. While specific Occupational Exposure Limits (OELs) for this compound have not been established by major regulatory bodies like OSHA or ACGIH, the absence of data necessitates a conservative approach.[5][6] The compound should be treated as highly potent and toxic.

Mandatory PPE:

  • Eye Protection: Tightly fitting safety goggles or a face shield are required.[7]

  • Hand Protection: Chemically impermeable gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of as contaminated waste after handling.[7]

  • Body Protection: A flame-resistant lab coat is essential. For larger quantities or in case of a spill, impervious clothing may be necessary.[7]

  • Respiratory Protection: All handling of the solid compound or solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.[7]

Hazard ClassH-StatementPrecautionary Statement
Acute Toxicity, OralH302: Harmful if swallowedP264: Wash hands thoroughly after handling.
Skin IrritationH315: Causes skin irritationP280: Wear protective gloves.
Eye IrritationH319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Acute Toxicity, InhalationH332: Harmful if inhaledP261: Avoid breathing dust/fume/gas/mist/vapors/spray.
Specific Target Organ ToxicityH335: May cause respiratory irritationP271: Use only outdoors or in a well-ventilated area.

Table 1: Summary of Hazard and Precautionary Statements for this compound.

PART 2: Waste Segregation and Collection Protocol

The foundational principle of chemical waste management is proper segregation at the source. Due to the presence of a carbon-halogen bond, this compound and any materials contaminated with it must be disposed of as Halogenated Organic Waste . Co-mingling this with non-halogenated waste streams significantly increases disposal costs and complexity.

Step-by-Step Waste Collection Procedure:

  • Designate a Waste Container:

    • Obtain a dedicated, chemically compatible waste container from your institution's Environmental Health & Safety (EHS) office. This is typically a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid.

    • The container must be in good condition, free from cracks or residue.

  • Properly Label the Container:

    • Before adding any waste, affix a "Hazardous Waste" label.

    • Clearly write the full chemical name: "this compound". Avoid abbreviations or chemical formulas.

    • If disposing of solutions, list all components and their approximate percentages (e.g., "Methanol: ~95%, this compound: ~5%").

  • Accumulate Waste:

    • Solid Waste: Collect pure compound, contaminated spatulas, weigh boats, and contaminated gloves or paper towels in the designated solid waste container.

    • Liquid Waste: Collect solutions containing the compound in the designated liquid waste container. Do not fill the container beyond 90% capacity to allow for vapor expansion.

    • Sharps: Contaminated needles or razor blades must be placed in a designated sharps container that is also labeled as containing halogenated organic waste.

  • Maintain Safe Storage:

    • Keep the waste container securely capped at all times, except when adding waste.

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the direct control of laboratory personnel and away from drains or sources of ignition.[7]

    • Utilize secondary containment (e.g., a plastic tub) to prevent the spread of material in case of a leak.

PART 3: Decontamination and Spill Management

Effective decontamination is crucial to prevent unintended exposure and cross-contamination.

Decontamination of Glassware and Equipment:

  • Initial Rinse: Rinse the glassware or equipment with a suitable organic solvent in which the compound is soluble (e.g., acetone, methanol).[8][9] This rinseate is hazardous and MUST be collected as halogenated organic liquid waste.

  • Wash: Wash the rinsed glassware with a laboratory-grade detergent and hot water.[9]

  • Final Rinse: Perform a final rinse with deionized water to remove any detergent residue.[9]

  • Drying: Allow to air dry or rinse with acetone to expedite drying. The acetone rinseate must also be collected as halogenated waste.[8]

Emergency Spill Procedures:

In the event of a spill, immediate and correct action is critical.

  • Alert Personnel: Immediately alert others in the laboratory.

  • Evacuate (if necessary): For large spills or if you feel unwell, evacuate the area and contact your institution's EHS emergency line.

  • Isolate and Ventilate: Ensure the area is well-ventilated (fume hood sash should be kept low). Restrict access to the spill area.

  • Don Appropriate PPE: Before cleanup, don the full mandatory PPE listed in Part 1.

  • Contain the Spill:

    • For a solid spill , gently cover the powder with a damp paper towel to prevent it from becoming airborne.

    • For a liquid spill , surround the area with an absorbent material (e.g., chemical spill pads or vermiculite).

  • Clean the Spill:

    • Carefully collect all contaminated materials using spark-proof tools.[7]

    • Place all collected waste and cleaning materials into the designated halogenated organic solid waste container.

  • Decontaminate the Surface: Wipe the spill area with a towel soaked in a decontamination solution (e.g., a detergent solution), followed by a solvent rinse (e.g., acetone). Collect all wipes and rinseate as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office, as per institutional policy.

PART 4: Final Disposal Pathway

The ultimate fate of this compound waste is destruction via methods that ensure its conversion to less harmful substances.

  • Primary Disposal Method: The recommended and regulated method for disposal is controlled incineration in a licensed chemical destruction facility. This high-temperature process, often coupled with flue gas scrubbing, is necessary to break down the stable aromatic ring and manage the resulting hydrogen chloride (HCl) gas.[7] Thermal decomposition at high temperatures (above 900°C) is required for complete destruction, as lower temperatures may lead to the formation of hazardous byproducts like phosgene or other chlorinated compounds.[10][11]

  • Landfill Prohibition: Direct disposal in a sanitary landfill is strictly prohibited.[7]

  • Sewer Disposal Prohibition: Under no circumstances should this compound or its solutions be discharged into the sewer system.[7]

The final step for laboratory personnel is to arrange for the pickup of the full, properly labeled hazardous waste container by the institution's EHS department. EHS will then manage the logistics of transport to a certified Treatment, Storage, and Disposal Facility (TSDF).

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G cluster_0 Start: Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Containment & Storage cluster_3 Final Disposition start This compound (Solid, Liquid, or Contaminated Material) is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Halogenated Waste (Compound, Gloves, Wipes, etc.) is_solid->solid_waste Solid liquid_waste Liquid Halogenated Waste (Solutions, Rinsates) is_solid->liquid_waste Liquid container_solid Place in labeled, sealed Solid Halogenated Waste Container solid_waste->container_solid container_liquid Place in labeled, sealed Liquid Halogenated Waste Container (<90% full) liquid_waste->container_liquid saa Store in designated Satellite Accumulation Area (SAA) with secondary containment container_solid->saa container_liquid->saa ehs_pickup Arrange for EHS Pickup saa->ehs_pickup incineration Transport to TSDF for Controlled Incineration with Flue Gas Scrubbing ehs_pickup->incineration

A flowchart depicting the proper disposal pathway for this compound waste.

By adhering to these procedures, you build a foundation of safety and compliance, ensuring that your valuable research does not come at the cost of personal or environmental health. Trust in these protocols is trust in a system designed to protect you, your colleagues, and the future of scientific discovery.

References

Navigating the Handling of 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the synthesis of novel compounds is a daily endeavor. Among these, 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one stands as a key intermediate in the synthesis of Tolvaptan, an orally active nonpeptide arginine vasopressin V2 receptor antagonist.[1][2][3][4] While its formal hazard classification may be listed as "not classified," a prudent and safety-forward approach is paramount when handling any chemical intermediate, particularly one destined for pharmaceutical application.[5] This guide provides a comprehensive overview of the essential personal protective equipment (PPE) and associated best practices for the safe handling of this compound, ensuring the well-being of researchers and the integrity of their work.

The Foundation of Safety: A Risk-Based Approach to PPE Selection

The selection of appropriate PPE is not a one-size-fits-all prescription. It is a dynamic process predicated on a thorough risk assessment of the specific procedures being undertaken. The primary routes of potential exposure—inhalation, dermal contact, and ocular contact—must be systematically addressed.[6] For this compound, a solid that is off-white to pale yellow in color, the potential for dust formation during handling is a key consideration.[5]

A tiered approach to PPE selection, based on the nature and scale of the work, is the most logical and effective strategy. This ensures that the level of protection is commensurate with the level of risk.

Core PPE Recommendations

The following table outlines the recommended PPE for handling this compound in a laboratory setting.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Tightly fitting safety goggles with side-shields or a face shield.[5][6]Double-gloving with powder-free nitrile gloves.[6]Disposable, long-sleeved gown or coverall.[7]N95 or higher-rated respirator.[7]
Solution Preparation and Transfers Tightly fitting safety goggles with side-shields.[5]Chemical-resistant nitrile gloves.[5]Dedicated laboratory coat.Not typically required if performed in a certified chemical fume hood.
Reaction Monitoring and Work-up Tightly fitting safety goggles with side-shields.[5]Chemical-resistant nitrile gloves.[5]Dedicated laboratory coat.Not typically required if performed in a certified chemical fume hood.
Large-Scale Operations (>10g) Face shield in conjunction with safety goggles.[6]Double-gloving with chemical-resistant nitrile gloves.[6]Fire/flame resistant and impervious clothing.[5]A full-face respirator is recommended if exposure limits are exceeded or symptoms of irritation occur.[5]

A Deeper Dive into PPE Selection and Use

Eye and Face Protection: The eyes are particularly vulnerable to chemical splashes and airborne particulates. Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are the minimum requirement for any operation involving this compound.[5] When handling larger quantities or when there is a heightened risk of splashing, a face shield should be worn in addition to safety goggles to provide a broader area of protection.[6]

Hand Protection: Dermal absorption is a significant potential route of exposure. The use of chemical-impermeable gloves is mandatory.[5] Double-gloving with powder-free nitrile gloves is a best practice, especially when handling the solid form, to minimize the risk of contamination.[6] Gloves should be inspected for any signs of degradation or puncture before each use and changed regularly, or immediately if contamination is suspected.[6]

Body Protection: To prevent contamination of personal clothing and skin, appropriate body protection is essential. For small-scale operations, a dedicated laboratory coat is sufficient. However, when handling larger quantities or when there is a risk of significant splashing, fire/flame resistant and impervious clothing should be worn.[5] Disposable gowns or "bunny suits" can provide enhanced protection and are easily disposed of in case of contamination.[7]

Respiratory Protection: Inhalation of airborne dust is a primary concern when handling the solid form of this compound. All weighing and aliquoting of the solid should be performed in a certified chemical fume hood or a ventilated balance enclosure. When these engineering controls are not feasible or as an additional precaution, respiratory protection is necessary. An N95 or higher-rated respirator is recommended for handling the solid.[7] For large-scale operations or in situations where exposure limits may be exceeded, a full-face respirator provides a higher level of protection.[5] It is important to note that surgical masks do not provide adequate respiratory protection from chemical dusts.[7]

Visualizing the PPE Decision-Making Process

The following workflow illustrates the key decision points for selecting the appropriate level of PPE when working with this compound.

PPE_Decision_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling 7-Chloro-1,2,3,4-tetrahydro- benzo[b]azepin-5-one scale Scale of Operation? start->scale small_scale Small Scale (<10g) - Lab Coat - Safety Goggles - Nitrile Gloves scale->small_scale < 10g large_scale Large Scale (>10g) - Impervious Gown - Goggles & Face Shield - Double Nitrile Gloves scale->large_scale > 10g physical_form Physical Form? solid Solid (Weighing) - Add N95 Respirator physical_form->solid Solid solution Solution - Standard PPE Sufficient physical_form->solution Solution small_scale->physical_form large_scale->physical_form proceed Proceed with Experiment solid->proceed solution->proceed

Caption: Decision workflow for selecting appropriate PPE.

Operational and Disposal Plans

Handling Procedures:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[5]

  • Avoid the formation of dust and aerosols.[5]

  • Use non-sparking tools and take precautionary measures against static discharge.[5]

  • Ensure that an eyewash station and safety shower are readily accessible.

First Aid Measures:

  • Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Consult a physician.[5]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[5]

Spill Management:

  • In the event of a spill, evacuate personnel from the area.

  • Wear appropriate PPE, including respiratory protection.

  • Contain the spill and prevent it from entering drains.[5]

  • Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[5]

Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations.

  • The material can be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[5]

Donning and Doffing of PPE: A Step-by-Step Protocol

The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Gown/Lab Coat: Put on the gown or lab coat, ensuring it is securely fastened.

  • Mask/Respirator: If required, don the respirator, ensuring a proper fit and seal check.

  • Goggles/Face Shield: Put on eye and face protection.

  • Gloves: Don gloves, ensuring the cuffs of the gloves go over the sleeves of the gown or lab coat.[6]

Doffing Sequence:

  • Gloves: Remove the outer pair of gloves first (if double-gloving), followed by the inner pair, using a technique that avoids touching the outside of the gloves with bare hands.

  • Gown/Lab Coat: Remove the gown or lab coat by rolling it down and away from the body, turning it inside out as it is removed.

  • Goggles/Face Shield: Remove by handling the strap or earpieces.

  • Mask/Respirator: Remove the respirator without touching the front.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.

By adhering to these guidelines, researchers can confidently handle this compound, minimizing personal risk and ensuring a safe and productive laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one
Reactant of Route 2
7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.